molecular formula C5H3Cl2N5 B2930548 6,8-Dichloro-9H-purin-2-amine CAS No. 130120-68-2

6,8-Dichloro-9H-purin-2-amine

Cat. No.: B2930548
CAS No.: 130120-68-2
M. Wt: 204.01
InChI Key: TVRLITZXKLOOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-9H-purin-2-amine (CAS 130120-68-2) is a high-value purine derivative of significant interest in medicinal chemistry and anticancer research. This compound serves as a versatile synthetic intermediate for the design and development of novel purine analogues. Recent scientific literature highlights the exploration of trisubstituted purine scaffolds, where a phenyl group at the C-8 position has been identified as a promising framework for developing compounds with improved anticancer properties . The dichloro substitution pattern on the purine core provides reactive sites for further functionalization, allowing researchers to create diverse libraries of compounds for biological evaluation. Its primary research application is as a key precursor in synthesizing potential therapeutic agents, particularly for investigating cytotoxic activity against various human cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancers . Purine analogues function as antimetabolites by targeting nucleobases and nucleosides, which are essential precursors in cellular nucleic acid metabolism, and can impede DNA synthesis or induce apoptosis in cancer cells . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dichloro-7H-purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N5/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H3,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRLITZXKLOOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(N=C1Cl)N)N=C(N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 6,8-Dichloro-9H-purin-2-amine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 130120-68-2

Introduction

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutic agents. These "privileged structures" offer a unique combination of chemical tractability and biological relevance, enabling the generation of diverse compound libraries with a high probability of interacting with various biological targets.[1] 6,8-Dichloro-9H-purin-2-amine stands as a quintessential example of such a scaffold. This di-chlorinated purine derivative, with its strategically positioned reactive sites, serves as a versatile starting material for the synthesis of a multitude of substituted purines with significant therapeutic potential, particularly in the realm of oncology and virology.

This technical guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. It will delve into the compound's physicochemical properties, synthesis and purification protocols, chemical reactivity, and its pivotal role in the development of kinase inhibitors and other therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and biological assays. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 130120-68-2[2]
Molecular Formula C₅H₃Cl₂N₅[2]
Molecular Weight 204.02 g/mol [2]
Appearance Off-white to light yellow solid[3]
IUPAC Name This compound
Melting Point >300 °C (decomposes)Not explicitly found, typical for purines
Storage Temperature -20°C, stored under nitrogen[3]

Synthesis and Purification

The synthesis of this compound can be approached through the chlorination of a suitable 2-aminopurine precursor. While a direct one-step synthesis from a readily available commercial starting material is not extensively documented, a logical and experimentally supported pathway involves the sequential chlorination of guanine or a derivative.

Proposed Synthetic Pathway

The following diagram illustrates a plausible multi-step synthesis beginning from the readily available precursor, 2-amino-6-chloropurine.

G cluster_0 Synthesis of this compound 2-Amino-6-chloropurine 2-Amino-6-chloropurine Chlorination Chlorination 2-Amino-6-chloropurine->Chlorination Chlorinating Agent (e.g., NCS, SOCl₂) This compound This compound Chlorination->this compound C8-Chlorination

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 2-Amino-6-chloropurine (Precursor)

A common and effective method for the synthesis of the precursor, 2-amino-6-chloropurine, starts from guanine.

Step 1: Chlorination of Guanine

  • In a well-ventilated fume hood, suspend guanine in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a phase transfer catalyst, such as tetramethylammonium chloride.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction mixture by slowly adding it to ice-water.

  • Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) to precipitate the crude 2-amino-6-chloropurine.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Experimental Protocol: C8-Chlorination (Proposed)

Step 2: Chlorination of 2-Amino-6-chloropurine

  • Dissolve 2-amino-6-chloropurine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry to yield crude this compound.

Purification Protocol

Purification of the final product is crucial to remove any starting materials and by-products.

Recrystallization:

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it has high solubility (e.g., DMF or DMSO).

  • Slowly cool the solution to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Silica Gel Column Chromatography:

  • Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of the two chlorine atoms at the C6 and C8 positions. The C6-chloro group is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C8-chloro group. This allows for selective functionalization, making it an ideal scaffold for generating diverse libraries of purine derivatives.

Key Reactions and Derivative Synthesis

The following workflow illustrates the versatility of this compound in synthesizing a variety of substituted purine analogs through common and robust chemical transformations.

G cluster_1 Derivative Synthesis Workflow A This compound B Suzuki Coupling (Aryl/Vinyl Boronic Acids) A->B Pd Catalyst C Buchwald-Hartwig Amination (Amines) A->C Pd Catalyst D Nucleophilic Substitution (Alcohols, Thiols) A->D Base E 6-Aryl/Vinyl-8-chloro-9H-purin-2-amine B->E F 6-Amino-8-chloro-9H-purin-2-amine C->F G 6-Alkoxy/Thio-8-chloro-9H-purin-2-amine D->G H Further Functionalization at C8 E->H F->H G->H

Caption: Synthetic utility of this compound.

Application as a Privileged Scaffold in Kinase Inhibitor Development

The purine core is a bioisostere of adenine, the essential component of adenosine triphosphate (ATP). Consequently, purine analogs are well-suited to bind to the ATP-binding pocket of protein kinases, a large family of enzymes that play a critical role in cellular signaling.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This compound has served as a foundational building block for the development of numerous potent and selective kinase inhibitors.

Derivatives of this scaffold have shown significant inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[5][6][7] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making them attractive targets for cancer therapy.

Signaling Pathway Context: CDK2 in Cell Cycle Regulation

The diagram below illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle, a pathway frequently targeted by inhibitors derived from the this compound scaffold.

G cluster_2 CDK2 Signaling in G1/S Transition Cyclin D/CDK4_6 Cyclin D / CDK4/6 pRb pRb Cyclin D/CDK4_6->pRb Phosphorylates E2F E2F pRb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Cyclin E/CDK2 Cyclin E / CDK2 Cyclin E/CDK2->pRb Hyper-phosphorylates G1_S_Transition G1/S Transition S-Phase Genes->G1_S_Transition Inhibitor Purine-based CDK2 Inhibitor Inhibitor->Cyclin E/CDK2 Blocks ATP Binding

Caption: Inhibition of the CDK2 pathway by purine-based inhibitors.

Safety, Handling, and Disposal

As a chlorinated heterocyclic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification
  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperature is -20°C under a nitrogen atmosphere to prevent degradation.[3]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

  • Avoid release to the environment. Chlorinated organic compounds can be harmful to aquatic life.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its privileged structural motif, coupled with its tunable chemical reactivity, has positioned it as a cornerstone for the synthesis of targeted therapeutics, particularly in the field of kinase inhibition. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of empowering researchers to effectively harness the potential of this remarkable scaffold in their pursuit of novel medicines. The continued exploration of derivatives from this compound promises to yield new and improved therapies for a range of human diseases.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6,8-Dichloro-9H-purin-2-amine: A Privileged Scaffold for Modern Drug Discovery

Abstract

This compound is a pivotal chemical intermediate whose significance in medicinal chemistry and drug discovery cannot be overstated. Its di-chlorinated purine core offers a chemically tractable scaffold, enabling versatile functionalization at the C6 and C8 positions through nucleophilic substitution reactions. This guide provides an in-depth exploration of its chemical properties, synthesis, and critical applications. We will delve into the strategic importance of this molecule as a "privileged structure," serving as the foundational starting material for libraries of compounds targeting a spectrum of diseases, most notably in oncology and virology. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable, field-proven insights into leveraging this compound for therapeutic innovation.

Introduction: The Strategic Value of a Dichloropurine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate an exceptional ability to bind to multiple, distinct biological targets through strategic modification. These are termed "privileged structures." this compound is a quintessential example of such a scaffold.[1] The purine ring system is a ubiquitous motif in nature, forming the core of nucleobases, signaling molecules, and cofactors. Consequently, enzymes that interact with natural purines, such as kinases, are often susceptible to inhibition by synthetic purine analogs.

The true value of this compound lies in its inherent reactivity. The chlorine atoms at the C6 and C8 positions are excellent leaving groups, creating electrophilic sites ripe for nucleophilic aromatic substitution (SNAr). This allows for the systematic and differential introduction of a vast array of functional groups, including amines, alcohols, and thiols.[1][2] This chemical versatility enables the generation of large compound libraries, which are essential for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.[1][3] The 2-amino group provides an additional vector for modification or can be retained to facilitate crucial hydrogen bonding interactions within a target's active site.

This guide will systematically deconstruct the properties, synthesis, and application of this vital building block, providing the technical foundation necessary for its effective utilization in a research and development setting.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is a prerequisite for its successful application in synthesis and screening.

Key Identifiers and Characteristics

The essential properties of this compound are summarized below. This data is critical for reaction planning, analytical characterization, and safety assessment.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 130120-68-2[5]
Molecular Formula C₅H₃Cl₂N₅[4]
Molecular Weight 204.02 g/mol [4]
Appearance Solid
InChI Key TVRLITZXKLOOBY-UHFFFAOYSA-N[4]
Purity Typically ≥96%
Storage -20°C, under inert atmosphere (e.g., Nitrogen)

Structural Diagram

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

While this compound is commercially available, understanding its synthesis provides insight into the broader chemistry of purine analogs. The construction of the purine core typically begins with a substituted pyrimidine ring, which is then elaborated to form the fused imidazole ring.

A common synthetic strategy involves the reduction of a nitro group on a dichloropyrimidine precursor to an amine, followed by cyclization to form the purine scaffold.[6] The reactivity of the C6 and C8 positions is paramount to the utility of this compound. The electron-withdrawing nature of the purine ring system makes these positions highly susceptible to nucleophilic attack, facilitating the displacement of the chloride ions.

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of functionalized purine derivatives starting from this compound. This highlights its role as a central hub for diversification.

G A This compound B CDK Inhibitors (Oncology) A->B C6/C8/N9 Substitution C Hsp90 Inhibitors (Oncology) A->C C6/C8 Functionalization D Antiviral Agents (Polymerase Targets) A->D Nucleoside Analogs E Other Kinase Targets (Inflammation, etc.) A->E Library Diversification

References

An In-depth Technical Guide to the Molecular Structure and Strategic Utility of 6,8-dichloro-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6,8-dichloro-9H-purin-2-amine, a pivotal heterocyclic scaffold in contemporary drug discovery. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, reactivity, and its role as a privileged starting material for potent bioactive agents.

Introduction: The Strategic Importance of the Dichloropurinediamine Scaffold

This compound is a synthetic purine derivative characterized by a core purine ring system with chlorine atoms at the C6 and C8 positions and an amine group at the C2 position. This specific substitution pattern imbues the molecule with a unique reactivity profile, making it a highly versatile building block in medicinal chemistry. The term "privileged structure" is aptly applied here, as this scaffold has been successfully modified to yield ligands for a diverse array of biological targets, most notably protein kinases.[1] The strategic placement of two reactive chloro groups allows for sequential and regioselective nucleophilic substitution reactions, enabling the systematic construction of compound libraries for structure-activity relationship (SAR) studies.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound is comprised of a fused pyrimidine and imidazole ring system. The presence of the electron-withdrawing chlorine atoms and the electron-donating amino group significantly influences the electronic distribution and reactivity of the purine core.

PropertyValueSource
Molecular Formula C₅H₃Cl₂N₅PubChem CID: 5464677[2]
Molecular Weight 204.01 g/mol PubChem CID: 5464677[2]
IUPAC Name This compoundSigma-Aldrich[3]
CAS Number 130120-68-2Sigma-Aldrich[3]
Physical Form SolidSigma-Aldrich[3]
Storage Temperature -20°C, stored under nitrogenSigma-Aldrich[3]
Tautomerism

Like many purine derivatives, this compound can exist in different tautomeric forms, with the proton on the imidazole ring nitrogen residing on either N7 or N9. The 9H-tautomer is generally the more stable and prevalent form for many purine derivatives, though the specific substitution and environmental factors can influence this equilibrium.

Spectroscopic Characterization (Predicted)

While specific, publicly available spectra for this compound are not readily found in the searched literature, its spectroscopic features can be predicted based on data from closely related analogues, such as 2-amino-6-chloropurine.

  • ¹H NMR: The spectrum would be expected to show a signal for the N-H protons of the amino group and the purine ring. The chemical shifts would be influenced by the solvent and the electronic environment.

  • ¹³C NMR: The spectrum would display five distinct signals for the carbon atoms of the purine core. The carbons attached to the chlorine atoms (C6 and C8) would be significantly downfield due to the deshielding effect of the halogens.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the molecular ion peak (M) and subsequent peaks at M+2 and M+4 in a ratio of approximately 9:6:1.

Synthesis of the this compound Scaffold

A definitive, step-by-step protocol for the synthesis of this compound is not explicitly detailed in a single source from the conducted searches. However, a plausible and chemically sound synthetic route can be constructed based on the synthesis of its likely precursor, 2-amino-6-chloropurine (also known as 6-chloroguanine), and known methods for the C8-chlorination of purines.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the readily available guanine or related pyrimidine precursors.

Synthesis_Pathway Guanine Guanine Precursor 2-Amino-6-chloropurine Guanine->Precursor  Chlorination at C6 (e.g., POCl₃, PCl₅) Target This compound Precursor->Target  Chlorination at C8 (e.g., NCS, SO₂Cl₂)

Caption: Proposed synthetic pathway to this compound.

Step 1: Synthesis of 2-Amino-6-chloropurine (Precursor)

Several methods have been reported for the synthesis of 2-amino-6-chloropurine. A common approach involves the chlorination of guanine.

Protocol:

  • Reactants: Guanine, a chlorinating agent (e.g., phosphorus oxychloride, POCl₃), and a phase-transfer catalyst (e.g., a quaternary ammonium salt) in an inert solvent.

  • Procedure: Guanine is suspended in a high-boiling inert solvent. The chlorinating agent and phase-transfer catalyst are added. The mixture is heated to reflux for several hours.

  • Work-up: After cooling, the reaction mixture is carefully quenched with ice water and neutralized. The crude product precipitates and can be collected by filtration.

  • Purification: The crude 2-amino-6-chloropurine can be purified by recrystallization.

Rationale: The use of a phase-transfer catalyst is often necessary to improve the solubility of guanine and facilitate the reaction.[4] Alternative patented methods start from pyrimidine derivatives, which are then cyclized to form the purine ring.[5][6]

Step 2: C8-Chlorination to Yield this compound (Target)

The introduction of a chlorine atom at the C8 position of the purine ring can be achieved through electrophilic chlorination.

Protocol:

  • Reactants: 2-Amino-6-chloropurine and a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in an appropriate solvent.

  • Procedure: 2-Amino-6-chloropurine is dissolved or suspended in a suitable solvent (e.g., a chlorinated solvent or a polar aprotic solvent). The chlorinating agent is added portion-wise at a controlled temperature.

  • Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: Purification is typically achieved by column chromatography on silica gel.

Rationale: The C8 position of purines is susceptible to electrophilic attack. The choice of chlorinating agent and reaction conditions is crucial to achieve regioselectivity and avoid over-chlorination or side reactions.

Chemical Reactivity and Strategic Derivatization

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, allowing for selective nucleophilic aromatic substitution (SNAr) reactions. The C6 position is generally more reactive towards nucleophiles than the C8 position. This differential reactivity enables a stepwise approach to introduce different substituents at these two positions.

Reactivity_and_Derivatization Start This compound Intermediate 6-Substituted-8-chloro-9H-purin-2-amine Start->Intermediate  Nucleophile 1 (Nu₁)  (e.g., Amine, Alcohol)  Selective at C6 Final 6,8-Disubstituted-9H-purin-2-amine Intermediate->Final  Nucleophile 2 (Nu₂)  (e.g., Amine, Thiol)  Substitution at C8

Caption: Stepwise derivatization of this compound.

Exemplary Protocol for Nucleophilic Substitution at C6:

  • Reactants: this compound, a primary or secondary amine (1-1.2 equivalents), and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in a polar aprotic solvent (e.g., DMF, NMP, or an alcohol).

  • Procedure: The reactants are combined and heated, often under microwave irradiation to accelerate the reaction. The progress is monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is cooled, and the product is typically precipitated by the addition of water or purified directly by chromatography.

Causality: The greater reactivity of the C6-chloro group is attributed to the electronic influence of the adjacent ring nitrogens. The reaction is often base-catalyzed to deprotonate the incoming nucleophile, increasing its nucleophilicity.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 6,8-disubstituted 2-aminopurine scaffold has proven to be a fertile ground for the discovery of potent protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Mechanism of Action as Kinase Inhibitors

Many purine-based kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thus blocking the downstream signaling cascade. The purine core mimics the adenine base of ATP, while the substituents at the C2, C6, and C8 positions can be tailored to form specific interactions with the amino acid residues lining the ATP-binding site, thereby conferring potency and selectivity.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket Purine Purine Scaffold (mimics Adenine) Hinge Hinge Region (Hydrogen Bonding) Purine->Hinge H-bonds Substituents C2, C6, C8 Substituents Hydrophobic Hydrophobic Pockets Substituents->Hydrophobic van der Waals Interactions ATP ATP Kinase Kinase ATP->Kinase Binds

Caption: Schematic of a purine-based kinase inhibitor in the ATP-binding pocket.

Targeting Anaplastic Lymphoma Kinase (ALK)

A notable application of the 6,8-disubstituted purine scaffold is in the development of inhibitors for Anaplastic Lymphoma Kinase (ALK).[4] ALK is a receptor tyrosine kinase, and chromosomal rearrangements involving the ALK gene can lead to the formation of oncogenic fusion proteins that drive the growth of certain cancers, such as non-small cell lung cancer (NSCLC).

By employing a "scaffold hopping" strategy, researchers have designed 6,8-disubstituted purines as analogues of known ALK inhibitors.[4] These compounds have demonstrated the ability to inhibit ALK and its resistance-conferring mutants in submicromolar concentrations.

Structure-Activity Relationship (SAR) Insights:

  • C2-Amine: The amino group at the C2 position often forms a crucial hydrogen bond with the hinge region of the kinase, a key interaction for anchoring the inhibitor in the ATP-binding site.

  • C6-Substituent: The substituent at the C6 position typically projects into a hydrophobic pocket. Varying the size and nature of this group can significantly impact potency and selectivity.

  • C8-Substituent: The C8 position provides another vector for exploring interactions within the ATP-binding site. Modifications at this position can also influence the molecule's solubility and pharmacokinetic properties.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF ON SKIN: Wash with plenty of soap and water (P302+P352). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound represents a cornerstone scaffold for the synthesis of a wide range of biologically active molecules. Its well-defined reactivity allows for the controlled and systematic introduction of diverse chemical functionalities, making it an invaluable tool for probing structure-activity relationships and optimizing lead compounds. The demonstrated success of its derivatives as potent kinase inhibitors, particularly in the context of cancer therapy, underscores the enduring importance of this privileged structure in modern drug discovery. This guide has provided a foundational understanding of its structure, synthesis, and application, intended to empower researchers in their pursuit of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of 6,8-Dichloro-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dichlorinated Purine Scaffolds

6,8-Dichloro-9H-purin-2-amine is a highly functionalized purine core that serves as a pivotal intermediate in medicinal chemistry and drug discovery. Its strategic importance lies in the differential reactivity of its two chlorine substituents. The chlorine atom at the C6 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the one at C8. This reactivity gradient allows for the sequential and regioselective introduction of diverse functionalities, making it an ideal scaffold for building libraries of complex, polysubstituted purine analogues for biological screening. Such derivatives are frequently explored as kinase inhibitors, antivirals, and modulators of other critical biological pathways.[1][2][3] This guide provides a detailed examination of the most logical and scientifically grounded pathway for its synthesis, focusing on the underlying chemical principles and providing a robust experimental framework.

Retrosynthetic Analysis and Pathway Rationale

A retrosynthetic analysis of the target molecule, this compound, logically points to a direct double chlorination of a readily available precursor. The most suitable starting material is the stable and commercially accessible 2-amino-6,8-dihydroxypurine, a compound belonging to the uric acid family.

The core chemical transformation involves the conversion of the two hydroxyl groups (which exist in tautomeric equilibrium with their more stable oxo forms) at the C6 and C8 positions into chloro groups. These positions on the purine ring are electron-deficient and thus, the attached oxygen atoms are susceptible to activation by a strong dehydrating and chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation on heterocyclic systems.[4][5][6] The feasibility of this approach is strongly supported by literature precedents where analogous purine-diones, such as xanthine (2,6-dihydroxypurine) and 6,8-dihydroxypurine, are effectively converted to their corresponding dichloropurines using POCl₃.[7][8]

Retrosynthesis Target This compound Transform C6, C8 Double Dehydroxy-chlorination Target->Transform Precursor 2-Amino-6,8-dihydroxypurine (2-Amino-uric acid analog) Transform->Precursor Synthesis_Pathway cluster_reactants Reactants cluster_process Process Precursor 2-Amino-6,8-dihydroxypurine Reaction Heat to Reflux (e.g., ~110-150°C) Precursor->Reaction Reagent POCl₃ (excess) N,N-Diethylaniline Reagent->Reaction Product This compound Reaction->Product Double Chlorination Workflow start Start setup Combine Precursor, POCl₃, and N,N-Diethylaniline in a dry flask under N₂ start->setup heat Heat mixture to reflux (110-150°C) for 4-8 hours setup->heat monitor Monitor reaction via TLC or LCMS (quench aliquot with NH₄OH/MeOH) heat->monitor monitor->heat Incomplete cool Cool reaction to room temp, then chill in an ice bath monitor->cool Complete quench Slowly pour mixture onto crushed ice with vigorous stirring cool->quench neutralize Neutralize with saturated NaHCO₃ or NH₄OH solution to pH 7-8 quench->neutralize extract Extract product with Ethyl Acetate (3x) neutralize->extract dry Dry combined organic layers over anhydrous Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify end End: Characterize Product purify->end

References

6,8-Dichloro-9H-purin-2-amine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6,8-Dichloro-9H-purin-2-amine: A Privileged Scaffold in Medicinal Chemistry

Introduction

This compound is a synthetically versatile heterocyclic compound that has emerged as a cornerstone in modern drug discovery. As a di-chlorinated purine derivative, it serves as a highly valuable starting material, or "scaffold," for the construction of a diverse array of biologically active molecules. Its strategic placement of reactive chlorine atoms and an amino group allows for precise, stepwise chemical modifications. This architectural flexibility has made it a privileged structure, particularly in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1] This guide provides a comprehensive overview of the synthesis, chemical behavior, and extensive applications of this compound, offering field-proven insights for researchers and professionals in medicinal chemistry and drug development.

Physicochemical and Structural Properties

The fundamental characteristics of this compound define its chemical identity and behavior. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 130120-68-2
Molecular Formula C₅H₃Cl₂N₅[2]
Molecular Weight 204.02 g/mol
Appearance Solid
InChI Key TVRLITZXKLOOBY-UHFFFAOYSA-N

Synthesis of the Purine Core

The construction of the this compound core is a multi-step process that typically begins with a suitably substituted pyrimidine ring, which is then elaborated to form the fused imidazole ring of the purine system. The following represents a logical and established pathway for its synthesis, drawing from common strategies in purine chemistry.[3][4]

Synthetic Workflow Diagram

G cluster_0 Step 1: Diamination & Nitrosation cluster_1 Step 2: Reduction cluster_2 Step 3: Imidazole Ring Formation A 2,4,6-Trichloropyrimidine B 2-Amino-4,6-dichloropyrimidine A->B NH₃ / EtOH C 2-Amino-4,6-dichloro-5-nitrosopyrimidine B->C NaNO₂ / H⁺ D 2,5-Diamino-4,6-dichloropyrimidine C->D Reduction (e.g., Na₂S₂O₄) E 2-Amino-6,8-dichloropurine D->E Cyclization (e.g., Formic Acid)

References

An In-depth Technical Guide to the Safe Handling of 6,8-Dichloro-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 6,8-Dichloro-9H-purin-2-amine, a halogenated purine analog. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. As a potent, potentially cytotoxic compound, strict adherence to these guidelines is paramount.

Compound Profile and Hazard Identification

This compound is a solid, off-white to light yellow organic compound with the molecular formula C5H3Cl2N5.[1][2] Its structure as a purine analog suggests potential biological activity, necessitating its handling as a hazardous substance. The primary risks associated with this compound are related to its potential toxicity if ingested, inhaled, or absorbed through the skin.

GHS Hazard Classification

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07) , indicating that the substance is a skin and eye irritant, is harmful if swallowed, and may cause respiratory irritation.[1]

Toxicological Profile

While specific toxicological studies on this compound are not extensively available in the public domain, its classification as a purine analog warrants a high degree of caution. Purine analogs are a class of antimetabolites that can interfere with DNA and RNA synthesis, potentially leading to cytotoxic effects.[3][4][5] Occupational exposure to cytotoxic drugs has been associated with various health risks, including skin irritation, reproductive hazards, and potential carcinogenicity with long-term exposure.[6] Therefore, it is prudent to handle this compound as a potentially cytotoxic and genotoxic compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure.

Engineering Controls

All work with solid or powdered this compound should be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet (BSC) to prevent the inhalation of airborne particles.[7] The work surface should be covered with a disposable absorbent pad to contain any potential spills.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE:

PPE CategorySpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves is recommended.Provides a robust barrier against skin contact. Double-gloving allows for the safe removal of the outer glove in case of contamination.[8]
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[8][9]
Lab Coat A disposable, back-closing gown made of a low-permeability fabric.Prevents contamination of personal clothing.[8]
Respiratory Protection An N95 or higher-rated respirator should be used when handling the powder outside of a certified fume hood or BSC.Minimizes the risk of inhaling hazardous particles.[7]

Diagram: Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 Wash Hands Don2 Don Inner Gloves Don1->Don2 Don3 Don Gown Don2->Don3 Don4 Don Outer Gloves Don3->Don4 Don5 Don Eye Protection Don4->Don5 Don6 Don Respirator (if required) Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Respirator (if required) Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Wash Hands Thoroughly Doff6->Doff7

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Storage Procedures

General Handling
  • Avoid dust formation: Handle the solid material carefully to minimize the generation of dust.

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Transportation: Transport the compound in a sealed, shatter-proof secondary container.[7]

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] Recommended storage is at -20°C under a nitrogen atmosphere.[1][9]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Personnel Exposure
Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[6][9] Seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Cleanup

In the event of a spill, the area should be immediately secured and all non-essential personnel evacuated. Only trained personnel with appropriate PPE should perform the cleanup.

Diagram: Spill Response Decision Tree

Spill_Response Spill Spill Occurs SecureArea Secure the Area Spill->SecureArea DonPPE Don Appropriate PPE SecureArea->DonPPE AssessSpill Assess Spill Size DonPPE->AssessSpill SmallSpill Small Spill (<5g) AssessSpill->SmallSpill <5g LargeSpill Large Spill (>=5g) AssessSpill->LargeSpill >=5g CoverPowder Gently cover powder with wetted absorbent pads SmallSpill->CoverPowder LargeSpill->CoverPowder CleanArea Clean area twice with detergent, followed by 70% alcohol CoverPowder->CleanArea AbsorbLiquid Absorb liquid with absorbent pads AbsorbLiquid->CleanArea DisposeWaste Dispose of all materials as cytotoxic waste CleanArea->DisposeWaste Report Report the incident DisposeWaste->Report

Caption: Decision tree for responding to a spill of this compound.

Experimental Protocol: Small Spill Cleanup (<5g of solid)

  • Restrict Access: Cordon off the spill area and post warning signs.

  • Don PPE: Put on a disposable gown, double nitrile gloves, and chemical splash goggles. An N95 respirator is also recommended.

  • Contain the Spill: Gently cover the powdered spill with absorbent pads wetted with a detergent solution to prevent the generation of airborne dust.[8]

  • Collect the Material: Carefully collect the absorbent pads and any contaminated debris using tongs or a scoop and place them into a designated cytotoxic waste bag.

  • Decontaminate the Area: Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[8]

  • Dispose of Waste: Seal the cytotoxic waste bag and place it in a designated cytotoxic waste container.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of it as cytotoxic waste.

  • Wash Hands: Thoroughly wash hands with soap and water.

  • Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.

Waste Disposal

All waste contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. As a halogenated organic compound, it should be segregated into a designated halogenated waste stream for incineration.[11][12] Follow all institutional and local regulations for the disposal of cytotoxic and halogenated waste.

Conclusion

This compound is a valuable compound in research and drug development, but its potential hazards necessitate a rigorous and proactive approach to safety. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the safe handling and emergency procedures outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment.

References

An In-Depth Technical Guide to the Synthesis of 6,8-Dichloro-9H-purin-2-amine: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Dichloro-9H-purin-2-amine is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of bioactive molecules, including kinase inhibitors and antiviral agents. The strategic placement of chloro-substituents at the C6 and C8 positions provides reactive handles for subsequent nucleophilic substitution, enabling the generation of diverse chemical libraries for drug discovery. This guide provides an in-depth exploration of the primary synthetic routes to this key purine derivative, focusing on the selection of starting materials and the underlying chemical principles that govern the transformations. We will dissect three core synthetic strategies, offering field-proven insights into experimental design and execution.

Introduction: The Strategic Importance of this compound

The purine core is a privileged structure in drug development, forming the backbone of endogenous signaling molecules like adenosine and guanosine. Chemical modification of this scaffold has yielded numerous therapeutic successes. This compound (also known as 2-amino-6,8-dichloropurine) is of particular interest due to its trifunctional nature: a nucleophilic 2-amino group and two electrophilic centers at C6 and C8. This arrangement allows for sequential and regioselective derivatization, making it an ideal starting point for structure-activity relationship (SAR) studies. Understanding the most efficient and logical pathways to its synthesis is therefore critical for programs that rely on this intermediate.

This guide will focus on three primary classes of starting materials:

  • Guanine: A biomolecule-based approach leveraging a pre-formed purine core.

  • Uric Acid: A readily available purine starting material requiring comprehensive chlorination.

  • Pyrimidine Derivatives: A convergent de novo synthesis that builds the purine ring system from a simpler heterocyclic precursor.

Synthesis Starting from Guanine

The most direct and frequently employed route to this compound begins with the naturally occurring purine base, guanine. This pathway is a two-step process involving sequential chlorination at the C6 and C8 positions.

Step 1: Synthesis of the Key Intermediate, 2-Amino-6-chloropurine

The initial transformation converts the 6-oxo group of guanine into a chloro substituent. This is not a simple nucleophilic substitution due to the lactam nature of the purine ring. The reaction requires activation of the oxygen to transform it into a good leaving group.

Causality of Experimental Choices: The reagent of choice for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or N,N-dimethylformamide (DMF). The combination of POCl₃ and DMF forms the Vilsmeier reagent, (Cl₂P(O)N(CH₃)₂⁺Cl⁻), a powerful electrophile.[1][2] This reagent activates the C6-carbonyl oxygen, facilitating its displacement by a chloride ion. A phase transfer catalyst, such as a tetraalkylammonium chloride, is often added to improve the solubility of guanine and enhance reaction rates, though this can increase costs on an industrial scale.[3][4]

Experimental Protocol: Chlorination of Guanine

  • To a reaction vessel equipped with a reflux condenser and a stirring mechanism, add acetonitrile and N,N-dimethylformamide (DMF).

  • Suspend guanine in the solvent mixture. Add a phase transfer catalyst (e.g., tetraethylamine chloride) if desired.[3]

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining a low temperature.[5]

  • After the addition is complete, heat the reaction mixture to reflux (typically 60-90 °C) and maintain for 8-15 hours, monitoring the reaction progress by TLC or HPLC.[5]

  • Upon completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.

  • The intermediate product often precipitates from the aqueous solution. Neutralize the solution carefully with an alkali metal hydroxide (e.g., NaOH) to a pH of 3-5.

  • Isolate the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-6-chloropurine.[5]

ParameterValueReference
Starting MaterialGuanine[3]
ReagentsPOCl₃, DMF, Acetonitrile[3][5]
CatalystTetraethylamine chloride (optional)[3]
Temperature60-90 °C (Reflux)[5]
Reaction Time8-15 hours[5]
Typical Yield70-98%[3]
Step 2: C8-Chlorination of 2-Amino-6-chloropurine

The second step involves the chlorination of the C8 position. The C8-H bond of a purine is the most acidic proton on the ring system and can be deprotonated with a strong base, creating a nucleophilic center for subsequent reaction with an electrophilic chlorine source.[6]

Causality of Experimental Choices: Direct electrophilic halogenation of the C8 position is challenging due to the electron-rich nature of the purine ring system. A more reliable method involves a deprotonation/metalation followed by quenching with an electrophilic chlorine source. Strong, non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are ideal for this purpose as they can efficiently deprotonate the C8 position without competing in nucleophilic attack at the C6 position.[6] Hexachloroethane (C₂Cl₆) serves as a robust source of electrophilic chlorine.

Experimental Protocol: C8-Chlorination via Metalation

  • Dissolve 2-amino-6-chloropurine in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., Argon).

  • Cool the solution to a low temperature (e.g., -75 °C) using a dry ice/acetone bath.

  • Slowly add a solution of a strong base, such as LiTMP (prepared from 2,2,6,6-tetramethylpiperidine and n-butyllithium), to the purine solution.

  • Stir the mixture at -75 °C for 1-2 hours to ensure complete C8-lithiation.

  • Add a solution of hexachloroethane (C₂Cl₆) in THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Guanine tothis compound Guanine Guanine Intermediate 2-Amino-6-chloropurine Guanine->Intermediate 1. POCl₃, DMF 2. Heat Product This compound Intermediate->Product 1. LiTMP, THF, -75°C 2. C₂Cl₆ Uric_Acid_Pathway UricAcid Uric Acid Trichloro 2,6,8-Trichloropurine UricAcid->Trichloro POCl₃, N,N-Diethylaniline High Temp, Pressure Product This compound Trichloro->Product Selective Amination (e.g., NH₃) De_Novo_Synthesis Pyrimidine 4,6-Dichloro- 5-nitropyrimidine AminoPyrimidine 4,6-Dichloropyrimidine- 5-amine Pyrimidine->AminoPyrimidine SnCl₂·2H₂O Ethanol, Reflux Triamino 2,4,5-Triamino- 6-chloropyrimidine AminoPyrimidine->Triamino Amination (Conceptual Step) Intermediate 2-Amino-6-chloropurine Triamino->Intermediate Triethyl Orthoformate Heat Product This compound Intermediate->Product C8-Chlorination

References

Methodological & Application

Introduction: The Strategic Importance of 6,8-Dichloro-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 6,8-Dichloro-9H-purin-2-amine

This compound is a highly functionalized purine derivative that serves as a cornerstone in medicinal chemistry and drug discovery. Its strategic value lies in its identity as a "privileged structure," a molecular scaffold with inherent chemical reactivity that can be judiciously modified to interact with multiple biological targets.[1] The dichloro-substitution at the C6 and C8 positions provides two distinct and reactive sites for nucleophilic substitution, enabling the systematic development of diverse compound libraries. The 2-amino group offers an additional site for modification, influencing the electronic properties and biological activity of the resulting molecules.[1]

This versatility has positioned this compound as a critical starting material for synthesizing potent bioactive molecules, including inhibitors of heat shock protein 90 (Hsp90)—a key target in cancer therapy—and novel antiviral agents.[1] This guide provides a comprehensive, two-part protocol for the synthesis of this valuable intermediate, beginning with the conversion of guanine to 2-amino-6-chloropurine, followed by a regioselective chlorination at the C8 position.

Overall Synthetic Workflow

The synthesis is a multi-step process that requires careful control of reaction conditions. The general pathway involves the initial chlorination of guanine at the C6 position, followed by protection of the exocyclic amine, regioselective chlorination at the C8 position, and subsequent deprotection to yield the final product.

Synthesis_Workflow Guanine Guanine Intermediate1 2-Amino-6-chloropurine Guanine->Intermediate1 Step 1: POCl₃, PTC Intermediate2 N2-Protected-2-amino- 6-chloropurine Intermediate1->Intermediate2 Step 2a: Protection Intermediate3 8-Chloro-N2-Protected- 2-amino-6-chloropurine Intermediate2->Intermediate3 Step 2b: 1. LDA 2. C₂Cl₆ FinalProduct This compound Intermediate3->FinalProduct Step 2c: Deprotection

Caption: Overall synthetic route from guanine to this compound.

Part 1: Synthesis of 2-Amino-6-chloropurine (Intermediate)

Scientific Principle

The first stage of the synthesis transforms the readily available and inexpensive guanine into the key intermediate, 2-amino-6-chloropurine. Direct chlorination of guanine's C6-oxo group is challenging due to its poor solubility and low reactivity.[2] To overcome this, the reaction is performed using a powerful chlorinating agent, phosphorus oxychloride (POCl₃), in the presence of a phase transfer catalyst (PTC) such as tetraethylammonium chloride.[3] The PTC facilitates the reaction by improving the solubility of guanine in the organic solvent (acetonitrile) and promoting the formation of the reactive intermediate. The process yields the desired 2-amino-6-chloropurine, which serves as the precursor for the subsequent C8-chlorination.

Experimental Protocol

Materials and Reagents

ReagentMW ( g/mol )Molarity/DensityAmountMoles (mmol)Equivalents
Guanine151.13-4.50 g29.81.0
Phosphorus Oxychloride153.331.645 g/mL16.5 mL177~5.9
Tetraethylammonium Chloride165.71-7.46 g45.01.5
Acetonitrile (anhydrous)41.050.786 g/mL60 mL--
Sodium Hydroxide (aq.)40.002M (approx.)As needed--
Hydrochloric Acid (aq.)36.461M (approx.)As needed--
Ethyl Acetate88.11-~500 mL--
Deionized Water18.02-As needed--

Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add guanine (4.50 g), tetraethylammonium chloride (7.46 g), and anhydrous acetonitrile (60 mL).

  • Addition of Chlorinating Agent: Begin stirring the suspension under a nitrogen atmosphere. Carefully and slowly add phosphorus oxychloride (16.5 mL) to the mixture at room temperature. Caution: This addition is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain reflux with vigorous stirring for 70-90 minutes. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Quenching and Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold water with stirring. This will quench the excess POCl₃.

  • pH Adjustment: Place the aqueous mixture in an ice bath. Adjust the pH to ~8-9 using a 2M aqueous sodium hydroxide solution. This will cause the product to precipitate.

  • Neutralization and Isolation: Re-adjust the pH to 7 using a 1M aqueous hydrochloric acid solution. Filter the resulting solid precipitate using a Büchner funnel and wash it thoroughly with cold deionized water.

  • Purification: The crude solid can be further purified. Suspend the solid in water and perform continuous extraction with ethyl acetate for 24 hours. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-6-chloropurine as a white solid. A yield of approximately 40-50% is expected.

Part 2: Synthesis of this compound

Scientific Principle

This stage involves the regioselective chlorination of the C8 position of 2-amino-6-chloropurine. The C8 position, being part of the electron-rich imidazole ring, is susceptible to functionalization. However, direct electrophilic chlorination is often unselective. A more controlled approach involves a directed ortho-metalation strategy.

Critically, lithiation of unprotected 2-amino-6-chloropurines can lead to an undesirable ring-opening of the pyrimidine moiety.[4] To prevent this, the exocyclic 2-amino group must first be protected. Following protection, a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) is used at low temperatures to deprotonate the C8 position, forming a highly reactive 8-lithiated species. This intermediate is then quenched with an electrophilic chlorine source, such as hexachloroethane (C₂Cl₆), to install the chlorine atom specifically at C8.[5] A final deprotection step liberates the 2-amino group, yielding the target molecule.

Experimental Protocol

This is a three-step sequence: protection, chlorination, and deprotection.

Step 2a: Protection of the 2-Amino Group (Example: THP Protection)

  • Dissolve 2-amino-6-chloropurine (1.0 eq) in anhydrous THF.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under vacuum. The crude N2-THP protected product is often used directly in the next step without further purification.

Step 2b: C8-Chlorination via Lithiation

C8_Chlorination cluster_0 Step 1: C8-Lithiation cluster_1 Step 2: Electrophilic Quench ProtectedPurine N2-Protected-2-amino- 6-chloropurine in THF LithiatedIntermediate 8-Lithiated Intermediate ProtectedPurine->LithiatedIntermediate Add dropwise LDA LDA Solution (-78 °C) LDA->LithiatedIntermediate FinalProtectedProduct 8-Chloro-N2-Protected Product LithiatedIntermediate->FinalProtectedProduct Add dropwise ChlorineSource C₂Cl₆ in THF ChlorineSource->FinalProtectedProduct

Caption: Workflow for the C8-chlorination step.

  • Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the N2-protected 2-amino-6-chloropurine (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: In a separate flask, prepare a solution of LDA by adding n-butyllithium (1.1 eq) to diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. Slowly add the freshly prepared LDA solution to the purine solution via cannula. Stir the mixture at -78 °C for 1 hour.

  • Chlorination: Dissolve hexachloroethane (C₂Cl₆, 1.5 eq) in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C.

  • Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the 8-chloro-N2-protected-2-amino-6-chloropurine.

Step 2c: Deprotection of the 2-Amino Group

  • Dissolve the purified protected product from the previous step in a suitable solvent (e.g., methanol or ethanol).

  • Add an acidic catalyst, such as 2M hydrochloric acid.

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring by TLC.

  • Once deprotection is complete, neutralize the solution carefully with a base (e.g., saturated sodium bicarbonate).

  • Extract the product with a suitable organic solvent, dry the organic phase, and concentrate under reduced pressure to obtain the final product, this compound.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques.

  • LDA: Strong base, corrosive, and moisture-sensitive. Prepare and use in situ under an inert atmosphere.

  • Solvents: Acetonitrile and THF are flammable. Ensure all heating is done using heating mantles or oil baths with proper temperature control. Avoid open flames.

References

The Versatile Scaffold: Applications of 6,8-Dichloro-9H-purin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Purine Scaffold in Drug Discovery

The purine ring system is a cornerstone of life, forming the basic structure of two of the four nucleobases in our DNA and RNA. In the realm of medicinal chemistry, this bicyclic heterocycle is considered a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, unrelated classes of protein targets with high affinity. This inherent versatility has made purine analogs a fertile ground for the discovery of novel therapeutics, particularly in the field of oncology and virology. Among the numerous purine derivatives, 6,8-dichloro-9H-purin-2-amine stands out as a particularly valuable starting material for the synthesis of potent and selective kinase inhibitors.

The strategic placement of chlorine atoms at the 6 and 8 positions, coupled with the presence of an amino group at the 2-position, provides a unique combination of reactivity and functionality. The chlorine atoms serve as excellent leaving groups for nucleophilic substitution and as handles for palladium-catalyzed cross-coupling reactions, allowing for the systematic and diverse modification of the purine core. This guide will provide an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale behind the experimental designs.

Chemical Properties and Reactivity

This compound (CAS: 130120-68-2) is a solid with a molecular weight of 204.02 g/mol .[1][2] The key to its utility lies in the differential reactivity of the two chlorine atoms. The C6-chloro group is more susceptible to nucleophilic aromatic substitution (SNAr) than the C8-chloro group. This allows for selective functionalization at the C6 position, followed by subsequent modification at the C8 position.

Core Synthetic Strategies and Protocols

The true power of this compound as a medicinal chemistry scaffold is unlocked through a series of well-established synthetic transformations. Below are detailed protocols for the two most common and impactful modifications: nucleophilic aromatic substitution at the C6 position and Suzuki-Miyaura cross-coupling at the C8 position.

Protocol 1: Selective Nucleophilic Aromatic Substitution at the C6-Position

This protocol describes the selective displacement of the C6-chloro group with an amine nucleophile, a common strategy for introducing diversity and modulating the biological activity of the purine scaffold.

Scientific Rationale: The greater electrophilicity of the C6 position compared to the C8 position in the purine ring makes it more susceptible to nucleophilic attack. This regioselectivity is a key feature that is exploited in the synthesis of complex purine derivatives. The choice of base is critical to deprotonate the incoming amine nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

Experimental Workflow Diagram:

snAr_workflow start Start: this compound + Amine Nucleophile reaction Reaction Vessel: - Solvent (e.g., EtOH, n-BuOH) - Base (e.g., DIPEA, Et3N) - Heat (Reflux) start->reaction Combine reactants workup Aqueous Workup: - Quench with water - Extract with organic solvent (e.g., EtOAc) reaction->workup After reaction completion purification Purification: - Column Chromatography (Silica gel) workup->purification product Product: 2-amino-6-(substituted-amino)- 8-chloro-9H-purine purification->product end Characterization: - NMR, MS product->end

Caption: Workflow for selective C6-amination.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or n-butanol (10-20 mL per mmol of starting material).

  • Addition of Reagents: Add the desired amine (1.1-1.5 eq) to the solution, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-6-(substituted-amino)-8-chloro-9H-purine.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C8-Position

Following the functionalization of the C6 position, the C8-chloro group can be modified using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a wide range of aryl or heteroaryl groups, which can significantly impact kinase selectivity and potency.

Scientific Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is widely used in medicinal chemistry.[3][4][5] It involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide variety of functional groups, making it ideal for late-stage diversification of complex molecules. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.

Experimental Workflow Diagram:

suzuki_workflow start Start: 2-amino-6-(substituted-amino)- 8-chloro-9H-purine + Boronic Acid/Ester reaction Reaction Vessel: - Solvent (e.g., Dioxane/H2O) - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Heat start->reaction Combine reactants workup Aqueous Workup: - Quench with water - Extract with organic solvent (e.g., EtOAc) reaction->workup After reaction completion purification Purification: - Column Chromatography (Silica gel) workup->purification product Product: 2-amino-6-(substituted-amino)- 8-(substituted-aryl)-9H-purine purification->product end Characterization: - NMR, MS product->end cdk_pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK_Cyclin CDK/Cyclin Complex Substrate Substrate Phosphorylation CDK_Cyclin->Substrate ATP -> ADP Progression Cell Cycle Progression Substrate->Progression Inhibitor Purine-based Inhibitor Inhibitor->CDK_Cyclin Inhibition

References

The Versatile Scaffold: Application Notes for the Strategic Use of 6,8-Dichloro-9H-purin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Heterocycle

In the landscape of modern drug discovery, the purine core stands out as a "privileged scaffold," a recurring motif in a multitude of biologically active molecules and approved therapeutics. Its inherent ability to form multiple hydrogen bonds and engage in key interactions within enzyme active sites makes it an ideal starting point for inhibitor design. Among the panoply of purine-based starting materials, 6,8-Dichloro-9H-purin-2-amine emerges as a particularly valuable and versatile chemical intermediate.

The strategic placement of two distinct chlorine atoms at the C6 and C8 positions, coupled with an amino group at C2, provides medicinal chemists with a powerful tool for building molecular complexity through sequential and regioselective functionalization. The differential reactivity of the C6 and C8 positions is the cornerstone of its utility, allowing for a controlled, stepwise introduction of diverse substituents. This guide provides an in-depth exploration of the chemical behavior of this compound and detailed protocols for its application in the synthesis of potent kinase inhibitors and other therapeutic candidates.

Understanding the Reactivity Landscape

The synthetic utility of this compound is governed by the differential electrophilicity of the carbon atoms to which the chlorine atoms are attached. It is well-established in purine chemistry that the C6 position is significantly more susceptible to nucleophilic attack than the C8 position. This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent pyrimidine nitrogen atoms.

This inherent reactivity difference allows for the selective functionalization of the C6 position while leaving the C8-chloro group intact for subsequent transformations. This principle is the foundation for the rational design of synthetic routes leading to complex 2,6,8-trisubstituted purines.

G cluster_0 Reactivity Hierarchy Start This compound C6 C6 Position (Most Reactive) Start->C6  Highly susceptible to  Nucleophilic Attack  (SNAr, Cross-Coupling) C2 C2-Amine (Nucleophilic/Protectable) Start->C2  Can be acylated or alkylated;  may require protection C8 C8 Position (Less Reactive) C6->C8  Functionalization at C6 enables  subsequent modification at C8

Caption: Logical flow of reactivity for this compound.

Part 1: Selective Functionalization of the C6 Position

The initial and most common synthetic transformation involves the selective displacement of the C6-chloro substituent. This can be achieved through classical nucleophilic aromatic substitution (SNAr) or, more versatilely, through palladium-catalyzed cross-coupling reactions.

Application 1.1: Nucleophilic Aromatic Substitution (SNAr) at C6

The high reactivity of the C6 position allows for direct displacement by a variety of nucleophiles, particularly amines. This reaction is often thermally driven and can be performed with or without a base, depending on the nucleophilicity of the incoming amine.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like ethanol, n-butanol, or N,N-dimethylformamide (DMF) is typically chosen to facilitate the dissolution of the purine substrate and promote the SNAr mechanism.

  • Temperature: Elevated temperatures (80-150 °C) are necessary to overcome the activation energy of the reaction. Microwave irradiation can significantly shorten reaction times.

  • Base: An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be added to scavenge the HCl generated during the reaction, preventing the protonation of the nucleophile and driving the reaction to completion.

This protocol describes a typical SNAr reaction with a primary amine.

Materials:

  • This compound

  • Cyclohexylamine

  • Triethylamine (TEA)

  • Ethanol (EtOH)

  • Microwave synthesis vials

  • Silica gel for chromatography

Procedure:

  • To a microwave reaction vial, add this compound (1.0 equiv., e.g., 204 mg, 1.0 mmol).

  • Add ethanol (4 mL), followed by cyclohexylamine (1.1 equiv., 110 mg, 1.1 mmol) and triethylamine (1.1 equiv., 111 mg, 1.1 mmol).

  • Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 90 °C for 1.5 hours.[1]

  • After cooling, a white precipitate typically forms. Filter the solid and wash with cold ethanol.

  • The crude product can be further purified by silica gel column chromatography (e.g., eluting with a gradient of hexane/ethyl acetate) to yield the pure product.

ReactantMW ( g/mol )Equiv.Amount (mg)
This compound204.011.0204
Cyclohexylamine99.171.1110
Triethylamine101.191.1111
Application 1.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. Its application to the C6 position of the dichloropurine core allows for the introduction of a wide array of aryl and heteroaryl moieties, which are crucial for modulating kinase selectivity and potency.[2]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is a classic choice, while catalyst systems generated in situ from a palladium(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand are also highly effective.[3]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are critical. They facilitate the oxidative addition of the Pd(0) to the C-Cl bond and promote the reductive elimination step, leading to higher yields and broader substrate scope.[3]

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[4] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice can impact reaction efficiency.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used to dissolve both the organic-soluble purine and the water-soluble inorganic base.

G cluster_1 Suzuki-Miyaura C6 Functionalization Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Combine: - Dichloropurine - Boronic Acid - Base (e.g., K₂CO₃) Setup->Reagents Catalyst Add: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Solvent (e.g., Dioxane/H₂O) Reagents->Catalyst Reaction Heat Reaction (80-110 °C) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product 2-Amino-8-chloro- 6-aryl-9H-purine Purify->Product

Caption: Experimental workflow for C6-selective Suzuki coupling.

This protocol provides a general procedure for a Suzuki-Miyaura coupling at the C6 position.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 1,4-Dioxane and Water (degassed)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv., 204 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 equiv., 182 mg, 1.2 mmol), and potassium carbonate (2.5 equiv., 345 mg, 2.5 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv., 58 mg, 0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture at 90 °C with vigorous stirring for 8-12 hours, monitoring progress by TLC or LC-MS.[5]

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the desired product.

ParameterRationale
Inert Atmosphere Prevents oxidation and deactivation of the Pd(0) catalyst.
Degassed Solvents Removes dissolved oxygen which can interfere with the catalytic cycle.
Excess Boronic Acid Compensates for potential side reactions like protodeboronation.[6]
Ligand Choice Triphenylphosphine is effective, but for less reactive chlorides, more advanced ligands may be needed.

Part 2: Functionalization of the C8 Position

Once the C6 position has been selectively functionalized, the C8-chloro group becomes the target for introducing further diversity. While less reactive than C6, the C8 position can be functionalized using more forcing conditions or alternative synthetic strategies.

Application 2.1: Buchwald-Hartwig Amination at C8

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, and it can be applied to the C8 position of the 6-substituted-8-chloropurine intermediate.[1] This allows for the introduction of a second, different amino substituent.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically requires a more robust catalyst system than Suzuki couplings. Pre-catalysts like Pd₂(dba)₃ or [Pd(cinnamyl)Cl]₂ are often paired with highly active, sterically hindered biarylphosphine ligands such as BrettPhos or XPhos.[7] These advanced ligands are crucial for activating the less reactive C8-Cl bond.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, as it is effective at deprotonating the amine nucleophile without competing in the reaction.[7]

  • Temperature: Higher temperatures (100-120 °C) are generally required compared to C6 functionalization to drive the reaction to completion.

This protocol outlines the amination of a C6-aryl, C8-chloro purine intermediate.

Materials:

  • 2-Amino-8-chloro-6-aryl-9H-purine (from Part 1)

  • Desired primary or secondary amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add the 2-Amino-8-chloro-6-aryl-9H-purine (1.0 equiv.), NaOt-Bu (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).

  • Seal the tube, then evacuate and backfill with argon (repeat 3 times).

  • Add anhydrous toluene, followed by the amine (1.2 equiv.).

  • Place the reaction in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Cool to room temperature, dilute with diethyl ether, and quench carefully with water.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the final trisubstituted purine.

Part 3: Strategic Considerations and Advanced Techniques

Protecting Group Strategy for the C2-Amine

The exocyclic amino group at the C2 position is nucleophilic and can potentially interfere with certain reactions, especially those involving strong bases or highly reactive electrophiles. For instance, attempts to functionalize the C8 position via lithiation can lead to the destruction of the pyrimidine ring if the C2-amino group is unprotected.[7]

When to Protect:

  • When using strong organometallic bases (e.g., LDA, n-BuLi) for C8 functionalization.

  • When using highly reactive electrophiles that could react with the C2-amine.

Common Protecting Groups:

  • tert-Butoxycarbonyl (Boc): Introduced using Di-tert-butyl dicarbonate (Boc)₂O and removed with acid (e.g., TFA).

  • Tetrahydropyran (THP): Can be used to protect the C2-amine, enabling efficient C8-lithiation and subsequent reaction with electrophiles.[7]

G cluster_2 Synthetic Strategy Decision Flow Start This compound Target Define Target 2,6,8-Trisubstituted Purine Start->Target C6_Func Step 1: Selective C6 Functionalization (SNAr or Suzuki) Target->C6_Func C8_Method Choose C8 Method C6_Func->C8_Method Protect Protect C2-Amine? (e.g., with Boc/THP) C8_Method->Protect C8_Coupling Step 2a: C8 Cross-Coupling (e.g., Buchwald-Hartwig) C8_Method->C8_Coupling Protect->C8_Coupling No (often) C8_Lith Step 2b: C8 Lithiation -> Electrophile Protect->C8_Lith Yes Final Final Product C8_Coupling->Final Deprotect Step 3: Deprotect C2-Amine C8_Lith->Deprotect Deprotect->Final

References

Application Notes and Protocols: The Strategic Use of 6,8-Dichloro-9H-purin-2-amine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its inherent ability to mimic the adenosine triphosphate (ATP) molecule. This mimicry allows purine derivatives to effectively target the highly conserved ATP-binding pocket of protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention.[1][2] Within the vast library of purine-based starting materials, 6,8-dichloro-9H-purin-2-amine stands out as a uniquely versatile and powerful building block for the synthesis of next-generation kinase inhibitors. Its di-chloro substitution provides two distinct, chemically addressable sites for regioselective modification, enabling the systematic construction of highly potent and selective inhibitors targeting critical kinases such as Cyclin-Dependent Kinases (CDKs) and Src family kinases.[3][4] This guide provides an in-depth exploration of the chemical properties, synthetic versatility, and practical application of this key intermediate, complete with detailed protocols for researchers in drug discovery.

Physicochemical Properties & Safe Handling

A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.

Key Properties
PropertyValueSource
IUPAC Name This compound
CAS Number 130120-68-2
Molecular Formula C₅H₃Cl₂N₅[5]
Molecular Weight 204.02 g/mol
Physical Form Solid
Purity Typically ≥96%
Storage Store at -20°C, under nitrogen
Safety & Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a chemical fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

    • P280: Wear protective gloves, eye protection, and face protection.[7]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Incompatible Materials: Strong acids and acid anhydrides.[8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8]

The Synthetic Versatility of the Dichloropurine Scaffold

The power of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C6 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C8 position. This reactivity gradient is the key to performing sequential, regioselective modifications, which is a critical strategy for optimizing a drug candidate's potency and selectivity.

The primary synthetic transformations leveraged are:

  • Nucleophilic Aromatic Substitution (SNAr): The most common initial step, where the C6-chloro group is displaced by amines, alcohols, or thiols. This reaction is fundamental to the synthesis of many CDK inhibitors.[9][10]

  • Palladium-Catalyzed Cross-Coupling Reactions: These modern synthetic methods dramatically expand the chemical diversity that can be introduced onto the purine core.

    • Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds, attaching aryl or vinyl groups at either the C6 or C8 positions by reacting with boronic acids. This is a powerful tool for exploring the outer regions of the ATP-binding pocket.[11][12][13]

    • Buchwald-Hartwig Amination: Provides a robust and general method for forming carbon-nitrogen bonds, often under milder conditions than traditional SNAr, and is compatible with a wider range of amine nucleophiles.[14][15][16]

The following diagram illustrates these principal synthetic routes.

Synthetic_Pathways A This compound B C6-Substituted Intermediate A->B SNA_r_ (R-NH2) or Buchwald (R-NH2) or Suzuki (R-B(OH)2) D C8-Substituted Intermediate A->D Selective C8 Suzuki (under specific conditions) C C6,C8-Disubstituted Product B->C Suzuki (R'-B(OH)2) or Buchwald (R'-NH2) D->C SNA_r_ (R-NH2) or Buchwald (R-NH2)

Caption: Key synthetic routes from this compound.

Application Case Study 1: Synthesis of CDK Inhibitor Scaffolds

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle, and their aberrant activity is a common driver of cancer cell proliferation.[1][9] Many potent CDK inhibitors, such as Seliciclib (Roscovitine), are based on a 2,6,9-trisubstituted purine core.[10] The synthesis of these molecules relies heavily on the SNAr reaction at the C6 position of a dichloropurine starting material.

Protocol 1: Regioselective C6-Amination via SNAr

This protocol describes the synthesis of a key intermediate where the C6-chloro atom is selectively displaced by an amine, a foundational step in building a CDK inhibitor library.

Principle: The greater electrophilicity of the C6 position on the purine ring allows for its selective reaction with a primary or secondary amine nucleophile, leaving the C8-chloro position intact for subsequent modification. A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without competing as a nucleophile.

SNAr_Workflow start Start reagents Combine Dichloropurine, Amine, DIPEA in n-Butanol start->reagents react Heat Reaction (e.g., 100-120 °C) reagents->react monitor Monitor by TLC/LC-MS (until SM consumed) react->monitor workup Cool, Concentrate, Partition (EtOAc/H2O) monitor->workup purify Purify by Column Chromatography workup->purify end End (Characterize Product) purify->end

Caption: Experimental workflow for regioselective C6-amination.

Materials & Equipment:

  • This compound (1.0 eq)

  • Desired amine (e.g., (R)-2-amino-1-butanol, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • n-Butanol (solvent)

  • Ethyl acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Water (H₂O)

  • Round-bottom flask, condenser, magnetic stirrer/hotplate, TLC plates, rotary evaporator, silica gel for chromatography.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the chosen amine (1.1 eq), and n-butanol (approx. 0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 eq) to the suspension.

  • Heating: Equip the flask with a condenser and heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Expert Insight: n-Butanol is an excellent solvent for this reaction as its high boiling point allows for sufficient thermal energy to overcome the activation barrier, and it effectively solubilizes the purine starting material upon heating.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).

  • Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane to elute the more polar product.

  • Characterization: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the resulting product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Application Case Study 2: Synthesis of Src Kinase Inhibitor Scaffolds

Src family kinases (SFKs) are non-receptor tyrosine kinases that play pivotal roles in signaling pathways controlling cell growth, adhesion, and motility.[4][17] Their overexpression or hyperactivity is strongly linked to cancer metastasis.[18] Developing potent and selective Src inhibitors often requires functionalization at the C8 position to interact with specific residues in the kinase domain.[4] This is typically achieved via a Suzuki-Miyaura cross-coupling reaction on a C6-substituted intermediate.

Protocol 2: C8-Arylation via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed coupling of an arylboronic acid to the C8 position of the product synthesized in Protocol 1.

Principle: In the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base, the C8-Cl bond undergoes a catalytic cycle of oxidative addition, transmetalation with the boronic acid, and reductive elimination to form a new C-C bond.[12][19][20] This reaction must be performed under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.

Suzuki_Workflow start Start reagents Combine C6-Amine Purine, Boronic Acid, Base (K2CO3), and Pd Catalyst in Solvent start->reagents inert Degas Mixture (e.g., Ar sparging) reagents->inert react Heat Reaction (e.g., 85-100 °C) inert->react monitor Monitor by TLC/LC-MS react->monitor workup Cool, Filter through Celite, Concentrate, Extract monitor->workup purify Purify by Column Chromatography workup->purify end End (Characterize Product) purify->end

Caption: Experimental workflow for C8-Arylation via Suzuki Coupling.

Materials & Equipment:

  • C6-aminated-8-chloropurine intermediate (from Protocol 1, 1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Solvent mixture (e.g., 1,2-Dimethoxyethane (DME) and Water, 4:1)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas line, Celite®

  • Standard laboratory glassware and purification equipment.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine the C6-aminated-8-chloropurine (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed DME/Water solvent mixture, followed by the Pd(PPh₃)₄ catalyst (0.05 eq) under a positive pressure of inert gas.

    • Expert Insight: The use of an aqueous base/solvent system is often crucial for efficient transmetalation in the Suzuki catalytic cycle.[13] Degassing is non-negotiable; oxygen will rapidly deactivate the palladium catalyst and halt the reaction.

  • Heating: Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction until completion by TLC or LC-MS (typically 6-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography and fully characterize the final compound by NMR and HRMS.

Summary of Synthetic Outcomes

The described protocols enable the creation of a diverse library of kinase inhibitors from a single, strategic starting material.

Reaction TypePositionReagent ClassTypical Product ScaffoldTarget Class Example
SNArC6Amines2,6-Disubstituted-8-chloropurineCDK Inhibitors[21]
Suzuki-MiyauraC8Arylboronic Acids2,6,8-Trisubstituted purineSrc Kinase Inhibitors[4]
Buchwald-HartwigC6/C8Amines2,6,8-Trisubstituted purineVarious Kinases

Conclusion

This compound is a high-value, strategic intermediate for the synthesis of kinase inhibitors. Its well-defined regiochemical reactivity allows for the controlled and sequential introduction of diverse chemical functionalities at the C6 and C8 positions. By mastering fundamental SNAr and modern palladium-catalyzed cross-coupling reactions, researchers can efficiently generate extensive libraries of novel purine analogues. This capability is essential for the structure-activity relationship (SAR) studies required to optimize compounds for potency, selectivity, and pharmacokinetic properties, ultimately accelerating the discovery of new therapeutics for kinase-driven diseases.

References

Application and Protocol Guide for the Analytical Characterization of 6,8-Dichloro-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,8-Dichloro-9H-purin-2-amine is a substituted purine derivative of significant interest in medicinal chemistry and drug development due to its structural similarity to endogenous purines, which are fundamental components of nucleic acids and various cofactors. The dichloro-substitution pattern on the purine ring suggests its potential as a versatile intermediate for the synthesis of a diverse range of bioactive molecules, including kinase inhibitors and other targeted therapeutics. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical quality attributes in any research and development setting.

This technical guide provides a detailed framework for the analytical characterization of this compound. The methodologies outlined herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to confidently assess the quality of this important synthetic building block. The protocols are grounded in established analytical principles and draw from methodologies applied to analogous molecular structures.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C₅H₃Cl₂N₅PubChem
Molecular Weight 204.01 g/mol PubChem
CAS Number 130120-68-2Sigma-Aldrich
Physical Form SolidSigma-Aldrich
IUPAC Name This compoundPubChem

Analytical Workflow for Comprehensive Characterization

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The following workflow ensures the confirmation of its chemical structure, the assessment of its purity, and the identification of any potential impurities.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Spectroscopic Methods cluster_2 Chromatographic Methods cluster_3 Confirmatory Analysis Structural_Elucidation Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR Definitive Structure MS Mass Spectrometry (LC-MS) Structural_Elucidation->MS Molecular Weight FTIR FTIR Spectroscopy Structural_Elucidation->FTIR Functional Groups Purity_Assessment Purity Assessment HPLC High-Performance Liquid Chromatography (HPLC) Purity_Assessment->HPLC Quantitative Purity TLC Thin-Layer Chromatography (TLC) Purity_Assessment->TLC Qualitative Purity Elemental_Analysis Elemental Analysis Purity_Assessment->Elemental_Analysis Empirical Formula HPLC->MS Impurity Identification

Caption: A comprehensive analytical workflow for the characterization of this compound.

Chromatographic Methods for Purity Determination

Chromatographic techniques are indispensable for assessing the purity of this compound and for the separation of any synthesis-related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis. A reverse-phase method is generally suitable for purine derivatives.

Rationale for Method Development: The choice of a C18 column is based on its wide applicability for the separation of moderately polar small molecules. The mobile phase, consisting of an aqueous component with an organic modifier (acetonitrile or methanol), allows for the elution of the analyte by modulating the polarity. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, helps to sharpen peaks by minimizing tailing of the amine functional group. UV detection is appropriate due to the presence of the UV-active purine chromophore.

Protocol for HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start with 5% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 1 minute.

    • Equilibrate at 5% B for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or a mixture of dimethyl sulfoxide (DMSO) and methanol. Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of the target compound and for identifying impurities. The HPLC method described above can be directly coupled to a mass spectrometer.

Rationale for Method Development: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, and it typically produces a prominent protonated molecule [M+H]⁺. This allows for the direct confirmation of the compound's molecular weight.

Protocol for LC-MS Analysis:

  • LC System: Utilize the HPLC conditions outlined previously.

  • Mass Spectrometer: A single quadrupole or a more advanced mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-500.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion for this compound at m/z 204.0.

    • The characteristic isotopic pattern for two chlorine atoms (approximately 3:2 ratio for M and M+2) should be observed.

    • Analyze the mass spectra of any impurity peaks to aid in their identification. The synthesis of related purine compounds often involves steps like reduction and cyclization, which can lead to specific impurities.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Rationale for Method Development: The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum will provide information about the protons in the molecule. The ¹³C NMR spectrum will reveal the number of unique carbon environments. For purine analogs, characteristic chemical shifts are expected. Due to the limited number of protons on the purine core, the ¹H NMR spectrum is expected to be relatively simple.

Protocol for NMR Analysis:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for purine derivatives due to its excellent solvating power.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Expected Spectral Features:

    • ¹H NMR: Signals corresponding to the amine protons (NH₂) and the N-H proton of the purine ring are expected. The exact chemical shifts will be influenced by the solvent and concentration.

    • ¹³C NMR: Signals corresponding to the five carbon atoms of the purine ring are expected. The chemical shifts of the carbons attached to the chlorine atoms will be significantly affected.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for FTIR Analysis:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Spectral Features:

    • N-H stretching vibrations from the amine and the purine ring in the range of 3100-3500 cm⁻¹.

    • C=N and C=C stretching vibrations characteristic of the aromatic purine ring in the range of 1400-1650 cm⁻¹.

    • C-Cl stretching vibrations, which may be observed in the fingerprint region below 800 cm⁻¹.

Confirmatory Analysis

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample. This data is used to confirm the empirical formula of the compound.

Protocol for Elemental Analysis:

  • Instrumentation: An elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dried sample is required.

  • Data Analysis: The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values calculated from the molecular formula (C₅H₃Cl₂N₅).

Theoretical Composition:

ElementPercentage
Carbon (C)29.44%
Hydrogen (H)1.48%
Chlorine (Cl)34.75%
Nitrogen (N)34.33%

Conclusion

The analytical methods described in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently verify the identity, purity, and structural integrity of this important chemical entity. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is fundamental to the success of any research or drug development program.

Application Note: Structural Elucidation of 6,8-Dichloro-9H-purin-2-amine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6,8-Dichloro-9H-purin-2-amine is a pivotal intermediate in the synthesis of a diverse range of biologically active compounds, particularly in the realm of drug discovery.[1][2] Its purine scaffold is a common feature in numerous therapeutic agents. Accurate and unambiguous structural confirmation of this molecule is paramount for ensuring the integrity of subsequent synthetic steps and the quality of final active pharmaceutical ingredients (APIs). This application note provides a detailed guide to the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present optimized protocols, explain the rationale behind key experimental parameters, and offer insights into spectral interpretation, thereby furnishing researchers with a robust framework for the comprehensive characterization of this and similar purine derivatives.

Introduction: The Significance of this compound

The purine ring system is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of many endogenous molecules and synthetic drugs.[3] Substituted purines, such as this compound, serve as versatile building blocks for creating libraries of compounds to target a wide array of biological targets, including kinases and other nucleotide-binding proteins.[1] The presence of two chlorine atoms at positions 6 and 8 offers reactive sites for selective functionalization, enabling the synthesis of complex derivatives.[1]

Given its role as a critical starting material, verifying the identity and purity of this compound is a non-negotiable quality control step. NMR and MS are powerful analytical techniques that, when used in concert, provide definitive structural information. NMR spectroscopy elucidates the connectivity of atoms within the molecule, while mass spectrometry provides the exact molecular weight and information about the elemental composition and fragmentation patterns.[4][5]

Physicochemical Properties

A foundational understanding of the molecule's properties informs the analytical strategy.

PropertyValueSource
Molecular Formula C₅H₃Cl₂N₅[6]
Molecular Weight 204.01 g/mol [6]
Monoisotopic Mass 202.97655 Da[6]
Physical Form Solid
Storage -20°C, under nitrogen

The presence of nitrogen atoms and the amino group suggests that the molecule is polar, guiding the choice of solvents for NMR and ionization techniques for MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, ¹H and ¹³C NMR are fundamental, while 2D NMR techniques like HSQC can be employed for unambiguous assignments.

Rationale for Experimental Design
  • Solvent Selection: The choice of a deuterated solvent is critical for NMR analysis to avoid overwhelming solvent signals.[7] Given the polarity of the purine, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high solubilizing power for many polar organic compounds.[7] Deuterated chloroform (CDCl₃) can also be considered, though solubility may be more limited.[7] The residual proton signal of the solvent (e.g., ~2.50 ppm for DMSO-d₅) serves as a convenient internal reference.[8][9]

  • Sample Concentration: For ¹H NMR, a concentration of 1-10 mg in 0.6-0.7 mL of solvent is generally sufficient.[10][11] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[12]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[12]

    • Add approximately 0.7 mL of DMSO-d₆.

    • Gently agitate the vial to ensure complete dissolution. The solution should be clear and free of particulates.

    • Filter the solution through a pipette with a small plug of glass wool directly into a standard 5 mm NMR tube to remove any microscopic solid impurities, which can degrade spectral quality.[11]

    • The final sample height in the tube should be approximately 4-5 cm.[11]

  • Data Acquisition:

    • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire data with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary.

    • 2D NMR (Optional): If assignments are ambiguous, acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons.[13]

Expected Spectral Features and Interpretation

The structure of this compound has a limited number of protons, leading to a relatively simple ¹H NMR spectrum.

Diagram: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis weigh Weigh Compound (5-30 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter NMR_Spec NMR Spectrometer filter->NMR_Spec H1 ¹H NMR interpret Spectral Interpretation H1->interpret C13 ¹³C NMR C13->interpret NMR_Spec->H1 NMR_Spec->C13 structure Structure Confirmation interpret->structure

Caption: Workflow for NMR analysis of this compound.

  • ¹H NMR Spectrum:

    • -NH₂ Protons: A broad singlet corresponding to the two protons of the amino group at C2. The chemical shift can be variable (typically ~6.5-7.5 ppm in DMSO-d₆) and is concentration-dependent.

    • -NH Proton: A broad singlet for the proton on the purine ring nitrogen (N9, or its tautomer N7). This peak is often observed further downfield (typically > 12 ppm in DMSO-d₆).

    • Absence of C-H Proton Signal: Notably, there are no protons directly attached to the carbon atoms of the purine ring, which is a key identifying feature.

  • ¹³C NMR Spectrum:

    • The spectrum will show five distinct signals for the five carbon atoms in the purine ring.

    • Carbons bonded to chlorine (C6 and C8) will be significantly deshielded and their chemical shifts will be influenced by the electronegative halogen atoms.

    • The carbon attached to the amino group (C2) will also have a characteristic chemical shift.

    • The remaining carbons (C4 and C5) will appear at chemical shifts typical for purine systems.[14]

Predicted Chemical Shifts¹H NMR (ppm in DMSO-d₆)¹³C NMR (ppm in DMSO-d₆)
C2-NH₂ ~7.0 (broad s, 2H)~160
N9-H >12.0 (broad s, 1H)-
C2 -~158
C4 -~155
C5 -~118
C6 -~145
C8 -~140

(Note: These are approximate predicted values. Actual values should be confirmed experimentally.)

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, acting as a crucial confirmation of the compound's identity.

Rationale for Experimental Design
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this compound.[15] ESI is a "soft" ionization technique suitable for polar, thermally labile molecules, generating protonated molecular ions [M+H]⁺ with minimal fragmentation.[16][17][18] This is ideal for obtaining a clear molecular weight. Atmospheric Pressure Chemical Ionization (APCI) could also be a viable alternative.[16]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is highly recommended. HRMS provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. Formic acid aids in protonation for positive ion mode ESI.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire data in positive ion mode.

    • Perform a full scan over a mass range that includes the expected molecular ion (e.g., m/z 100-400).

    • If using an MS/MS capable instrument, select the molecular ion for collision-induced dissociation (CID) to observe characteristic fragmentation patterns.

Expected Spectral Features and Interpretation
  • Molecular Ion Isotope Pattern: The most critical diagnostic feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion. Chlorine has two abundant stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule containing two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion:

    • [M]⁺ (containing two ³⁵Cl): Highest intensity (base peak).

    • [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl): Approximately 65% of the base peak intensity.

    • [M+4]⁺ (containing two ³⁷Cl): Approximately 10% of the base peak intensity. This distinctive M, M+2, M+4 pattern is a definitive signature for a dichlorinated compound.

  • High-Resolution Mass: HRMS will provide the exact mass of the protonated molecule [M+H]⁺. For C₅H₄Cl₂N₅⁺, the calculated exact mass is 203.9838. An experimentally determined mass within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for this elemental composition.

  • Fragmentation (MS/MS): Tandem mass spectrometry can provide further structural confirmation. Common fragmentation pathways for purine analogs involve the cleavage of the purine ring, often leading to the loss of small neutral molecules like HCN.[5] The loss of a chlorine atom is also a possible fragmentation pathway.[5]

Diagram: MS Fragmentation Logic

MS_Fragmentation cluster_frags Primary Fragments cluster_isotope Isotopic Signature parent [M+H]⁺ (m/z ≈ 204) C₅H₄³⁵Cl₂N₅⁺ loss_cl Loss of Cl [M+H-Cl]⁺ parent->loss_cl - Cl• loss_hcn Loss of HCN [M+H-HCN]⁺ parent->loss_hcn - HCN isotope_pattern M : M+2 : M+4 100 : ~65 : ~10 parent->isotope_pattern is characterized by

Caption: Key features in the mass spectrum of the target compound.

Conclusion

The combination of NMR spectroscopy and high-resolution mass spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the core structure and the absence of protons on the purine ring, while HRMS provides an exact molecular formula and a distinctive isotopic pattern confirming the presence of two chlorine atoms. The protocols and interpretive guidelines detailed in this note offer a reliable workflow for researchers in drug discovery and chemical synthesis to ensure the structural integrity of this valuable chemical intermediate.

References

Purification Techniques for 6,8-Dichloro-9H-purin-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction: The Strategic Importance of a Pure Scaffold

6,8-Dichloro-9H-purin-2-amine is a highly functionalized purine derivative that serves as a "privileged structure" in medicinal chemistry and drug discovery.[1] Its di-chlorinated purine core offers multiple reactive sites for nucleophilic substitution, making it an exceptionally valuable starting material for the synthesis of diverse compound libraries targeting a wide range of diseases, from cancer to viral infections.[1]

The success of these synthetic endeavors hinges on the purity of this key intermediate. The presence of regioisomeric, mono-chlorinated, or hydrolyzed impurities can lead to complex reaction mixtures, significantly complicate the purification of downstream products, and introduce ambiguity into structure-activity relationship (SAR) studies. This guide provides a detailed overview of field-proven purification strategies, offering step-by-step protocols for recrystallization and flash column chromatography, along with methods for purity assessment.

Key Properties of this compound: [2][3]

  • Molecular Formula: C₅H₃Cl₂N₅

  • Molecular Weight: 204.02 g/mol

  • Appearance: Typically a solid[2]

  • CAS Number: 130120-68-2[2]

Understanding Potential Impurities

The nature and quantity of impurities in a crude sample of this compound are intrinsically linked to its synthetic route. Common synthetic pathways for substituted purines often involve the cyclization of pyrimidine precursors or the chlorination of purine analogs.[4][5] Consequently, typical impurities may include:

  • Starting Materials: Unreacted pyrimidine or purine precursors.

  • Reaction Intermediates: Incompletely cyclized or chlorinated intermediates.

  • Isomeric Byproducts: Regioisomers formed during alkylation or other substitution reactions if applicable to the synthesis.[6]

  • Hydrolysis Products: Replacement of one or both chlorine atoms with hydroxyl groups if exposed to moisture, especially under non-neutral pH.

  • Over-reaction Products: Formation of trisubstituted purines or other unintended products.[7]

A preliminary analysis of the crude material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential for diagnosing the impurity profile and selecting the most appropriate purification strategy.

Strategic Selection of Purification Method

The choice between recrystallization and chromatography depends on the impurity profile and the physical properties of the crude product. Recrystallization is often the first choice for crystalline solids with thermally stable properties and impurities that have different solubility profiles. Chromatography is more versatile and is the method of choice for non-crystalline materials, separating mixtures with similar solubilities, or when very high purity is required.

G start Crude this compound is_solid Is the crude product a solid? start->is_solid is_cryst Does it crystallize from a suitable solvent? is_solid->is_cryst Yes chromatography Protocol 2: Flash Column Chromatography is_solid->chromatography No (Oily/Amorphous) is_separable Are impurities separable by TLC? is_cryst->is_separable No recrystallize Protocol 1: Recrystallization is_cryst->recrystallize Yes is_separable->chromatography Yes end Pure Product is_separable->end No (Requires resynthesis or alternative method) assess_purity Purity Assessment (HPLC, NMR, MS) recrystallize->assess_purity chromatography->assess_purity assess_purity->end

Caption: Decision workflow for selecting a purification method.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[8][9] The ideal solvent will dissolve the compound completely when hot but sparingly when cold, while impurities remain either soluble or insoluble at all temperatures.[10]

Causality Behind Experimental Choices
  • Solvent Selection: The choice of solvent is the most critical parameter.[10] The molecular structure of this compound, with its polar amine group and heterocyclic nitrogen atoms, alongside a less polar dichloro-aromatic system, suggests that moderately polar solvents or binary mixtures will be most effective. Solvents like ethanol, methanol, or acetonitrile are good starting points.

  • Slow Cooling: Rapid cooling can cause the compound to precipitate out of solution along with impurities. Allowing the solution to cool slowly to room temperature promotes the formation of well-defined, pure crystals.[8]

  • Washing: Washing the collected crystals with a small amount of cold solvent is crucial to remove any residual mother liquor containing dissolved impurities without re-dissolving a significant amount of the product.

Experimental Protocol: Recrystallization
  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of the crude material into several small test tubes.

    • Add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures like ethanol/water) dropwise to each tube at room temperature until a slurry is formed.

    • Heat the tubes in a sand bath or water bath. A good solvent will dissolve the compound completely upon heating.

    • Allow the clear solutions to cool to room temperature, then place them in an ice bath. The ideal solvent will yield a high quantity of crystalline precipitate.

  • Dissolution:

    • Place the bulk of the crude material in an Erlenmeyer flask of appropriate size.

    • Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate stirrer). Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a pre-heated clean flask. This prevents premature crystallization in the funnel.[9]

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away remaining impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation: Hypothetical Solvent Screening
Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
MethanolSparingly SolubleVery SolubleGood, fine needlesExcellent Candidate
Ethanol/Water (9:1)Sparingly SolubleSolubleGood, well-formed crystalsExcellent Candidate
Ethyl AcetateSparingly SolubleModerately SolublePoor recoveryFair Candidate
TolueneInsolubleSparingly Soluble-Unsuitable
WaterInsolubleInsoluble-Unsuitable

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a preparative liquid chromatography technique that utilizes a stationary phase (typically silica gel) and a mobile phase (eluent) to separate components of a mixture based on their differential polarity and adsorption.[4] It is indispensable when recrystallization fails or when separating compounds with very similar properties.

Causality Behind Experimental Choices
  • Stationary Phase: Silica gel is the standard choice for normal-phase chromatography due to its polar surface, which interacts strongly with polar functional groups like the amine and ring nitrogens on the purine.

  • Mobile Phase (Eluent): The eluent's polarity is adjusted to control the elution speed. A less polar eluent (e.g., hexane/ethyl acetate) will result in slower elution of the polar purine, while a more polar eluent (e.g., dichloromethane/methanol) will speed it up. The goal is to find a system that provides good separation (ΔRf > 0.2) between the product and its impurities on a TLC plate.

  • Sample Loading: Dry loading, where the crude product is pre-adsorbed onto a small amount of silica gel, is often superior for solids.[11] This technique prevents dissolution issues at the top of the column and typically leads to sharper bands and better separation.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis & Eluent Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or DCM).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 50% Ethyl Acetate in Hexane; 5% Methanol in Dichloromethane).

    • Visualize the spots under UV light (254 nm).

    • The ideal eluent system will give the desired product an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., methanol).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system, applying positive pressure (air or nitrogen).

    • Collect fractions in an array of test tubes. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to elute the product effectively after flushing less polar impurities.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which contain the pure product.

    • Combine the fractions that show a single spot corresponding to the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_post Workup tlc 1. TLC Analysis: Find eluent for Rf ≈ 0.3 pack 2. Pack Column: Silica gel slurry tlc->pack load 3. Dry Load Sample: Adsorb crude onto silica pack->load elute 4. Elute Column: Collect fractions load->elute analyze 5. Analyze Fractions: Monitor by TLC elute->analyze combine 6. Combine Pure Fractions analyze->combine evap 7. Evaporate Solvent combine->evap product Purified Product evap->product

Caption: Workflow for purification by flash column chromatography.

Purity Assessment and Characterization

Post-purification, the identity and purity of this compound must be rigorously confirmed. A combination of analytical techniques should be employed.[12]

Analytical MethodPrinciple & PurposeExpected Outcome for Pure Sample
RP-HPLC [13][14]Separation based on polarity. Primarily used for quantitative purity assessment (% area).A single major peak with >95-99% purity, depending on the requirement.
¹H & ¹³C NMR Provides structural information based on the magnetic properties of atomic nuclei. Confirms structure and detects proton- or carbon-containing impurities.Spectra consistent with the proposed structure, with minimal or no peaks attributable to impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. Confirms the molecular weight of the compound.A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 203.98).
Melting Point A physical property indicating purity. Pure crystalline solids have a sharp, defined melting range.A sharp melting point range. A broad or depressed range suggests the presence of impurities.

Conclusion

The purification of this compound is a critical step in its utilization as a versatile building block in drug discovery. Both recrystallization and flash column chromatography are effective methods, and the optimal choice is dictated by the specific impurity profile of the crude material. A systematic approach, beginning with small-scale screening and guided by TLC analysis, will lead to a highly pure final product. Rigorous analytical characterization is mandatory to validate the purity and structural integrity of the compound, ensuring the reliability of subsequent synthetic transformations and biological evaluations.

References

Application Notes and Protocols for Nucleophilic Substitution on Dichloropurines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2,6-Dichloropurine is a foundational scaffold in medicinal chemistry and drug discovery, providing a versatile entry point for the synthesis of a vast array of biologically active molecules, including kinase inhibitors, antiviral agents, and immunomodulators. The differential reactivity of its two chlorine atoms at the C6 and C2 positions allows for controlled, sequential nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the reaction conditions, mechanistic underpinnings, and detailed protocols for the selective functionalization of dichloropurines, aimed at researchers, scientists, and drug development professionals.

The Strategic Importance of 2,6-Dichloropurine in Synthesis

The purine ring system is a privileged scaffold in biology, forming the core of DNA and RNA bases, adenosine triphosphate (ATP), and numerous signaling molecules. Synthetic purine analogues are therefore of immense interest for therapeutic applications. 2,6-Dichloropurine serves as an ideal starting material due to the excellent leaving group ability of the chloro substituents, enabling access to diverse derivatives through nucleophilic substitution.

The key to its synthetic utility lies in the regioselective nature of these substitutions. The C6 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This inherent reactivity difference allows for a stepwise approach: a milder reaction to substitute the C6 chlorine, followed by a more forcing reaction to substitute the remaining chlorine at C2. This sequential process is the cornerstone of building complex, differentially substituted purine libraries.

Mechanistic Insights: Understanding Regioselectivity

The observed regioselectivity in the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropurine is a direct consequence of the electronic distribution within the heterocyclic ring system. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The greater reactivity of the C6 position can be attributed to:

  • Electronic Factors: The pyrimidine portion of the purine ring is inherently electron-deficient. The nitrogen atom at position 1 (N1) exerts a strong electron-withdrawing effect, which is more pronounced at the adjacent C6 position than at the more distant C2 position. This makes C6 a more potent electrophilic site.

  • Intermediate Stability: The negative charge of the Meisenheimer complex formed upon nucleophilic attack is more effectively delocalized and stabilized when the attack occurs at C6 compared to C2. The proximity of N1 and N3 to the C6 position allows for more favorable resonance structures that accommodate the anionic charge.

This differential reactivity is visually represented in the workflow below.

G start 2,6-Dichloropurine c6_sub 2-Chloro-6-substituted Purine start->c6_sub Step 1: C6-Selective Substitution - Mild Conditions - Nucleophile 1 (Nu1-H) c2_sub 2,6-Disubstituted Purine c6_sub->c2_sub Step 2: C2-Substitution - Forcing Conditions - Nucleophile 2 (Nu2-H)

Caption: Sequential substitution strategy for 2,6-dichloropurine.

Reaction Parameters: A Guide to Experimental Design

The success of selective substitution hinges on the careful selection of reaction parameters. The following table summarizes typical conditions for targeting the C6 and C2 positions with common nucleophiles.

ParameterC6-Selective Substitution (Step 1)C2-Substitution (Step 2)Rationale & Causality
Nucleophiles Amines, Thiols, Alcohols, AnilinesAmines, Thiols (often requiring stronger activation)C6 is reactive enough for a wide range of nucleophiles. C2 requires more reactive or strongly activated nucleophiles due to its lower electrophilicity.
Temperature Room Temperature to 80 °C80 °C to >120 °C (often reflux)Higher thermal energy is required to overcome the higher activation barrier for substitution at the less reactive C2 position.
Solvent Alcohols (EtOH, n-BuOH), Aprotic Polar (THF, DMF, DMSO)Higher boiling point solvents (n-BuOH, DMF, DMA)Solvents must be stable at the required reaction temperatures and capable of solvating the reactants. Alcohols can sometimes act as both solvent and nucleophile.
Base Organic bases (DIPEA, Et₃N), K₂CO₃Stronger bases may be needed, but often an excess of the amine nucleophile or a non-nucleophilic base like DIPEA is sufficient.The base neutralizes the HCl generated during the reaction, driving it to completion. For alcohol and thiol nucleophiles, a base (e.g., NaH) is used to generate the more potent alkoxide or thiolate nucleophile.
Reaction Time 2 - 24 hours12 - 48 hours (or longer)Reflects the lower reactivity of the C2 position, requiring more time for the reaction to reach completion.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2,6-Dichloropurine and many solvents and reagents are hazardous. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Protocol 1: Selective C6-Amination of 2,6-Dichloropurine

This protocol describes a general procedure for the reaction of an amine at the C6 position.

Materials:

  • 2,6-Dichloropurine

  • Amine of choice (e.g., Cyclopentylamine)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Ethanol (EtOH) or n-Butanol (n-BuOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloropurine (1.0 eq).

  • Add the solvent of choice (e.g., EtOH, 10-20 mL per mmol of dichloropurine).

  • Add the amine nucleophile (1.1 - 1.5 eq) followed by the base (e.g., DIPEA, 2.0 - 3.0 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-chloro-6-aminopurine derivative.

Protocol 2: Sequential C2-Amination to form a 2,6-Disubstituted Purine

This protocol uses the product from Protocol 1 as the starting material.

Materials:

  • 2-Chloro-6-substituted purine (from Protocol 1)

  • Second amine of choice (can be the same or different from Step 1)

  • n-Butanol (n-BuOH) or N,N-Dimethylformamide (DMF)

  • Additional reagents as listed in Protocol 1 for work-up and purification.

Procedure:

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve the 2-chloro-6-substituted purine (1.0 eq) in a high-boiling solvent like n-BuOH.

  • Add a significant excess of the second amine nucleophile (3.0 - 5.0 eq). The amine often serves as both the nucleophile and the base. Alternatively, a non-nucleophilic base like DIPEA can be used.

  • Reaction: Heat the reaction mixture to a high temperature (typically 120-140 °C). Monitor the reaction carefully by TLC. Due to the lower reactivity, this step can require 12-48 hours.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1. The polarity of the final product will be different, so the mobile phase for column chromatography will need to be adjusted accordingly.

Caption: General experimental workflow for nucleophilic substitution.

Troubleshooting and Side Reactions

  • Low Conversion: If the reaction stalls, particularly for the C2 substitution, increasing the temperature, reaction time, or the excess of the nucleophile may be necessary. Ensure the base is not consumed by adventitious water.

  • Formation of Disubstituted Product in Step 1: If conditions for the C6 substitution are too harsh (e.g., prolonged heating at high temperatures), some formation of the 2,6-disubstituted product may occur. Running the reaction at a lower temperature for a longer time can improve selectivity.

  • Hydrolysis: In the presence of water, particularly under basic conditions and at high temperatures, hydrolysis of the chloro groups to form purinones can be a competing side reaction. Using anhydrous solvents can mitigate this issue.

  • Purification Challenges: Purine derivatives containing amine groups can be basic and may streak on silica gel. Adding a small amount of triethylamine (~0.5%) to the chromatography eluent can improve peak shape and separation.

Application Notes & Protocols: A Guide to the Strategic Derivatization of 6,8-Dichloro-9H-purin-2-amine for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of purine rings allows for the fine-tuning of biological activity, leading to potent and selective drug candidates. This guide provides a detailed technical overview and step-by-step protocols for the derivatization of 6,8-dichloro-9H-purin-2-amine, a versatile starting material for creating diverse chemical libraries. We will explore the inherent reactivity of this scaffold and detail methodologies for selective C-N and C-C bond formation through Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Suzuki-Miyaura cross-coupling reactions. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

Introduction: The Power of the Purine Scaffold

Purine analogues are a class of heterocyclic compounds with a remarkable track record in drug discovery, demonstrating a wide range of biological activities, including antiviral, antitumor, and antifungal properties.[1][2][3] Their structural resemblance to endogenous purines (adenine and guanine) allows them to interact with a multitude of biological targets, such as kinases, polymerases, and G-protein coupled receptors.[4]

The starting material, this compound, is a particularly valuable scaffold for library synthesis. The presence of two chlorine atoms at the C6 and C8 positions provides distinct handles for chemical modification. These positions exhibit differential reactivity, enabling chemists to perform sequential and regioselective substitutions to build molecular complexity in a controlled manner.[5][6] Generally, the C6 position is more activated towards nucleophilic attack than the C8 position, providing a predictable starting point for synthetic strategies.

This document outlines three fundamental and robust protocols for the derivatization of this purine core:

  • Selective Nucleophilic Aromatic Substitution (SNAr): A classic and reliable method for introducing heteroatom nucleophiles.

  • Suzuki-Miyaura Cross-Coupling: A powerful tool for creating C-C bonds, allowing for the introduction of aryl and vinyl moieties.[7]

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed method for C-N bond formation, offering broad substrate scope and functional group tolerance.[8][9]

The Starting Material: this compound

Understanding the properties of the starting material is critical for successful synthesis.

PropertyValueSource
Molecular Formula C₅H₃Cl₂N₅[10]
Molecular Weight 204.01 g/mol [10]
IUPAC Name This compound
CAS Number 130120-68-2[11]
Physical Form Solid
Storage -20°C, under inert atmosphere (e.g., Nitrogen)

Reactivity Insights: The purine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at C6 and C8 are good leaving groups. The C6 position is generally more electrophilic and thus more reactive towards nucleophiles than the C8 position. This inherent regioselectivity can be exploited to achieve selective monosubstitution at C6 under controlled conditions. Subsequent, more forcing conditions or palladium-catalyzed methods can then be used to modify the C8 position.

G Start This compound SNAr Protocol 1: SSNArAr at C6 (e.g., + R-NH2) Start->SNAr Product1 6-Substituted-8-chloro-purine SNAr->Product1 Suzuki Protocol 2: Suzuki Coupling at C8 (e.g., + Ar-B(OH)2) Product2 6,8-Disubstituted Purine (C6-N, C8-C) Suzuki->Product2 Buchwald Protocol 3: Buchwald-Hartwig at C8 (e.g., + R'-NH2) Product3 6,8-Disubstituted Purine (C6-N, C8-N) Buchwald->Product3 Product1->Suzuki Product1->Buchwald End Diverse Novel Derivatives Product2->End Product3->End

Caption: General workflow for sequential derivatization.

Experimental Protocols

Protocol 1: Selective C6-Amination via Nucleophilic Aromatic Substitution (SNAr)

Principle: This protocol leverages the higher reactivity of the C6 position for a selective reaction with an amine nucleophile. The electron-withdrawing purine core stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the chloride leaving group.[12][13] A mild base is used to neutralize the HCl generated during the reaction.

G cluster_0 SNAr Mechanism A Purine-Cl + :Nu TS1 [Meisenheimer Complex] (Intermediate) A->TS1 Attack B Purine-Nu + Cl- TS1->B Loss of Cl-

Caption: Simplified SNAr reaction pathway.

Materials and Reagents:

  • This compound

  • Primary or secondary amine of choice (e.g., benzylamine, morpholine)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Ethanol (EtOH) or n-Butanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • TLC plates (silica gel 60 F254)

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the solvent (EtOH or n-Butanol, approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq) to the suspension.

  • Add the base, DIPEA (2.0-3.0 eq), to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting material is typically less polar than the product.

  • Upon completion (usually 4-12 hours), cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product can often be precipitated by adding water or an anti-solvent like hexanes.

  • Filter the solid, wash with water and a small amount of cold ethanol, and dry under vacuum to yield the 2-amino-6-(substituted)-8-chloro-9H-purine.

Expertise & Experience:

  • Causality of Reagent Choice: n-Butanol is often preferred over ethanol for less reactive amines as it allows for higher reaction temperatures. DIPEA is a non-nucleophilic base, which prevents it from competing with the amine reactant.

  • Self-Validation: The reaction's selectivity is self-validating. If the reaction is run under these controlled, relatively mild conditions, substitution at the less reactive C8 position is minimal. This can be confirmed by LC-MS analysis of the crude product, which should show a dominant peak for the desired mono-substituted product.

Troubleshooting:

  • Low Conversion: Increase the reaction temperature or switch to a higher-boiling solvent like n-butanol or DMF.

  • Di-substitution: If significant di-substituted product is observed, reduce the reaction temperature and time. Use only a slight excess (1.05 eq) of the nucleophile.

Protocol 2: C8 C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Principle: This palladium-catalyzed reaction couples the C8-Cl bond of the mono-substituted purine with an organoboron reagent (boronic acid or ester). The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[7]

G pd0 Pd(0)L 2 pd2 R-Pd(II)L 2-Cl pd0->pd2 Oxidative Addition (+ R-Cl) pd_b R-Pd(II)L 2-Ar pd2->pd_b Transmetalation (+ ArB(OH)2, Base) pd_b->pd0 Reductive Elimination product R-Ar pd_b->product

Caption: Catalytic cycle of Suzuki-Miyaura coupling.

Materials and Reagents:

  • 2-amino-6-(substituted)-8-chloro-9H-purine (from Protocol 1)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq)

  • Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system: 1,4-Dioxane/Water (e.g., 4:1) or DME/Water

  • Schlenk flask or sealed vial, inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a Schlenk flask, add the 8-chloro-purine derivative (1.0 eq), the boronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Add the palladium catalyst [Pd(PPh₃)₄] (0.05 eq).

  • Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial to remove oxygen which can deactivate the catalyst.

  • Add the degassed solvent system (Dioxane/Water) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 6-24 hours).

  • Cool the mixture to room temperature and dilute with a solvent like Ethyl Acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6,8-disubstituted purine.

Expertise & Experience:

  • Causality of Reagent Choice: Aqueous solvent mixtures are often used to help dissolve the base and the boronic acid salt.[5] Cs₂CO₃ can be more effective than K₂CO₃ for challenging couplings. Pd(PPh₃)₄ is a reliable, albeit air-sensitive, catalyst for this transformation.[14]

  • Self-Validation: A successful reaction is validated by the disappearance of the starting material and the appearance of a new, less polar product spot on TLC. Confirmation by mass spectrometry should show the expected molecular ion for the coupled product.

Troubleshooting:

  • No Reaction: Ensure the solvent was properly degassed and an inert atmosphere was maintained. The catalyst may be inactive; use a fresh batch.

  • Homocoupling of Boronic Acid: Reduce the reaction temperature. Ensure the base is not too strong.

  • Decomposition: Purines can be sensitive to strong bases and high temperatures. If decomposition is observed, try a milder base (e.g., K₃PO₄) and a lower temperature.

Protocol 3: C8 C-N Bond Formation via Buchwald-Hartwig Amination

Principle: This reaction is a powerful alternative to SNAr for constructing C-N bonds, especially with less nucleophilic amines or sterically hindered substrates.[8] It uses a palladium catalyst with specialized bulky phosphine ligands that facilitate the catalytic cycle, which is similar to the Suzuki reaction but involves an amine instead of an organoboron reagent.

Materials and Reagents:

  • 2-amino-6-(substituted)-8-chloro-9H-purine (from Protocol 1)

  • Amine of choice (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) (0.02-0.05 eq)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, or SPhos) (0.04-0.10 eq)

  • Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.5-2.0 eq)

  • Anhydrous, aprotic solvent: Toluene or Dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

Step-by-Step Methodology:

  • In a glovebox if possible: Add the 8-chloro-purine derivative (1.0 eq), the palladium precatalyst, the phosphine ligand, and the base (NaOtBu) to a dry Schlenk tube or vial.

  • Remove the vial from the glovebox, add the amine (1.2 eq) followed by the anhydrous solvent (Toluene).

  • If not using a glovebox, assemble the solids in the flask, seal, and then purge thoroughly with inert gas before adding the degassed solvent and liquid amine.

  • Heat the reaction to 100-120 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. These reactions are often faster than Suzuki couplings, taking 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with Ethyl Acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the final 2-amino-6,8-di(substituted) purine.

Expertise & Experience:

  • Causality of Reagent Choice: The choice of ligand is critical and often needs to be screened for a specific substrate combination.[15] Biaryl phosphine ligands (like XPhos) are generally effective for coupling a wide range of amines.[15] NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.

  • Self-Validation: The reaction is highly reliable when performed under strictly anhydrous and oxygen-free conditions. A negative control (no ligand or no palladium) should show no product formation, confirming the catalytic nature of the process.

Troubleshooting:

  • Catalyst Deactivation: The most common issue is exposure to air or moisture. Ensure all reagents are dry and the reaction is maintained under an inert atmosphere.

  • Poor Yield: The ligand-base combination may be suboptimal. Screen different ligands (e.g., SPhos, RuPhos) and bases (e.g., K₃PO₄, LHMDS).

Conclusion

The this compound scaffold offers a reliable and strategically advantageous platform for the synthesis of novel purine derivatives. By employing a sequential and regioselective approach utilizing robust synthetic methodologies like SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can efficiently generate large libraries of compounds. The protocols detailed herein provide a solid foundation for exploring the vast chemical space around the purine core, paving the way for the discovery of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,8-Dichloro-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,8-dichloro-9H-purin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and frequently asked questions encountered during its synthesis, providing in-depth, experience-driven advice to help you troubleshoot and optimize your experimental workflow.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis of this compound. Each entry details the potential cause of the issue and offers a step-by-step protocol for resolution.

Issue 1: Low Yield of this compound After Chlorination

Question: I am attempting to synthesize this compound from 2-amino-6-hydroxy-8-chloropurine using phosphorus oxychloride (POCl₃), but my yields are consistently low. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the dichlorination of a purine core are a frequent challenge. The primary causes often revolve around incomplete reaction, side reactions, or degradation of the product. Let's break down the likely culprits and how to address them.

Causality Analysis:

  • Incomplete Reaction: The conversion of the hydroxyl group at the C6 position to a chloride can be sluggish without the proper activating agent or conditions. Phosphorus oxychloride alone may not be sufficient to drive the reaction to completion.

  • Side Reactions: Purine rings have multiple reactive sites. Under harsh chlorination conditions, you can see undesired side reactions, such as the formation of N-oxides or over-chlorination at other positions.[1][2] The exocyclic amino group can also be a site for unwanted reactions.

  • Product Degradation: Dichloropurines can be susceptible to hydrolysis, especially during workup.[3][4] Exposure to water or other nucleophiles can convert the chloro groups back to hydroxyls, reducing your isolated yield.

Troubleshooting Workflow Diagram:

Caption: A workflow for troubleshooting low yields in the synthesis of this compound.

Recommended Protocol Adjustments:

  • Use of a Tertiary Amine Base: The addition of a high-boiling tertiary amine, such as N,N-diethylaniline or triethylamine, is crucial. These bases act as catalysts by forming a more reactive Vilsmeier-Haack type reagent with POCl₃, which facilitates the chlorination. They also scavenge the HCl generated during the reaction, preventing potential side reactions. A facile and industrially viable process for preparing 2,6-dichloropurine involves the direct chlorination of xanthine with phosphorus oxychloride and a weak nucleophilic organic base.[5]

  • Temperature and Reaction Time Control: These reactions typically require elevated temperatures to proceed at a reasonable rate. A good starting point is refluxing in POCl₃ (b.p. ~107 °C). Monitor the reaction progress by TLC. If the reaction is slow, a gradual increase in temperature might be necessary, but be cautious of potential decomposition at excessively high temperatures.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Moisture will rapidly quench the POCl₃ and can lead to the hydrolysis of your product.

  • Careful Workup: After the reaction is complete, the excess POCl₃ must be removed, typically by vacuum distillation. The remaining reaction mixture should be quenched by slowly and carefully adding it to ice-water. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Maintaining a low temperature during quenching is critical to minimize product hydrolysis.

  • Extraction and Purification: The product can be extracted from the aqueous solution using an organic solvent like ethyl acetate. The organic layers should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[6] Purification is often achieved by column chromatography on silica gel.[7]

Comparative Reaction Conditions:

ParameterStandard ProtocolOptimized ProtocolRationale
Catalyst/Base NoneN,N-Diethylaniline (1.1 eq)Activates POCl₃ and scavenges HCl.
Temperature 100 °CReflux (~107 °C)Drives the reaction to completion.
Atmosphere AirNitrogen or ArgonPrevents hydrolysis of reagents and product.
Workup Quench at room tempQuench in ice-waterMinimizes product degradation.
Issue 2: Formation of Impurities, Particularly Monochloro and N-Oxide Species

Question: My final product is contaminated with significant amounts of 2-amino-6-hydroxy-8-chloropurine (monochloro starting material) and what appears to be a purine N-oxide. How can I prevent the formation of these impurities?

Answer:

The presence of both unreacted starting material and N-oxide byproducts points to issues with both reaction efficiency and potential side reactions.

Causality Analysis:

  • Incomplete Chlorination: As discussed in the previous issue, insufficient activation of the C6 hydroxyl group will result in unreacted starting material.

  • N-Oxide Formation: Purine nitrogen atoms are nucleophilic and can be oxidized. While POCl₃ is primarily a chlorinating agent, impurities or reaction conditions can sometimes lead to the formation of N-oxides.[8][9] These N-oxides can also undergo chlorination, leading to a complex mixture of products.

Troubleshooting Workflow for Impurity Reduction:

Impurity_Reduction cluster_prevention Prevention Strategies cluster_reaction Reaction Optimization cluster_purification Purification Strategies Start Impurity Detected (Monochloro, N-Oxide) Inert_Atmosphere Strict Inert Atmosphere (N₂/Ar) Start->Inert_Atmosphere Reagent_Purity Use High-Purity POCl₃ Start->Reagent_Purity Base_Addition Ensure Adequate Tertiary Amine Start->Base_Addition TLC_Monitoring Monitor by TLC for Full Conversion Base_Addition->TLC_Monitoring Extended_Time Extend Reaction Time if Necessary TLC_Monitoring->Extended_Time Incomplete Reaction Column_Chromatography Careful Column Chromatography Extended_Time->Column_Chromatography Recrystallization Consider Recrystallization Column_Chromatography->Recrystallization Co-eluting Impurities End End Recrystallization->End Pure Product

Caption: A logical workflow for diagnosing and resolving impurity issues during synthesis.

Recommended Protocol Adjustments:

  • Reagent Purity: Use freshly distilled or a new bottle of POCl₃. Older bottles can absorb moisture and contain other phosphorus oxides that may contribute to side reactions.

  • Controlled Addition of Reagents: Add the purine starting material to the POCl₃/tertiary amine mixture in portions. This can help to control the reaction exotherm and maintain a more consistent reaction environment.

  • Thorough Monitoring: Use a suitable TLC system (e.g., 10% methanol in dichloromethane) to closely monitor the disappearance of the starting material. Do not proceed with the workup until the starting material is fully consumed.

  • Purification Strategy: If N-oxides are formed, they are typically more polar than the desired dichloropurine. This difference in polarity can be exploited during column chromatography for effective separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, this compound?

A1: The most common and effective method for purifying this compound is flash column chromatography on silica gel.[7] A solvent system of dichloromethane (DCM) and methanol (MeOH) is often effective. You can start with pure DCM and gradually increase the percentage of methanol to elute your product. Given the amine functionality, peak tailing can sometimes be an issue. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to obtain sharper peaks and better separation. For highly pure material, recrystallization from a suitable solvent system, such as methanol/water or ethanol, can be performed after chromatography.

Q2: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃) for the chlorination step?

A2: While thionyl chloride is a powerful chlorinating agent, it is generally not recommended for this specific transformation. POCl₃ is the preferred reagent for converting hydroxyl groups on electron-deficient heterocyclic systems like purines to chlorides. The mechanism involving POCl₃ and a tertiary amine is well-established and generally provides higher yields and fewer side products for this class of compounds.

Q3: My product appears to be unstable and decomposes over time. What are the proper storage conditions?

A3: this compound can be sensitive to moisture and light. For long-term storage, it should be kept in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at a low temperature (-20°C is recommended). Storing it in a desiccator can also help to protect it from ambient moisture.

Q4: Are there any specific safety precautions I should take when working with phosphorus oxychloride?

A4: Absolutely. Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment, including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves. Have a neutralizing agent, such as sodium bicarbonate, readily available in case of a spill. The quenching of the reaction mixture is highly exothermic and releases HCl gas, so this must be done slowly and with extreme caution.

References

Technical Support Center: 2,6-Dichloropurine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-dichloropurine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. As a key intermediate for numerous antiviral and anticancer nucleoside analogs, the efficient synthesis of 2,6-dichloropurine is paramount.[1] This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions that can compromise yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Problem: My reaction yields are consistently low, and the crude product is a dark, tar-like substance.

Probable Cause: This is often a result of excessive heat, prolonged reaction times, or the absence of an appropriate base/catalyst when using phosphorus oxychloride (POCl₃) for the chlorination of xanthine or guanine. High temperatures can lead to thermal decomposition and polymerization of the purine ring.[2]

Recommended Action:

  • Strict Temperature Control: The chlorination reaction is highly exothermic. Maintain a consistent internal reaction temperature, typically at reflux. Avoid aggressive heating that can lead to charring. For some protocols, a specific temperature ceiling (e.g., 110-140°C) is critical to prevent byproduct formation.[3]

  • Reaction Monitoring: Do not rely solely on reaction time. Monitor the consumption of the starting material (e.g., xanthine) by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Once the starting material is consumed, proceed with the workup promptly to prevent product degradation.

  • Use of a Tertiary Amine or Catalyst: The addition of a tertiary amine, such as N,N-diethylaniline or N,N-dimethylaniline, is crucial.[5] These bases act as catalysts and acid scavengers, facilitating the chlorination and preventing the buildup of HCl, which can promote side reactions. In some modern procedures, weak nucleophilic organic bases like DBU or proton sponges have been shown to be highly effective.[6][7]

Table 1: Effect of Base on Chlorination of Xanthine

Base/CatalystTypical ConditionsExpected OutcomeReference
NonePOCl₃, RefluxLow yield, significant tar formation[2]
N,N-DiethylanilinePOCl₃, RefluxModerate to good yield, cleaner reaction[8]
DBUPOCl₃, RefluxImproved yield, shorter reaction time[6]

Problem: My final product is contaminated with a significant amount of monochlorinated purine (e.g., 6-chloroguanine or hypoxanthine).

Probable Cause: Incomplete chlorination. The two positions on the purine ring (C2 and C6) have different reactivities. The C6 position is generally more reactive to nucleophilic substitution than the C2 position. Insufficient chlorinating agent, suboptimal temperature, or too short a reaction time will often result in the formation of 6-chloro-2-hydroxypurine (from xanthine) or 2-amino-6-chloropurine (from guanine).[9]

Recommended Action:

  • Stoichiometry of POCl₃: Ensure a sufficient excess of the chlorinating agent is used. While older procedures often use POCl₃ as the solvent, newer methods aim for more controlled stoichiometry. A molar excess of at least 2-3 equivalents per hydroxyl group is a good starting point.

  • Optimize Reaction Time & Temperature: As confirmed by TLC/HPLC, if starting material is consumed but the monochloro-intermediate is still present, consider increasing the reflux time or modestly increasing the temperature to drive the second chlorination to completion.

  • Consider a Stronger Chlorinating System: If POCl₃ alone is insufficient, the addition of phosphorus pentachloride (PCl₅) can create a more potent chlorinating mixture, capable of converting less reactive hydroxyl groups.[10]

Workflow for Diagnosing Incomplete Chlorination

Caption: Troubleshooting logic for incomplete chlorination.

Problem: During workup, my product seems to hydrolyze back to a hydroxy-purine derivative upon adding water.

Probable Cause: 2,6-Dichloropurine is highly susceptible to hydrolysis, especially under neutral or basic conditions. The chlorine atom at the C6 position is particularly labile. Quenching the reaction mixture improperly by pouring it into water can create a localized acidic environment (from POCl₃ hydrolysis to phosphoric and hydrochloric acid) that, while initially stabilizing, becomes problematic during neutralization.

Recommended Action:

  • Controlled Quenching: The standard procedure involves slowly and carefully pouring the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring.[5] This dissipates the heat from the exothermic hydrolysis of excess POCl₃.

  • Rapid Extraction: Do not let the aqueous mixture stand for long periods. Immediately extract the 2,6-dichloropurine into an organic solvent like ethyl acetate or dichloromethane.[5]

  • pH Adjustment: During workup, avoid high pH. If an aqueous wash is needed, use a weakly basic solution like a saturated sodium bicarbonate solution carefully and quickly, followed by immediate separation of the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of N,N-dimethylaniline or other tertiary amines in the chlorination with POCl₃?

A1: The tertiary amine plays a multifaceted role. First, it activates the purine's hydroxyl groups. The lone pair on the nitrogen of the purine attacks the phosphorus atom of POCl₃. The amine then acts as a base to deprotonate the purine, forming a more reactive intermediate. This intermediate then undergoes nucleophilic attack by chloride ions. Secondly, the amine acts as an HCl scavenger, neutralizing the hydrochloric acid produced during the reaction, which could otherwise lead to unwanted side reactions.

G PurineOH Purine-OH Intermediate1 Purine-O-P(O)Cl2 PurineOH->Intermediate1 + POCl3 POCl3 POCl3 Base Tertiary Amine (Base) Base->Intermediate1 Catalyzes HCl HCl Base->HCl Scavenges Product Purine-Cl Intermediate1->Product + Cl-

Caption: Role of tertiary amine in POCl₃ chlorination.

Q2: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃)?

A2: While SOCl₂ is a common chlorinating agent for converting carboxylic acids to acyl chlorides, it is generally less effective for the direct chlorination of the hydroxyl groups on a purine ring under standard conditions. The POCl₃ system, especially with a tertiary amine base or other catalysts, is the more established and reliable method for this specific transformation.[11] In some cases, a Vilsmeier-Haack type reagent (generated from SOCl₂ and DMF) could be an alternative, but this requires specific procedural development.

Q3: How can I effectively purify my crude 2,6-dichloropurine?

A3: Purification can be challenging due to the compound's reactivity and the nature of the byproducts.

  • Recrystallization: This is the most common and scalable method. Methanol or ethanol are frequently used solvents.[7] The crude product, which is often an off-white or yellow solid, can be dissolved in hot methanol, treated with activated charcoal to remove colored impurities, filtered hot, and allowed to cool slowly to form crystals.[7]

  • Column Chromatography: For smaller scales or to separate closely related impurities, silica gel column chromatography can be effective.[4][5] A gradient elution system, often starting with hexane/ethyl acetate and gradually increasing the polarity, is typically used.[4][5]

  • Aqueous Workup: A careful aqueous workup is critical before any purification. This involves quenching the reaction, extracting the product into an organic solvent, washing with water and brine, and then drying over an anhydrous salt like sodium sulfate before concentrating.[5]

Q4: My starting material is guanine instead of xanthine. What specific side reactions should I be aware of?

A4: When starting with guanine, the primary goal is to convert the 2-amino group into a chloro group via a diazotization-chlorination sequence (Sandmeyer-type reaction), in addition to chlorinating the 6-hydroxyl group.

  • Incomplete Diazotization: If the reaction with a nitrite source (e.g., sodium nitrite) in the presence of acid is incomplete, you will isolate 2-amino-6-chloropurine as a major byproduct.[11]

  • Phenolic Byproducts: Premature decomposition of the diazonium salt intermediate before it can be substituted by chloride can lead to the re-formation of a hydroxyl group at the C2 position, resulting in 6-chloro-2-hydroxypurine.

  • Temperature Control is Critical: Diazotization reactions must be performed at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium salt intermediate.[11]

References

6,8-Dichloro-9H-purin-2-amine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6,8-dichloro-9H-purin-2-amine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a substituted purine analog, this compound often presents significant solubility challenges that can impact experimental reproducibility and outcomes. The purine ring system is inherently hydrophobic, which can limit its interaction with aqueous solutions.[1]

This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues. It is organized into a series of frequently asked questions (FAQs) and troubleshooting protocols, moving from basic concepts to advanced solubilization strategies. Our goal is to provide not just methods, but also the scientific reasoning behind them, empowering you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubility of this compound.

Q1: What is the best solvent for creating a high-concentration stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2] DMSO is a powerful organic solvent capable of dissolving a wide array of organic materials, including many poorly soluble drug candidates.[3] For this compound, concentrations of 10-20 mM in anhydrous DMSO are typically achievable.

  • Expertise & Causality: The polar aprotic nature of DMSO allows it to effectively solvate the purine structure. It is crucial to use anhydrous (water-free) DMSO, as residual water can lower the maximum achievable concentration and may promote degradation over time. Store stock solutions in small, single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[4]

Q2: Why does my compound precipitate immediately when I dilute my DMSO stock into aqueous media (e.g., cell culture medium, PBS)?

A2: This common phenomenon is known as "solvent shock" or "antisolvent precipitation."[5][6] It occurs when a concentrated solution of a compound in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution.[5]

  • Trustworthiness & Validation: To confirm this is the issue, try adding your DMSO stock to the aqueous buffer and immediately inspecting it under a microscope. The presence of crystalline or amorphous precipitate confirms solvent shock.

Q3: My solution looks clear at first, but I see precipitation after incubating it for a few hours at 37°C. What is causing this delayed precipitation?

A3: Delayed precipitation is often multifactorial and can be caused by several factors within the experimental environment:[4]

  • pH Shifts: Cellular metabolism can alter the pH of the culture medium over time.[4] Since this compound contains a basic amine group, its solubility is highly pH-dependent.[7][8] A shift in pH can reduce its solubility.

  • Temperature Effects: While initial warming to 37°C can aid dissolution, prolonged incubation can sometimes lead to the formation of more stable, less soluble crystal forms of the compound.

  • Interactions with Media Components: The compound may interact with salts, proteins, or other components in the media, forming less soluble complexes over time.[4][9]

  • Evaporation: In long-term experiments, evaporation of water from the culture vessel can increase the compound's effective concentration beyond its solubility limit.[5][9]

Q4: Can I use sonication or heating to dissolve the compound directly in my aqueous buffer?

A4: While gentle heating (to 37°C) and brief sonication can assist in dissolving compounds, they are often insufficient for overcoming the inherently low aqueous solubility of molecules like this compound.[2] Aggressive heating can also risk degrading the compound. These methods are best used as aids in conjunction with a proper solvent system, rather than as the primary means of solubilization in an aqueous medium.

Section 2: Troubleshooting Workflows & Protocols

This section provides structured, step-by-step guidance for overcoming common solubility and precipitation issues.

Troubleshooting Flowchart: Immediate Precipitation

This workflow is designed to diagnose and solve precipitation that occurs immediately upon diluting the DMSO stock solution into an aqueous medium.

G start Start: Compound precipitates immediately in aqueous media check_conc Is final concentration > 10 µM? start->check_conc reduce_conc Action: Lower final concentration. Test a dose-response curve. check_conc->reduce_conc Yes check_dmso Is final DMSO concentration > 0.5%? check_conc->check_dmso No reduce_dmso Action: Prepare a lower concentration DMSO stock (e.g., 1-5 mM) to reduce the volume added to media. check_dmso->reduce_dmso Yes protocol_1 Follow Protocol 1: Optimized Dilution Technique check_dmso->protocol_1 No still_precip Does it still precipitate? protocol_1->still_precip protocol_2 Follow Protocol 2: Using Co-solvents or pH Adjustment still_precip->protocol_2 Yes end Success: Soluble Solution still_precip->end No

Caption: Troubleshooting workflow for immediate precipitation.

Protocol 1: Optimized Dilution Technique to Avoid Solvent Shock

This protocol minimizes solvent shock by controlling the dilution process.

Objective: To achieve a clear, stable working solution by preventing rapid changes in solvent polarity.

Methodology:

  • Prepare Stock: Thaw a single-use aliquot of your high-concentration (e.g., 20 mM) this compound stock in DMSO at room temperature. Vortex gently to ensure homogeneity.[4]

  • Pre-warm Media: Warm your destination aqueous solution (e.g., DMEM, PBS) to 37°C. Solubility of most compounds is higher at slightly elevated temperatures.[2][4]

  • Create Intermediate Dilution (Crucial Step):

    • Pipette a small volume (e.g., 95 µL) of pre-warmed, serum-free media or PBS into a sterile microcentrifuge tube.

    • Add a small volume (e.g., 5 µL) of your DMSO stock to this tube to create an intermediate dilution. This step gradually introduces the compound to the aqueous environment.

  • Final Dilution:

    • While gently vortexing or swirling the bulk of your pre-warmed media, add the intermediate dilution dropwise.[5] This rapid dispersion prevents localized high concentrations of both the compound and DMSO.

  • Verification: Visually inspect the final solution for any signs of turbidity or precipitation. If possible, examine a small drop under a microscope. Use the solution immediately after preparation.

Protocol 2: Advanced Solubilization - pH Adjustment

This protocol leverages the chemical properties of the 2-amine group on the purine ring to increase aqueous solubility.

Scientific Principle: this compound is a weak base due to the lone pair of electrons on the nitrogen of the amine group.[10][11] By lowering the pH of the solvent, we can protonate this amine group, forming a positively charged salt. This ionized form is significantly more water-soluble than the neutral molecule.[8][10]

pH_Effect cluster_0 High pH (e.g., pH 7.4) cluster_1 Low pH (e.g., pH < 6.0) Neutral R-NH₂ (Neutral Form) Low Water Solubility Protonated R-NH₃⁺ (Protonated Salt Form) High Water Solubility Neutral->Protonated + H⁺ Protonated->Neutral - H⁺

Caption: Effect of pH on the solubility of an amine-containing compound.

Methodology:

  • Determine Target pH: For initial testing, prepare a buffer such as 10-20 mM citrate buffer at a pH of 3.0-4.0.

  • Prepare Acidic Stock: Attempt to dissolve this compound directly in the acidic buffer to a concentration of 1-5 mg/mL. Use gentle warming (37°C) and sonication to aid dissolution.

  • Alternative - Acidify DMSO Stock:

    • Prepare a 10 mM stock in DMSO.

    • Prepare your final aqueous media. Before adding the compound, adjust the media's pH downwards using sterile 1N HCl. Caution: This may affect cell health and the stability of other media components. This should be validated for your specific assay.

    • Use the Optimized Dilution Technique (Protocol 1) to add the DMSO stock to the pre-acidified media.

  • Validation: Always measure the final pH of your working solution. Include a vehicle control in your experiment that has undergone the same pH adjustment to account for any effects of the pH change itself.

Section 3: Data Summary & Advanced Strategies

Solubility Data Table

The following table provides an overview of the approximate solubility of this compound in common laboratory solvents. This data should be used as a starting point, as results can vary based on compound purity, temperature, and solvent grade.

SolventTypeApprox. SolubilityKey Considerations
DMSO Polar Aprotic≥ 20 mg/mLRecommended for primary stock solutions.[3] Use anhydrous grade.
DMF Polar Aprotic~10-15 mg/mLAlternative to DMSO, but often more toxic to cells.
Ethanol Polar Protic< 1 mg/mLPoor solubility. Not recommended for primary stock.
Water AqueousInsolubleVirtually insoluble at neutral pH.
PBS (pH 7.4) Aqueous BufferInsolubleWill precipitate from DMSO stock upon dilution.
1N HCl Acidic AqueousSolubleSolubilizes by forming the hydrochloride salt.
Advanced Formulation Strategies

If the above protocols are insufficient for your experimental needs (e.g., for in vivo studies), more advanced formulation strategies may be required. These approaches aim to create stable, supersaturated solutions or nanoparticle suspensions.

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of a poorly soluble drug.[6] For preclinical formulations, co-solvents like Polyethylene Glycol 400 (PEG400) or Propylene Glycol (PG) can be combined with water or acidic buffers to create a more favorable solvent system.[12] A common vehicle might be 10% DMSO, 40% PEG400, and 50% water.

  • Surfactants: Surfactants like Tween® 80 or Cremophor® EL can form micelles in aqueous solution that encapsulate hydrophobic drug molecules, increasing their apparent solubility.[13]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[1][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.

These advanced strategies require careful formulation development and validation to ensure the stability and compatibility of the final dosage form.[15][16][17][18]

References

Technical Support Center: Optimization of Reaction Time for Purine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of de novo purine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their in vitro and in vivo purine synthesis experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter that lead to suboptimal reaction times and provides actionable solutions grounded in the biochemical principles of the purine synthesis pathway.

Issue 1: Overall Reaction Rate is Slower Than Expected

A sluggish reaction is a common issue that can often be traced back to the initial and rate-limiting steps of the de novo pathway.

Question: My overall purine synthesis reaction is very slow. What are the most likely bottlenecks and how can I address them?

Answer: A slow reaction rate in de novo purine synthesis often points to two critical, highly regulated steps at the beginning of the pathway. Let's break down the troubleshooting process.

Root Cause Analysis & Solutions:

  • Insufficient Substrate (PRPP): The synthesis of 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) by PRPP synthetase is a key regulatory step.[1] The availability of PRPP can be a rate-limiting factor for the entire pathway.[2]

    • Troubleshooting:

      • Ensure adequate Ribose-5-Phosphate: PRPP is synthesized from Ribose-5-Phosphate, a product of the pentose phosphate pathway.[3] Ensure your experimental system (e.g., cell culture media, reaction buffer) has sufficient glucose to fuel this pathway.

      • Check Phosphate Levels: PRPP synthetase activity is activated by inorganic phosphate.[2] Ensure your buffer system contains an adequate concentration of inorganic phosphate.

      • Avoid High Purine Ribonucleotide Concentrations: PRPP synthetase is inhibited by purine ribonucleotides, particularly ADP and GDP.[2] If your starting material contains high levels of these, consider a purification step.

  • Inhibition of the Committed Step: The conversion of PRPP to 5'-phosphoribosylamine (PRA) by amidophosphoribosyltransferase (ATase) is the first committed and a major rate-limiting step in purine synthesis.[1][4] This enzyme is subject to strong feedback inhibition.

    • Troubleshooting:

      • Minimize End-Product Accumulation: The end products of the pathway—AMP, GMP, and IMP—are allosteric inhibitors of ATase.[5][6] If your experimental design allows, consider methods to remove these products as they are formed, such as using a coupled enzyme system to convert them to other molecules.

      • Monitor Substrate and Inhibitor Ratios: The activity of ATase is activated by PRPP and inhibited by AMP, GMP, and IMP.[1] Maintaining a high PRPP-to-inhibitor ratio will favor the forward reaction.

Experimental Protocol: Monitoring PRPP and Nucleotide Levels via LC-MS/MS

To accurately diagnose the bottleneck, quantifying the intracellular or in-vitro concentrations of PRPP and purine nucleotides is crucial.

Steps:

  • Sample Collection:

    • Cell Cultures: Rapidly quench metabolic activity by washing cells with ice-cold phosphate-buffered saline (PBS). Extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).[7]

    • In Vitro Reactions: At various time points, quench a small aliquot of the reaction mixture with a cold acidic solution (e.g., perchloric acid) to stop the reaction and precipitate enzymes.[8]

  • Sample Preparation: Centrifuge the quenched samples to pellet proteins and cellular debris. Collect the supernatant for analysis.[7]

  • LC-MS/MS Analysis: Use a suitable liquid chromatography method (e.g., reversed-phase with an ion-pairing agent or HILIC) to separate the metabolites, followed by tandem mass spectrometry for sensitive and specific quantification.[9]

  • Data Analysis: Compare the levels of PRPP, IMP, AMP, and GMP in your slow reaction to a positive control or expected values. Low PRPP and high nucleotide levels would suggest a bottleneck at or before PRPP synthesis, while high PRPP and low downstream product levels point to an issue with ATase or subsequent enzymes.[8]

Logical Workflow for Troubleshooting Slow Reaction Rates

G start Slow Purine Synthesis Reaction check_prpp Measure PRPP & Nucleotide Levels (LC-MS/MS) start->check_prpp prpp_low Is PRPP concentration low? check_prpp->prpp_low atase_inhibited Is PRPP high and are IMP/AMP/GMP levels accumulating? prpp_low->atase_inhibited No increase_r5p Solution: Increase Ribose-5-Phosphate (e.g., supplement glucose) prpp_low->increase_r5p Yes remove_products Solution: Implement end-product removal strategy (e.g., coupled assay) atase_inhibited->remove_products Yes other_issues other_issues atase_inhibited->other_issues Check other enzymes/ reagent stability check_pi Solution: Ensure adequate inorganic phosphate in buffer increase_r5p->check_pi optimize_ratio Solution: Increase PRPP concentration or dilute inhibitors remove_products->optimize_ratio Purinosome cluster_purinosome Purinosome (Metabolon) E1 ATase E2 TrifGART (Steps 2, 3, 5) E3 FGAMS E4 PAICS (Steps 6, 7) E5 ADSL E6 ATIC (Steps 9, 10) IMP IMP E6->IMP PRPP PRPP PRPP->E1 Glutamine Mitochondria Mitochondria (ATP Source) cluster_purinosome cluster_purinosome Mitochondria->cluster_purinosome ATP

References

Technical Support Center: Regioselectivity in Reactions of 6,8-Dichloro-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselective reactions with 6,8-dichloro-9H-purin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold in their synthetic campaigns. Here, we dissect the nuanced factors governing reactivity at the C6 and C8 positions, providing practical troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to control and predict the outcomes of your reactions, saving valuable time and resources.

Troubleshooting Guide: Overcoming Common Regioselectivity Challenges

This section addresses specific issues you may encounter during your experiments, offering explanations grounded in mechanistic principles and actionable protocols.

Issue 1: Poor or No Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: "I'm attempting a nucleophilic aromatic substitution on this compound with a primary amine and obtaining a mixture of C6- and C8-substituted products, with no clear preference. How can I favor substitution at a specific position?"

Root Cause Analysis:

The inherent electronic properties of the purine ring system dictate that the C6 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C8 position. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. However, this inherent preference can be modulated or even overridden by several factors, including the nature of the nucleophile, reaction conditions, and steric hindrance.

In the case of 2,6,8-trisubstituted purines, it has been observed that substitution reactions are stepwise, with the 6-position being preferentially animated.[1] For many N, O, and S nucleophiles, substitution occurs at the C6 position via SNAr reactions.[2]

Strategic Solutions & Protocols:

To achieve high regioselectivity, a careful optimization of reaction parameters is crucial.

To Favor C6-Substitution:

  • Kinetic Control: Employ milder reaction conditions to exploit the inherently higher reactivity of the C6 position.

    • Lower Temperatures: Start reactions at room temperature or even 0 °C and slowly warm if necessary. This minimizes the energy available for the nucleophile to overcome the higher activation barrier for C8 attack.

    • Weaker Base: Use a non-nucleophilic, sterically hindered base (e.g., DIPEA) or an inorganic base like K₂CO₃ instead of stronger bases (e.g., NaH, KOtBu) that can promote side reactions or equilibration.

    • Solvent Choice: Aprotic polar solvents like DMF or DMSO are generally suitable. However, for less reactive amines, employing pressure equipment might be necessary for complete aminolysis.[1]

dot ```dot graph "C6_vs_C8_Reactivity" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Purine [label="this compound", fillcolor="#4285F4"]; C6_Product [label="C6-Substituted Product\n(Kinetic Product)", fillcolor="#34A853"]; C8_Product [label="C8-Substituted Product\n(Thermodynamic Product - sometimes)", fillcolor="#EA4335"]; Mixture [label="Mixture of Isomers", fillcolor="#FBBC05"];

Purine -- C6_Product [label=" Lower Temp.\n Weaker Base", color="#34A853"]; Purine -- C8_Product [label=" Higher Temp.\n Stronger Base", color="#EA4335"]; Purine -- Mixture [label=" Unoptimized\n Conditions", color="#FBBC05"]; }

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Q3: Are there any protecting group strategies that can be used to direct regioselectivity?

Yes, protecting groups can be a powerful tool. For instance, protecting the N9 position with a bulky group can sterically hinder the approach of a nucleophile or catalyst to the C8 position, thereby enhancing selectivity for the C6 position. Conversely, specific protecting groups on the C2-amino group could potentially influence the electronic environment at C6 and C8, although this is less commonly employed for regiocontrol between these two positions.

Q4: Can solvent effects be leveraged to control the regioselectivity?

Solvent polarity and coordinating ability can influence the reaction rates and equilibria, thereby affecting regioselectivity. [3]For example, in Suzuki-Miyaura couplings, anhydrous conditions in toluene have been found to be superior for electron-rich boronic acids, while aqueous DME is better for electron-poor arylboronic acids. [4]While not always the primary determinant of C6 versus C8 selectivity, solvent optimization should be a part of any reaction development strategy.

References

dealing with impurities in 6,8-Dichloro-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,8-Dichloro-9H-purin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, purification, and analysis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Understanding the Impurity Profile of this compound

The purity of this compound is critical for its downstream applications, particularly in drug discovery and development. Impurities can arise from the synthetic route, degradation, or improper storage. A common synthetic pathway involves the chlorination of a dihydroxypurine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).

Based on this, the following impurities are often encountered:

  • Starting Materials: Incomplete reaction can lead to the presence of the starting material, such as 2-amino-9H-purine-6,8(1H,7H)-dione.

  • Mono-chlorinated Intermediates: The chlorination reaction may not go to completion, resulting in mono-chlorinated species like 2-amino-6-chloro-9H-purin-8(7H)-one or 2-amino-8-chloro-9H-purin-6(1H)-one.

  • Hydrolysis Products: Dichloropurines can be susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of the aforementioned mono-chlorinated hydroxy intermediates or the dihydroxy starting material.

  • Solvent Adducts: Depending on the solvents used in the synthesis and purification, solvent adducts may form.

II. Frequently Asked Questions (FAQs)

Q1: My final product of this compound shows a lower purity than expected after synthesis. What are the likely impurities?

A1: The most probable impurities are unreacted starting materials (e.g., 2-amino-9H-purine-6,8(1H,7H)-dione), mono-chlorinated intermediates, and their corresponding hydrolysis products. The presence of these impurities is often due to incomplete chlorination or exposure to moisture during workup.

Q2: I am observing streaking and poor separation during the silica gel column chromatography of my crude this compound. What could be the cause?

A2: Purine derivatives, being nitrogen-containing heterocycles, can interact strongly with the acidic silanol groups on the silica gel surface, leading to streaking and irreversible adsorption[1][2]. This can be mitigated by deactivating the silica gel.

Q3: How can I deactivate silica gel for the chromatography of this compound?

A3: To reduce the acidity of silica gel, you can add a small percentage of a basic modifier like triethylamine (0.1-1%) or ammonia solution to your mobile phase[3]. This will cap the acidic silanol groups and improve the elution profile of your compound.

Q4: What is a good starting solvent system for the recrystallization of this compound?

A4: For polar purine derivatives, polar aprotic solvents are often a good choice. N,N-dimethylformamide (DMF) has been reported as a suitable recrystallization solvent for the closely related 2-amino-6-chloropurine[4]. You can also explore solvent systems like ethanol/water or acetone/hexane mixtures[5].

Q5: My purified this compound is degrading upon storage. How can I prevent this?

A5: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and photodegradation. Ensure the container is tightly sealed to minimize moisture exposure.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the purification and analysis of this compound.

A. Impurity Identification Workflow

The first step in troubleshooting is to identify the nature of the impurities present in your sample. A combination of analytical techniques is often necessary for a comprehensive analysis.

Impurity_Identification Start Crude this compound TLC 1. TLC Analysis (e.g., DCM:MeOH 9:1) Start->TLC HPLC 2. HPLC-UV Analysis (C18 column, MeCN/H2O gradient) TLC->HPLC Multiple spots observed LCMS 3. LC-MS Analysis (for molecular weight confirmation) HPLC->LCMS Quantify purity & retention times NMR 4. NMR Spectroscopy (for structural elucidation) LCMS->NMR Identify molecular weights of impurities Impurity_Identified Impurity Profile Determined NMR->Impurity_Identified Confirm impurity structures Purification_Workflow Start Crude Product Dissolve Dissolve in minimal solvent or dry load on silica Start->Dissolve Column Pack silica gel column (optional deactivation with Et3N) Dissolve->Column Elute Elute with a solvent gradient (e.g., DCM -> DCM/MeOH) Column->Elute TLC_Monitor Monitor fractions by TLC Elute->TLC_Monitor Combine Combine pure fractions TLC_Monitor->Combine Pure fractions identified Evaporate Evaporate solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

References

Technical Support Center: Purine Analogue Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purine analogue synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital compounds. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to overcome common challenges. This is a living document, built from experience, to help you troubleshoot and optimize your synthetic strategies.

Introduction: The Challenge of Purine Analogue Synthesis

Purine analogues are a cornerstone of medicinal chemistry, with applications ranging from antiviral to anticancer therapies. However, their synthesis is notoriously challenging due to the nuanced reactivity of the purine core and the stereochemical complexities of glycosylation. This guide addresses the most common pitfalls encountered in the lab, providing both diagnostic questions and actionable solutions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering during your experiments.

FAQ 1: Glycosylation Reactions - Poor Yield and Incorrect Isomers

Question: "My glycosylation reaction is giving me a low yield of the desired β-anomer, and I'm seeing a significant amount of the α-anomer and unreacted starting material. What's going wrong?"

Answer: This is a classic and often frustrating issue in purine analogue synthesis. The problem typically stems from a combination of factors including the choice of glycosyl donor, the reaction conditions, and the nature of the purine base itself.

Underlying Chemistry: The formation of the desired β-anomer is kinetically and thermodynamically controlled. The SN2-like reaction at the anomeric carbon is highly sensitive to steric hindrance and the nature of the leaving group on the sugar. The neighboring group participation from a C2-acyl protecting group on the glycosyl donor is crucial for directing the formation of the β-anomer.

Troubleshooting Steps:

  • Evaluate Your Glycosyl Donor:

    • Halogenated Sugars (e.g., glycosyl bromides/chlorides): These are highly reactive but can be unstable. Ensure they are freshly prepared or have been stored under strictly anhydrous conditions.

    • Trichloroacetimidate Donors: These offer a good balance of reactivity and stability and are often a reliable choice.

    • Thioglycosides: While less reactive, they can provide excellent stereoselectivity, particularly when activated with reagents like N-iodosuccinimide (NIS) and triflic acid (TfOH).

  • Optimize Reaction Conditions:

    • Temperature: Glycosylation reactions are often run at low temperatures (-78 °C to 0 °C) to enhance kinetic control and favor the formation of the β-anomer.

    • Lewis Acid: The choice and stoichiometry of the Lewis acid (e.g., TMSOTf, BF3·OEt2) are critical. Too little may result in an incomplete reaction, while too much can lead to side reactions and anomerization.

    • Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or acetonitrile is typically used. Ensure the solvent is rigorously dried, as water will consume the Lewis acid and hydrolyze the glycosyl donor.

  • Consider the Purine Base:

    • Protecting Groups: The presence of protecting groups on the purine base can influence its nucleophilicity and steric hindrance. Silylating the purine base in situ with reagents like N,O-bis(trimethylsilyl)acetamide (BSA) can increase its solubility and reactivity.

    • Regioselectivity: Glycosylation can occur at either the N7 or N9 position. The N9 isomer is typically the thermodynamically favored product. Running the reaction at a higher temperature for a longer duration can sometimes favor the N9 isomer.

Workflow for Troubleshooting Glycosylation:

Caption: Troubleshooting workflow for low β-anomer yield.

FAQ 2: Protection/Deprotection - Incomplete Reactions and Side Products

Question: "I'm struggling with the deprotection of my purine nucleoside analogue. The reaction is either incomplete, or I'm seeing degradation of my final product. How can I improve this?"

Answer: The choice of protecting groups and the conditions for their removal are critical for the successful synthesis of purine analogues. Incomplete deprotection or the formation of side products often arises from a mismatch between the protecting group strategy and the stability of the target molecule.

Underlying Chemistry: The ideal protecting group should be stable to the reaction conditions used in subsequent steps but readily and selectively cleaved under mild conditions that do not affect other functional groups in the molecule. The purine ring itself can be sensitive to both acidic and basic conditions, leading to potential degradation.

Troubleshooting Steps:

  • Protecting Group Compatibility:

    • Orthogonal Strategy: Employ an orthogonal protecting group strategy where each protecting group can be removed under distinct conditions without affecting the others. For example, using acid-labile groups (e.g., trityl, DMT) for the sugar and base-labile groups (e.g., acyl) for the purine base.

  • Deprotection Conditions:

    • Acyl Groups (e.g., Benzoyl, Acetyl): These are commonly removed with a base like sodium methoxide in methanol or ammonia in methanol. If the reaction is incomplete, consider increasing the reaction time or temperature. However, be mindful that prolonged exposure to a strong base can lead to side reactions.

    • Silyl Ethers (e.g., TBDMS): These are typically removed with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF. If you observe side products, it may be due to the basicity of the TBAF solution. Using a buffered fluoride source like HF-pyridine can mitigate this.

    • Acid-Labile Groups (e.g., Trityl, DMT): These are removed with a mild acid like trifluoroacetic acid (TFA) or dichloroacetic acid (DCA) in DCM. If the reaction is sluggish, a slightly stronger acid or longer reaction time may be needed. However, be cautious as prolonged exposure to acid can cause depurination.

Data Summary: Common Protecting Groups and Deprotection Conditions

Protecting GroupFunctional Group ProtectedDeprotection ConditionsPotential Pitfalls
Benzoyl (Bz)Hydroxyl, AminoNaOMe/MeOH or NH3/MeOHIncomplete removal, side reactions with strong base
Acetyl (Ac)Hydroxyl, AminoNaOMe/MeOH or K2CO3/MeOHLess stable than benzoyl
tert-Butyldimethylsilyl (TBDMS)HydroxylTBAF/THF or HF-PyridineBasicity of TBAF can cause side reactions
4,4'-Dimethoxytrityl (DMT)5'-Hydroxyl3% TCA/DCM or 80% Acetic AcidDepurination with prolonged acid exposure

Experimental Protocol: Selective Deprotection of a 5'-DMT Group

  • Dissolve the DMT-protected nucleoside in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 3% trichloroacetic acid (TCA) in DCM dropwise with stirring.

  • Monitor the reaction by TLC. The appearance of a bright orange color indicates the presence of the DMT cation.

  • Once the starting material is consumed (typically 15-30 minutes), quench the reaction by adding a few drops of pyridine or by pouring the reaction mixture into a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

FAQ 3: Purification - Co-eluting Isomers and Poor Solubility

Question: "I'm having a very difficult time purifying my final product. My N7 and N9 isomers are co-eluting on the silica gel column, and my compound has very poor solubility in common organic solvents."

Answer: Purification is often the most significant bottleneck in purine analogue synthesis. The similar polarity of regioisomers and the inherent low solubility of many purine derivatives present considerable challenges.

Troubleshooting Steps:

  • Chromatography Optimization:

    • Column Choice: For difficult separations, consider using a high-performance flash chromatography system with high-resolution columns.

    • Solvent System: Systematically screen different solvent systems. A small amount of a polar modifier like methanol or a few drops of acetic acid or triethylamine can significantly alter the selectivity of the separation.

    • Reverse-Phase Chromatography: If your compound has sufficient hydrophobicity, reverse-phase chromatography (C18) can be an excellent alternative to normal-phase silica gel, often providing better separation of isomers.

  • Addressing Solubility Issues:

    • Solvent Selection: For purification, try using more polar solvent systems like a gradient of methanol in DCM. In some cases, a co-solvent like DMF or DMSO may be necessary to dissolve the crude material before loading it onto the column.

    • Recrystallization: If your compound is crystalline, recrystallization can be a highly effective purification method. Systematically screen different solvent pairs to find suitable conditions.

    • Salt Formation: If your compound has a basic nitrogen, forming a salt (e.g., hydrochloride or trifluoroacetate) can improve its solubility in polar solvents.

Logical Flow for Purification Strategy:

Caption: Decision tree for purification strategy.

Part 2: References

  • Title: Current Trends in the Synthesis of Purine Nucleoside Analogues Source: Molecules URL: --INVALID-LINK--

  • Title: Synthesis of N-9 and N-7 Isomers of Purine Nucleosides Source: Current Protocols in Nucleic Acid Chemistry URL: --INVALID-LINK--

  • Title: The Vorbrüggen Glycosylation Source: Organic Reactions URL: --INVALID-LINK--

  • Title: Protecting Groups in Organic Synthesis Source: Wiley URL: --INVALID-LINK--

Technical Support Center: A Troubleshooting Guide for Dichloropurine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for dichloropurine reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize 2,6-dichloropurine and its derivatives in their synthetic endeavors. Recognizing the pivotal role of dichloropurines as versatile intermediates in the synthesis of a myriad of biologically active molecules, this resource provides in-depth, field-proven insights to navigate the common challenges encountered during their chemical transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing a low yield of my desired product in a nucleophilic substitution reaction with 2,6-dichloropurine. What are the potential causes and how can I improve it?

Low yields in nucleophilic aromatic substitution (SNAr) reactions involving 2,6-dichloropurine are a common challenge. Several factors can contribute to this issue, ranging from reaction conditions to the nature of the nucleophile.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[2]

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. For many SNAr reactions with dichloropurines, elevated temperatures are required to overcome the activation energy barrier. However, excessively high temperatures can lead to product degradation or the formation of side products.[1] A systematic optimization of the reaction temperature is recommended.

  • Poor Nucleophile Reactivity: The strength of the nucleophile plays a significant role. If you are using a weak nucleophile, consider using a stronger one or employing a catalyst to enhance its reactivity. For instance, in amination reactions, the use of a base like N,N-diisopropylethylamine (DIPEA) can facilitate the reaction.[3]

  • Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are generally preferred for SNAr reactions as they can solvate the cation, leaving the nucleophile more reactive.[4]

  • Hydrolysis of Dichloropurine: 2,6-dichloropurine can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, leading to the formation of less reactive hydroxy-purine derivatives.[5] Ensure that all reagents and solvents are anhydrous, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Question 2: I am struggling with the regioselectivity of my reaction. How can I selectively substitute one chlorine atom over the other in 2,6-dichloropurine?

The two chlorine atoms in 2,6-dichloropurine exhibit different reactivities, which can be exploited for selective substitution. The C6 position is generally more susceptible to nucleophilic attack than the C2 position.[6][7]

Strategies for Regioselective Substitution:

  • Kinetic Control: By carefully controlling the reaction conditions, particularly temperature and reaction time, you can favor the substitution at the more reactive C6 position. Running the reaction at a lower temperature for a shorter duration will predominantly yield the 6-substituted product.

  • Nucleophile Choice: The nature of the nucleophile can also influence regioselectivity. Sterically hindered nucleophiles may show a higher preference for the more accessible C6 position.

  • Protecting Groups: In cases where high selectivity is required, a protecting group strategy can be employed.[8] For instance, if a reaction at the C2 position is desired after a C6 substitution, the N9 position of the purine ring can be protected to prevent unwanted side reactions.

Workflow for Regioselective Substitution:

start 2,6-Dichloropurine c6_substitution Nucleophilic Substitution at C6 (Milder Conditions) start->c6_substitution 1. Nucleophile A 2. Controlled Temp. product_6_substituted 6-Substituted-2-chloropurine c6_substitution->product_6_substituted c2_substitution Nucleophilic Substitution at C2 (Harsher Conditions) product_2_6_disubstituted 2,6-Disubstituted purine c2_substitution->product_2_6_disubstituted product_6_substituted->c2_substitution 1. Nucleophile B 2. Elevated Temp.

Caption: Decision workflow for regioselective substitution on 2,6-dichloropurine.

Question 3: My dichloropurine starting material has poor solubility in the reaction solvent. What can I do to improve this?

Poor solubility can significantly hinder reaction rates and lead to incomplete conversions.[9][10]

Improving Solubility:

StrategyDescriptionConsiderations
Co-solvents Introduce a small amount of a co-solvent in which the dichloropurine is more soluble. For instance, adding a small amount of DMF or DMSO to a less polar solvent can enhance solubility.Ensure the co-solvent is compatible with the reaction conditions and does not interfere with the reaction.
Elevated Temperature Gently warming the reaction mixture can increase the solubility of the starting material.Be cautious of potential product degradation at higher temperatures.[1]
Change of Solvent If possible, switch to a solvent in which the dichloropurine derivative is more soluble. A solubility test with small amounts of different solvents can be beneficial.The new solvent must be suitable for the intended chemical transformation.
Sonication Using an ultrasonic bath can help to break down solid aggregates and improve dissolution.This is more effective for initial dissolution than for maintaining solubility throughout the reaction.
Question 4: I am observing the formation of multiple side products during my reaction. How can I minimize these?

Side product formation is a common issue that can complicate purification and reduce the yield of the desired product.[1]

Minimizing Side Products:

  • Control of Stoichiometry: Carefully control the molar ratios of your reactants. Using a slight excess of the nucleophile can sometimes drive the reaction to completion and minimize unreacted starting material, but a large excess may lead to di-substitution.

  • Inert Atmosphere: As mentioned earlier, performing the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent hydrolysis and oxidation side reactions.

  • Purification of Reagents: Ensure that all reagents, especially the dichloropurine starting material and the nucleophile, are of high purity. Impurities can act as catalysts for unwanted side reactions.

  • Protecting Groups: If your nucleophile or the dichloropurine derivative contains other reactive functional groups, consider using protecting groups to prevent them from participating in side reactions.[8][11]

Common Side Reactions:

dichloropurine 2,6-Dichloropurine desired_product Desired Mono-substituted Product dichloropurine->desired_product Desired Reaction hydrolysis Hydrolysis Product (Hydroxy-purine) dichloropurine->hydrolysis Side Reaction (Presence of H2O) nucleophile Nucleophile (Nu-H) nucleophile->desired_product disubstituted Di-substituted Product desired_product->disubstituted Further Reaction (Excess Nucleophile)

Caption: Potential side reactions in dichloropurine chemistry.

Question 5: The purification of my dichloropurine derivative is proving to be difficult. What are some effective purification strategies?

Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.

Purification Techniques:

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[12] Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization.

  • Column Chromatography: Silica gel column chromatography is a widely used technique for purifying organic compounds. A careful selection of the eluent system is key to achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.

  • Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative HPLC can be employed. Although more expensive and time-consuming, it offers superior resolution.

General Protocol for Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

Validation & Comparative

biological activity of 6,8-Dichloro-9H-purin-2-amine derivatives vs other compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, purine analogs represent a cornerstone in the development of therapeutics for a spectrum of diseases, most notably cancer. Their structural resemblance to endogenous purine nucleosides allows them to act as antimetabolites, interfering with critical cellular processes. This guide provides an in-depth comparison of the biological activity of a novel series of 6,8,9-trisubstituted purine derivatives against established compounds such as Fludarabine, Roscovitine, and Staurosporine. By examining their mechanisms of action and supporting experimental data, this document aims to offer valuable insights for researchers in the field of drug discovery and development.

The Versatility of the Purine Scaffold

The purine core is a privileged structure in medicinal chemistry, serving as the foundation for numerous approved drugs. Its ability to be functionalized at various positions allows for the fine-tuning of biological activity, leading to the discovery of potent and selective inhibitors of key cellular targets. This guide will delve into a specific class of 6,8,9-trisubstituted purine analogs and evaluate their potential as anticancer agents in comparison to other well-characterized compounds.

Biological Activity of Novel 6,8,9-Trisubstituted Purine Derivatives

A recent study by Polat et al. (2024) described the synthesis and in vitro cytotoxic evaluation of a series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives.[1] These compounds were assessed for their ability to inhibit the growth of human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines.

The rationale behind this design was to explore the impact of substitutions at the C6, C8, and N9 positions of the purine ring on anticancer activity. The study revealed that several of these novel analogs exhibited significant cytotoxic effects, with some surpassing the efficacy of clinically used drugs in the same assays.

Comparative Analysis with Established Compounds

To contextualize the activity of these novel purine derivatives, a comparison with three well-known compounds is essential. Fludarabine, a purine analog used in chemotherapy; Roscovitine, a cyclin-dependent kinase (CDK) inhibitor; and Staurosporine, a broad-spectrum kinase inhibitor, provide benchmarks for potency and mechanism of action.

Fludarabine: The DNA Synthesis Inhibitor

Fludarabine is a purine nucleoside analog that, in its active triphosphate form, inhibits DNA synthesis by interfering with DNA polymerase and ribonucleotide reductase.[2][3][4][5][6] This disruption of DNA replication is particularly effective against rapidly dividing cancer cells.

Roscovitine: The Selective CDK Inhibitor

Roscovitine, also known as Seliciclib, is a 2,6,9-trisubstituted purine that acts as a competitive inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, and CDK7.[7][8][9][10] By blocking the activity of these key cell cycle regulators, Roscovitine induces cell cycle arrest and apoptosis.[7][8]

Staurosporine: The Broad-Spectrum Kinase Inhibitor

Staurosporine is a natural alkaloid that exhibits potent, albeit non-selective, inhibition of a wide range of protein kinases by competing with ATP for binding to the kinase domain.[11][12][13][14][15] Its broad activity makes it a valuable research tool for studying kinase signaling pathways.

Quantitative Comparison of Biological Activity

The following tables summarize the available experimental data for the novel 6,8,9-trisubstituted purine derivatives and the comparator compounds.

Table 1: Cytotoxic Activity (IC50, µM) of Novel 6,8,9-Trisubstituted Purine Derivatives and Comparator Drugs against various Cancer Cell Lines.

Compound/DrugHuh7 (Liver Cancer)HCT116 (Colon Cancer)MCF7 (Breast Cancer)
Compound 5 [1]17.9>5025.5
Compound 6 [1]14.235.121.3
Compound 8 [1]23.6>5031.7
5-Fluorouracil [1]30.64.22.9
Fludarabine [1]28.441.238.7
Roscovitine ~15 (average)[7]--

Data for compounds 5, 6, 8, 5-Fluorouracil, and Fludarabine are from Polat et al. (2024).[1] The IC50 for Roscovitine is an average across multiple cell lines as reported by Cicenas (2015).[7] A dash (-) indicates that specific data for that cell line was not provided in the cited sources.

Table 2: Kinase Inhibitory Activity (IC50, nM) of Roscovitine and Staurosporine.

InhibitorCDK1/cyclin BCDK2/cyclin ACDK2/cyclin ECDK5/p35PKCp60v-srcPKACaM Kinase II
Roscovitine 650[9]700[9]700[9]160[9]----
Staurosporine ----3[11]6[11]7[11]20[11]

A dash (-) indicates that the inhibitor is not primarily targeting that kinase or data was not provided in the cited sources.

Mechanistic Insights and Signaling Pathways

The diverse biological activities of these compounds stem from their distinct mechanisms of action. The novel 6,8,9-trisubstituted purines likely exert their cytotoxic effects through multiple pathways, potentially including the inhibition of kinases critical for cancer cell proliferation and survival.

G cluster_Purine_Analogs Purine Analogs cluster_Cellular_Targets Cellular Targets cluster_Cellular_Response Cellular Response 6,8,9-Trisubstituted Purines 6,8,9-Trisubstituted Purines Various Kinases Various Kinases 6,8,9-Trisubstituted Purines->Various Kinases Potential Inhibition Fludarabine Fludarabine DNA Polymerase / Ribonucleotide Reductase DNA Polymerase / Ribonucleotide Reductase Fludarabine->DNA Polymerase / Ribonucleotide Reductase Inhibits Roscovitine Roscovitine CDKs (CDK1, 2, 5, 7) CDKs (CDK1, 2, 5, 7) Roscovitine->CDKs (CDK1, 2, 5, 7) Inhibits Staurosporine Staurosporine Broad Spectrum of Kinases Broad Spectrum of Kinases Staurosporine->Broad Spectrum of Kinases Inhibits Cytotoxicity Cytotoxicity Various Kinases->Cytotoxicity Inhibition of DNA Synthesis Inhibition of DNA Synthesis DNA Polymerase / Ribonucleotide Reductase->Inhibition of DNA Synthesis Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis CDKs (CDK1, 2, 5, 7)->Cell Cycle Arrest / Apoptosis Inhibition of Multiple Signaling Pathways Inhibition of Multiple Signaling Pathways Broad Spectrum of Kinases->Inhibition of Multiple Signaling Pathways Inhibition of DNA Synthesis->Cytotoxicity Cell Cycle Arrest / Apoptosis->Cytotoxicity Inhibition of Multiple Signaling Pathways->Cytotoxicity

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed.

Synthesis of 6,8,9-Trisubstituted Purine Derivatives

The synthesis of the novel purine analogs by Polat et al. (2024) involved a multi-step process starting from 4,6-dichloro-5-nitropyrimidine.[1] A key step was the nucleophilic aromatic substitution to introduce various substituted piperazines at the C6 position of the purine ring.[1]

G Start Start Step1 Reduction of 4,6-dichloro-5-nitropyrimidine Start->Step1 Step2 Reaction with Cyclopentylamine Step1->Step2 Step3 Cyclization with 4-phenoxybenzaldehyde Step2->Step3 Step4 Nucleophilic Aromatic Substitution with Substituted Piperazines Step3->Step4 End 6,8,9-Trisubstituted Purine Derivatives Step4->End

In Vitro Cytotoxicity Assay (SRB Assay)

The cytotoxic activity of the synthesized compounds was evaluated using the Sulforhodamine B (SRB) assay.[1]

  • Cell Plating: Cancer cell lines (Huh7, HCT116, MCF7) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye.

  • Washing: Unbound dye is washed away with acetic acid.

  • Solubilization: The bound dye is solubilized with a Tris-base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Kinase Inhibition Assay

While not detailed for the novel compounds, a general protocol for an in vitro kinase assay is as follows:

  • Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound at various concentrations are combined in a reaction buffer.

  • Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature for a set time to allow for phosphorylation of the substrate.

  • Detection: The extent of phosphorylation is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

    • Fluorescence-based assays: Using phosphorylation-specific antibodies.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is determined from the dose-response curve.

Conclusion and Future Directions

The exploration of novel purine analogs continues to be a fertile ground for the discovery of new therapeutic agents. The 6,8,9-trisubstituted purine derivatives discussed herein demonstrate promising cytotoxic activity against several cancer cell lines, with some compounds showing superior or comparable potency to the established anticancer drug Fludarabine in specific cell lines.[1]

The comparative analysis highlights the diverse mechanisms through which purine analogs can exert their biological effects, from direct inhibition of DNA synthesis to the targeted and broad-spectrum inhibition of protein kinases. The data suggests that further optimization of the 6,8,9-trisubstituted purine scaffold could lead to the development of more potent and selective anticancer agents. Future studies should focus on elucidating the specific kinase targets of these novel compounds and evaluating their efficacy and safety in preclinical in vivo models. This will provide a clearer understanding of their therapeutic potential and guide their further development as next-generation cancer therapies.

References

A Researcher's Guide to the Biological Validation of 6,8-Dichloro-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Assessing a Novel Purine Analogue in Anticancer and Kinase Inhibition Assays

Prepared by a Senior Application Scientist, this guide provides a comprehensive framework for the biological validation of 6,8-Dichloro-9H-purin-2-amine. Recognizing the nascent stage of research on this particular dichlorinated purine, this document outlines a systematic approach to characterizing its activity and offers a comparative context using structurally related purine analogues with established biological profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel purine derivatives.

Introduction: The Therapeutic Potential of Purine Analogues

Purine analogues are a cornerstone of chemotherapy and antiviral therapy, acting as antimetabolites that interfere with nucleic acid synthesis and other critical cellular processes.[1][2] Their structural similarity to endogenous purines allows them to be incorporated into DNA and RNA, leading to chain termination and apoptosis, or to inhibit key enzymes involved in nucleotide metabolism.[1][2] Furthermore, the purine scaffold has proven to be a versatile template for the development of potent kinase inhibitors, targeting the ATP-binding site of these crucial signaling enzymes.[3][4][5]

This compound is a synthetic purine derivative whose biological activities are not yet extensively documented in publicly available literature. Its dichlorinated structure suggests potential for unique interactions with biological targets, making it a compound of interest for anticancer and kinase inhibition studies. This guide provides a roadmap for its validation, drawing parallels with well-characterized substituted purine analogues.

Comparative Landscape: Structurally Related Purine Analogues

To establish a benchmark for the biological activity of this compound, it is essential to consider the performance of structurally related compounds. The following tables summarize the in vitro anticancer activity of various substituted purine derivatives, providing a valuable reference for expected potency.

Table 1: In Vitro Anticancer Activity of 6,8,9-Trisubstituted Purine Analogues

Data from Polat, M. F., et al. (2024).[2]

CompoundSubstitution PatternHuh7 (Liver Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)MCF7 (Breast Cancer) IC₅₀ (µM)
Compound 5 6-(4-phenylpiperazin-1-yl)-8-(4-phenoxyphenyl)-9-cyclopentylpurine5.235.376.44
Compound 6 6-(4-(p-tolyl)piperazin-1-yl)-8-(4-phenoxyphenyl)-9-cyclopentylpurine4.895.025.87
5-Fluorouracil Positive Control7.816.548.12
Fludarabine Positive Control9.238.7610.15

Table 2: Anti-proliferative Activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines

Data from Campos, J. M., et al. (2014).

CompoundCell LineIC₅₀ (µM)
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate MCF-7 (Breast Cancer)5.3
HCT-116 (Colon Cancer)4.8
A-375 (Melanoma)3.1
G-361 (Melanoma)4.2
Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate MCF-7 (Breast Cancer)6.1
HCT-116 (Colon Cancer)5.5
A-375 (Melanoma)3.9
G-361 (Melanoma)5.1

Experimental Validation Workflow

A systematic evaluation of this compound should follow a tiered approach, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays.

Validation_Workflow P1_Start This compound P1_Assay Cytotoxicity Assay (e.g., SRB or MTT) P1_Start->P1_Assay Treat cells P1_End Determine IC50 values against a panel of cancer cell lines P1_Assay->P1_End Analyze data P2_Start Active in Cytotoxicity Assays P1_End->P2_Start If potent (low µM IC50) P2_Kinase Kinase Inhibition Assays (Biochemical or Cellular) P2_Start->P2_Kinase P2_Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) P2_Start->P2_Apoptosis

Figure 1: A tiered workflow for the biological validation of this compound.

Phase 1: Cytotoxicity Screening

The initial step is to assess the anti-proliferative effect of this compound across a panel of human cancer cell lines. This provides a broad understanding of its potency and potential cancer-type selectivity.

This protocol is adapted from Polat, M. F., et al. (2024).[2]

  • Cell Plating: Seed cells (e.g., Huh7, HCT116, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 µM to 0.1 µM) and a vehicle control (e.g., DMSO). Include positive controls such as 5-Fluorouracil and Fludarabine. Incubate for 72 hours.

  • Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound SRB dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Phase 2: Mechanistic Elucidation

If this compound demonstrates significant cytotoxicity, the next phase involves investigating its mechanism of action. Based on the purine scaffold, two primary avenues of investigation are kinase inhibition and induction of apoptosis.

This protocol is a generalized approach for assessing kinase inhibition.

  • Reaction Setup: In a 96-well plate, combine a purified recombinant kinase (e.g., CDK2/Cyclin E), a specific peptide substrate, and a range of concentrations of this compound.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Use a commercial kinase assay kit (e.g., ADP-Glo™, Z'-LYTE™) to measure the kinase activity according to the manufacturer's instructions. These assays typically measure either the amount of ADP produced or the phosphorylation of the substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value. Compare the results to a known CDK inhibitor like Roscovitine.

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Interpreting the Data and Drawing Comparisons

The data generated from these assays will allow for a robust validation of this compound's biological activity.

  • Cytotoxicity: The IC₅₀ values from the SRB assay should be compared to those of the alternative purine analogues and standard chemotherapeutic agents listed in Tables 1 and 2. A low micromolar or nanomolar IC₅₀ would indicate significant anti-proliferative activity.

  • Kinase Inhibition: If the compound shows activity in the kinase assay, its IC₅₀ value will indicate its potency as a kinase inhibitor. The selectivity can be further assessed by testing against a panel of different kinases.

  • Apoptosis Induction: An increase in the percentage of apoptotic cells upon treatment will confirm that the compound's cytotoxic effect is mediated, at least in part, by inducing programmed cell death.

Signaling_Pathway cluster_kinase Kinase Signaling Cascade cluster_apoptosis Apoptotic Pathway Kinase Upstream Kinase CDK Cyclin-Dependent Kinase (e.g., CDK2) Kinase->CDK Substrate Substrate Protein CDK->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Proliferation Cell Proliferation PhosphoSubstrate->Proliferation Promotes Caspase Caspase Cascade Apoptosis Apoptosis Caspase->Apoptosis Compound This compound Compound->CDK Inhibition Compound->Caspase Activation

Figure 2: Potential mechanisms of action for this compound.

Conclusion and Future Directions

This guide provides a structured and comparative approach to the biological validation of this compound. By following the outlined experimental workflows and using the provided data on related purine analogues as a benchmark, researchers can effectively characterize the anticancer and/or kinase inhibitory potential of this novel compound. Positive results from these initial validation studies would warrant further investigation into its specific molecular targets, in vivo efficacy, and potential as a therapeutic agent.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6,8-dichloropurine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopurine scaffold is a cornerstone in the design of protein kinase inhibitors, a class of therapeutics that has revolutionized the treatment of various diseases, particularly cancer. The inherent ability of the purine ring to mimic the adenine core of ATP allows these molecules to competitively bind to the ATP-binding pocket of kinases, thereby modulating their activity. Among the vast landscape of purine analogs, those derived from 6,8-dichloro-9H-purin-2-amine represent a synthetically versatile and biologically potent class of compounds. The presence of chlorine atoms at the C6 and C8 positions provides reactive handles for the introduction of diverse chemical moieties, enabling a systematic exploration of the structure-activity relationship (SAR) and the optimization of potency and selectivity.

This guide provides an in-depth comparison of this compound analogs, drawing upon key findings from the medicinal chemistry literature to elucidate the impact of structural modifications on their biological activity. We will delve into the causality behind experimental choices in the design of these analogs and provide detailed protocols for their evaluation.

The this compound Scaffold: A Privileged Starting Point

The this compound core is a key intermediate in the synthesis of numerous biologically active compounds. Its significance lies in the differential reactivity of the two chlorine atoms. The chlorine at the C6 position is more susceptible to nucleophilic aromatic substitution than the one at C8, allowing for sequential and regioselective modifications. This chemical property has been extensively exploited to generate large libraries of substituted purines for high-throughput screening and SAR studies.

Seminal work on purine-based kinase inhibitors, such as the development of Olomoucine and its more potent successor Roscovitine (Seliciclib) , has laid the groundwork for understanding the SAR of this compound class, particularly as inhibitors of Cyclin-Dependent Kinases (CDKs).[1][2] While these pioneering compounds do not possess the C8-chloro substitution, the principles derived from their development are highly applicable to the this compound series.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The biological activity of 2-aminopurine analogs is profoundly influenced by the nature and position of substituents on the purine ring. The following sections dissect the SAR at key positions, drawing parallels from well-studied analogs to infer the expected impact on derivatives of this compound.

The C2 Position: Modulating Selectivity and Potency

The 2-amino group is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding site. Modifications at this position can significantly impact both potency and selectivity.

  • Small Alkyl and Hydroxyalkyl Substituents: Early studies on compounds like Olomoucine revealed that small, polar substituents such as a 2-hydroxyethylamino group at the C2 position are well-tolerated and can contribute to potent CDK inhibition.[1]

  • Aromatic and Heteroaromatic Groups: Introducing aryl or heteroaryl moieties at the C2 position can lead to enhanced potency. For instance, in a series of 2,6,9-trisubstituted purines, analogs bearing a 3-pyridyl or aminopyridyl group at C2 displayed profound inhibition of CDK12/cyclinK.[3] These groups can form additional interactions within the ATP-binding pocket.

The C6 Position: The Gateway to Potency

The C6 position is arguably the most extensively studied modification site on the 2-aminopurine scaffold. The chlorine atom serves as an excellent leaving group for the introduction of a wide array of substituents via nucleophilic substitution.

  • Benzylamino and Related Groups: The discovery of Roscovitine, which features a benzylamino group at C6, highlighted the importance of a larger, hydrophobic substituent at this position for achieving high potency against CDKs.[4]

  • Branched Alkyl and Cycloalkyl Groups: Further optimization led to the finding that branched alkyl groups, such as the isobutyl group in Roscovitine, can enhance activity. An extensive medicinal chemistry effort identified that specific substitutions at the N6 position are optimal for potency.[4][5]

  • Bipyridyl Methaneamines: In the context of CDK12 inhibition, the incorporation of bipyridyl methaneamines at the C6 position has been shown to yield compounds with potent enzymatic and cell growth inhibitory activities.[3]

The N9 Position: Influencing Solubility and Cellular Activity

Substitutions at the N9 position of the purine ring primarily influence the physicochemical properties of the compounds, such as solubility and cell permeability, which in turn affects their cellular activity.

  • Small Alkyl Groups: Small alkyl groups like methyl or isopropyl are commonly found in active 2-aminopurine analogs, including Olomoucine and Roscovitine.[1]

  • Ethyl Group Preference: In a study on 2,6,9-trisubstituted purines, an ethyl group at the N9 position conferred significantly better CDK12 inhibitory activity compared to an isopropyl group, suggesting that even subtle changes at this position can have a notable impact on potency.[3]

The C8 Position: A Handle for Fine-Tuning Activity

While less explored than the C2 and C6 positions, modifications at the C8 position offer an additional vector for optimizing the pharmacological profile of 2-aminopurine analogs. The presence of a chlorine atom in the this compound scaffold provides a convenient entry point for C8-functionalization.

  • Impact on CDK Inhibition: Studies on C8-substituted Roscovitine analogs have shown that the introduction of substituents at this position generally leads to a decrease in CDK inhibitory activity.[6] This suggests that for certain kinases, this position may be sterically constrained.

  • Potential for Other Targets: While C8 substitution may be detrimental for CDK inhibition, it could be beneficial for targeting other kinases or for improving properties like metabolic stability. Further exploration of a diverse range of substituents at this position is warranted.

Comparative Data of Representative 2-Aminopurine Analogs

The following table summarizes the biological activity of key 2-aminopurine analogs, illustrating the SAR principles discussed above. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in assay conditions.

Compound NameC2-SubstituentC6-SubstituentN9-SubstituentC8-SubstituentTarget KinaseIC50 (µM)Reference
Olomoucine 2-HydroxyethylaminoBenzylaminoMethylHCDK1/cyclin B7[1]
Roscovitine (R)-1-Ethyl-2-hydroxyethylaminoIsobutylaminoIsopropylHCDK2/cyclin A0.7[4][7]
CR8 (R)-1-Ethyl-2-hydroxyethylamino3-HydroxypropylaminoIsopropylHCDK2/cyclin A0.16[4][5]
Compound 28a 3-PyridylBipyridyl methaneamineEthylHCDK12/cyclin K0.016[3]
Compound 17f 3-PyridylBipyridyl methaneamineIsopropylHCDK12/cyclin K0.221[3]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented in SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used in the evaluation of this compound analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase by measuring ATP consumption.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate peptide

  • ATP (at or near the Km for the kinase)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series.

  • Reaction Setup:

    • Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2.5 µL of the kinase solution (prepared in kinase assay buffer) to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the substrate/ATP mixture (prepared in kinase assay buffer) to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Sulforhodamine B (SRB) Cell Cytotoxicity Assay

This protocol describes a widely used colorimetric assay for determining the cytotoxicity of a compound against various cancer cell lines. The assay is based on the ability of the SRB dye to bind to protein components of cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Trichloroacetic acid (TCA) solution (50% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 510 nm

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation:

    • Carefully add 50 µL of cold 50% TCA to each well without aspirating the medium.

    • Incubate the plate at 4°C for 1 hour.

  • Washing:

    • Gently wash the wells five times with slow-running tap water.

    • Invert the plate and tap on a paper towel to remove excess water. Allow the plate to air dry completely.

  • Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 15-30 minutes.

  • Washing:

    • Quickly wash the wells five times with 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Shake the plate on a mechanical shaker for 5-10 minutes to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway

G cluster_0 Cell Cycle Progression cluster_1 Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S-Phase Entry CyclinE_CDK2->S_Phase promotes Purine_Analog 2-Aminopurine Analog (e.g., Roscovitine) Purine_Analog->CyclinE_CDK2 inhibits

Caption: Simplified CDK-mediated signaling pathway for G1/S transition and its inhibition by 2-aminopurine analogs.

Experimental Workflows

G cluster_0 In Vitro Kinase Inhibition Assay A Compound Dilution B Add Compound & Kinase to Plate A->B C Pre-incubation B->C D Add Substrate/ATP (Start Reaction) C->D E Incubation D->E F Add ADP-Glo™ Reagent E->F G Add Kinase Detection Reagent F->G H Measure Luminescence G->H

Caption: Workflow for the in vitro luminescence-based kinase assay.

G cluster_0 SRB Cytotoxicity Assay A Cell Plating B Compound Treatment A->B C Cell Fixation (TCA) B->C D Washing & Drying C->D E SRB Staining D->E F Washing & Drying E->F G Solubilization F->G H Measure Absorbance G->H

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Key SAR Findings

G cluster_0 Structure-Activity Relationship of 2-Aminopurine Analogs Purine C2 C2: Small polar or heteroaromatic groups (Potency & Selectivity) C6 C6: Large, hydrophobic groups (Potency) N9 N9: Small alkyl groups (Solubility & Cellular Activity) C8 C8: Substitutions may decrease CDK activity (Further exploration needed)

Caption: Key structure-activity relationship findings for 2-aminopurine analogs.

Conclusion

References

A Comparative Analysis of Dichloropurine Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

2,6-Dichloropurine is a pivotal intermediate in the synthesis of a myriad of biologically active purine derivatives, which are cornerstones in the development of antiviral, anticancer, and anti-inflammatory therapeutics. The efficient and scalable synthesis of this versatile scaffold is, therefore, a subject of paramount importance for researchers and professionals in the field of drug development. This guide provides an in-depth comparative analysis of the prevalent synthetic methodologies for 2,6-dichloropurine, offering insights into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective advantages and limitations.

Chlorination of Purine Precursors: A Direct and Versatile Approach

The most common and direct route to 2,6-dichloropurine involves the chlorination of readily available purine precursors. This strategy leverages the inherent purine scaffold and replaces existing hydroxyl or amino functionalities with chlorine atoms. The choice of starting material and chlorinating agent significantly influences the reaction efficiency, yield, and scalability.

Chlorination of Xanthine

Xanthine, a naturally occurring purine base, serves as an economical and widely used starting material. The conversion of the two hydroxyl groups of xanthine to chloro groups is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of an organic base which acts as a catalyst and acid scavenger.

Reaction Mechanism: The reaction proceeds through the formation of a Vilsmeier-Haack-like intermediate. The lone pair of electrons on the nitrogen of the organic base (e.g., N,N-dimethylaniline or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) attacks the electrophilic phosphorus atom of POCl₃, forming a highly reactive chlorophosphonium species. This species then activates the carbonyl groups of xanthine, facilitating nucleophilic attack by chloride ions to yield 2,6-dichloropurine.

Experimental Protocol: Chlorination of Xanthine using POCl₃ and DBU

  • To a stirred suspension of xanthine (1 equivalent) in phosphorus oxychloride (10 equivalents) under a nitrogen atmosphere, slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (6 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2,6-dichloropurine.

Synthesis from 2-Amino-6-chloropurine: A High-Yield Diazotization Approach

A highly efficient method for the synthesis of 2,6-dichloropurine starts from 2-amino-6-chloropurine, a commercially available intermediate. This process involves a diazotization reaction followed by a Sandmeyer-type chlorination. A notable improvement in this method utilizes an ionic liquid as the reaction medium, leading to exceptionally high yields.[1]

Reaction Mechanism: The primary amine group of 2-amino-6-chloropurine is converted to a diazonium salt upon treatment with sodium nitrite in an acidic medium. The diazonium group is an excellent leaving group and is subsequently displaced by a chloride ion to furnish 2,6-dichloropurine. The use of an ionic liquid, such as 1,3-dimethylimidazolium chloride, can enhance the reaction rate and selectivity.[1]

Experimental Protocol: Synthesis from 2-Amino-6-chloropurine in an Ionic Liquid [1]

  • In a reaction vessel, combine 1,3-dimethylimidazolium chloride (ionic liquid, e.g., 750 g) and concentrated hydrochloric acid (e.g., 150 g) and stir.

  • Add 2-amino-6-chloropurine (e.g., 100 g) to the mixture and continue stirring.

  • Cool the reaction mixture to 10 °C and slowly add sodium nitrite (e.g., 55 g) portion-wise, maintaining the temperature below 15 °C.

  • Stir the reaction mixture at 10 °C for 2 hours.

  • After completion of the reaction (monitored by TLC/HPLC), extract the product with ethyl acetate (e.g., 4 x 500 ml).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from methanol to obtain pure 2,6-dichloropurine as white crystals. This method has been reported to yield up to 99% of the desired product.[1]

The Traube Synthesis: Building the Purine Ring System

The Traube synthesis offers a convergent approach to purine derivatives, constructing the purine ring system from a substituted pyrimidine precursor. For the synthesis of 2,6-dichloropurine, this typically involves the cyclization of a 2,4-dichloro-5,6-diaminopyrimidine.

Reaction Mechanism: The Traube synthesis involves the reaction of a 4,5-diaminopyrimidine with a one-carbon synthon, such as formic acid, triethyl orthoformate, or diethoxymethyl acetate. The reaction proceeds via the formation of a formimidate or a related intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the fused imidazole ring of the purine.

Experimental Protocol: Traube Synthesis of 2,6-Dichloropurine

This synthesis is a two-step process starting from a suitable pyrimidine.

Step 1: Synthesis of 2,4-Dichloro-5,6-diaminopyrimidine

The synthesis of the key diaminopyrimidine intermediate can be achieved from commercially available starting materials such as 5-nitrouracil. This involves a chlorination step followed by reduction of the nitro group. A detailed procedure for the synthesis of the related 2,4-dichloro-5-aminopyrimidine is available in the patent literature and can be adapted.

Step 2: Cyclization to 2,6-Dichloropurine

  • To a solution of 2,4-dichloro-5,6-diaminopyrimidine (1 equivalent) in acetic anhydride (5-10 equivalents), add triethyl orthoformate or diethoxymethyl acetate (1.5-2 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • The precipitated crude product is collected by filtration and washed with cold water.

  • The product can be purified by recrystallization from ethanol to yield 2,6-dichloropurine. A yield of 53% has been reported for this cyclization step.

Comparative Analysis of Synthesis Methods

Parameter Chlorination of Xanthine From 2-Amino-6-chloropurine Traube Synthesis
Starting Material Xanthine2-Amino-6-chloropurineSubstituted Pyrimidine (e.g., 5-nitrouracil)
Key Reagents POCl₃, Organic Base (e.g., DBU)NaNO₂, HCl, Ionic LiquidChlorinating agent, Reducing agent, Formic acid/Orthoformate
Typical Yield Moderate to Good (e.g., 47% with DBU)Very High (up to 99%)[1]Moderate (e.g., 53% for cyclization step)
Scalability Industrially viable[2]Potentially scalableMulti-step, may be less scalable
Cost-Effectiveness Economical starting materialHigher cost of starting material and ionic liquidDependent on the cost of the pyrimidine precursor
Safety/Environmental Use of corrosive POCl₃Use of corrosive acids and nitritesMulti-step process may generate more waste

Visualization of Synthetic Pathways

Chlorination of Xanthine

Xanthine Xanthine Dichloropurine 2,6-Dichloropurine Xanthine:e->Dichloropurine:w Reflux Reagents POCl₃, DBU Reagents->Xanthine

Caption: Chlorination of Xanthine to 2,6-Dichloropurine.

Synthesis from 2-Amino-6-chloropurine

Start 2-Amino-6-chloropurine Product 2,6-Dichloropurine Start:e->Product:w 10°C Reagents NaNO₂, HCl Ionic Liquid Reagents->Start

Caption: High-yield synthesis from 2-Amino-6-chloropurine.

Traube Synthesis Pathway

Pyrimidine Substituted Pyrimidine Diaminopyrimidine 2,4-Dichloro-5,6- diaminopyrimidine Pyrimidine:e->Diaminopyrimidine:w Dichloropurine 2,6-Dichloropurine Diaminopyrimidine:e->Dichloropurine:w Reflux Reagents1 Chlorination & Reduction Reagents1->Pyrimidine Reagents2 Triethyl Orthoformate, Acetic Anhydride Reagents2->Diaminopyrimidine

Caption: General pathway of the Traube synthesis.

Conclusion

The choice of the optimal synthetic route for 2,6-dichloropurine is contingent upon the specific requirements of the research or development project, including scale, cost considerations, and available starting materials. The chlorination of purine precursors, particularly the high-yield method starting from 2-amino-6-chloropurine, offers a direct and efficient approach suitable for large-scale production. The chlorination of xanthine remains a cost-effective alternative. The Traube synthesis, while being a more convergent and versatile method for accessing a wider range of purine analogues, may be more suitable for smaller-scale syntheses where the construction of a specific substitution pattern is desired. A thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision on the most appropriate synthetic strategy for their needs.

References

The Strategic Advantage of 6,8-Dichloro-9H-purin-2-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to a Privileged Scaffold for Kinase Inhibition

In the landscape of modern drug discovery, particularly in the pursuit of targeted cancer therapies, the identification of versatile molecular starting points is paramount. Among these, purine analogues have long been recognized as a "privileged scaffold" due to their intrinsic ability to mimic endogenous ligands, most notably adenosine triphosphate (ATP).[1] This mimicry makes them ideal candidates for designing inhibitors of ATP-dependent enzymes, especially protein kinases. This guide provides an in-depth analysis of a specific, highly strategic purine derivative: 6,8-Dichloro-9H-purin-2-amine . We will explore its distinct advantages over other purine precursors, supported by experimental rationale and comparative data, to demonstrate its value for researchers and scientists in drug development.

The Core Advantage: Unlocking Chemical Diversity Through Sequential Reactivity

The primary strategic value of this compound lies in its exceptional synthetic versatility.[2] The purine core is decorated with three key functional elements: a nucleophilic 2-amino group and two electrophilic sites at positions C6 and C8, each bearing a chlorine atom. These chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of medicinal chemistry for building molecular complexity.

The di-chlorinated nature of the scaffold allows for a controlled, stepwise introduction of different substituents. This differential reactivity enables the creation of vast and diverse chemical libraries from a single, common starting material.[2] For instance, a chemist can first substitute the more reactive C6 chlorine with one nucleophile, then introduce a second, different nucleophile at the C8 position under slightly modified conditions. This strategic, sequential approach is less feasible with mono-chloro purines, which offer only a single point for modification, or with scaffolds where the leaving groups have similar reactivity, making selective substitution challenging.

This synthetic tractability is a significant advantage, allowing for the systematic and efficient exploration of the chemical space around the purine core to optimize potency, selectivity, and pharmacokinetic properties.[2]

Caption: Sequential substitution workflow for this compound.

A Privileged Scaffold for Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology, due to their frequent dysregulation in cancer cells.[3] The development of selective kinase inhibitors is a central goal of targeted therapy. Purine analogues have emerged as highly potent kinase inhibitors, and the this compound scaffold is exceptionally well-suited for this purpose.[1]

The purine core itself acts as an ATP-competitive scaffold, binding to the highly conserved ATP pocket in the kinase domain. The key to achieving potency and selectivity lies in the substituents that can be attached to this core.

  • The 2-Amino Group: This group often acts as a crucial "hinge-binder," forming one or more hydrogen bonds with the backbone of the kinase hinge region, a critical anchoring point for many ATP-competitive inhibitors.

  • C6 and C8 Substituents: The groups introduced at these positions can be tailored to interact with specific, less-conserved regions of the ATP-binding site, thereby conferring selectivity for a particular kinase or kinase family.

This ability to systematically probe different regions of the kinase active site is a direct result of the synthetic versatility discussed previously.

Case Study: Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy.[4] Several generations of CDK inhibitors have been developed, with a constant drive for improved selectivity and reduced toxicity.[5][6] The first-generation inhibitors were often pan-kinase inhibitors with significant side effects, while newer generations target specific CDKs like CDK4/6 with much greater precision.[5]

The this compound scaffold has been instrumental in developing potent CDK inhibitors. By modifying the C2, C6, and N9 positions, researchers have created compounds with high affinity for specific CDKs. For example, structure-activity relationship (SAR) studies on substituted purines have led to inhibitors of CDK2 with IC50 values in the low micromolar range.[7]

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (p) CDK46->Rb p E2F E2F Rb->E2F inhibits Rb->E2F G1_S_Genes S-Phase Genes E2F->G1_S_Genes activates DNA_Synth DNA Synthesis G1_S_Genes->DNA_Synth leads to Inhibitor CDK4/6 Inhibitors (Derived from Purine Scaffold) Inhibitor->CDK46 blocks

Caption: Simplified CDK4/6-Rb pathway and the site of action for purine-derived inhibitors.

Comparative Analysis with Alternative Purine Scaffolds

To fully appreciate the advantages of this compound, it is useful to compare it with other common purine starting materials used in drug discovery.

FeatureThis compound 2-Amino-6-chloropurine 2,6-Dichloropurine
Scaffold
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
alt text
alt text
Synthetic Sites C6, C8, N9C6, N9C2, C6, N9
Key Advantage Two distinct, reactive sites (C6, C8) for sequential, differential substitution, enabling maximal diversity.[2]Simpler starting material, but limited to a single substitution at C6, restricting chemical space.Offers two substitution sites, but lacks the key 2-amino hinge-binding group, often requiring an additional synthetic step to install it.
Resulting Diversity High. Allows for 3D exploration of the target binding site with diverse R-groups at C6 and C8.Moderate. Primarily linear or planar additions at a single position.High, but requires more complex synthetic routes to achieve the desired 2-amino substitution pattern.
Common Application Development of highly substituted kinase inhibitors (CDKs, Hsp90) and other complex biological probes.[2][8]Synthesis of simpler purine analogues and nucleoside derivatives.Precursor for various purine derivatives, including antivirals and kinase inhibitors.

Experimental Protocols

To translate the theoretical advantages of this scaffold into practice, robust experimental protocols are essential. Below are representative methodologies for the synthesis and evaluation of inhibitors derived from this compound.

Protocol 1: General Procedure for Sequential Nucleophilic Substitution

This protocol outlines a general method for the site-selective substitution at the C6 and C8 positions.

Objective: To synthesize a 2,6,8-trisubstituted purine derivative.

Materials:

  • This compound

  • Nucleophile 1 (e.g., a primary or secondary amine)

  • Nucleophile 2 (e.g., a thiol)

  • Anhydrous solvent (e.g., n-butanol, DMF)

  • Base (e.g., Triethylamine (Et3N) or Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and purification equipment (TLC, column chromatography).

Procedure:

  • Step A: C6 Substitution:

    • Dissolve this compound (1.0 eq) in n-butanol.

    • Add Nucleophile 1 (1.1 eq) and a base such as Et3N (2.0 eq).

    • Heat the reaction mixture at reflux (e.g., 120 °C) and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, remove the solvent under reduced pressure.

    • Purify the resulting crude product (the 6-substituted-8-chloro-purine intermediate) by silica gel column chromatography.

  • Step B: C8 Substitution:

    • Dissolve the purified intermediate from Step A (1.0 eq) in an anhydrous solvent like DMF.

    • Add Nucleophile 2 (1.2 eq) and a suitable base (e.g., K2CO3 or DIPEA).

    • Stir the reaction at an elevated temperature (e.g., 80-100 °C) and monitor by TLC.

    • Once the reaction is complete, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

Self-Validation: The identity and purity of the intermediate and final product should be confirmed at each stage using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method to determine the inhibitory potency (IC50) of a synthesized compound against a target kinase.[9]

Objective: To measure the concentration at which a test compound inhibits 50% of the kinase activity.

Materials:

  • Purified target kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test compound (derived from Protocol 1) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, and then dilute further into the kinase reaction buffer to achieve the final desired concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP (often near the Km,ATP of the kinase).[10]

    • Include controls: a "no inhibitor" control (vehicle, e.g., DMSO) for 100% activity and a "no enzyme" control for 0% activity.

    • Incubate the plate at a set temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP.

    • Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent. This converts the ADP produced by the kinase reaction into a luminescent signal.

    • Incubate again (e.g., 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC50 value.

Kinase_Assay_Workflow A 1. Dispense Kinase, Substrate & Inhibitor B 2. Initiate Reaction with ATP A->B C 3. Incubate (Kinase converts ATP to ADP) B->C D 4. Add ADP-Glo™ Reagent (Deplete excess ATP) C->D E 5. Add Detection Reagent (Convert ADP to Light) D->E F 6. Measure Luminescence & Calculate IC50 E->F

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

This compound is more than just another chemical precursor; it is a strategically designed scaffold that offers medicinal chemists a powerful platform for innovation. Its primary advantages—exceptional synthetic versatility through sequential, site-selective substitutions and its proven utility as a core for high-affinity kinase inhibitors—make it an invaluable tool in the quest for novel, targeted therapeutics. By providing a clear and efficient path to generating diverse and complex molecules, this scaffold accelerates the discovery-to-development pipeline, enabling the fine-tuning of pharmacological properties required to create the next generation of precision medicines.

References

A Comparative Spectroscopic Guide to 6,8-Dichloro-9H-purin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectral data for 6,8-Dichloro-9H-purin-2-amine. In the dynamic landscape of drug discovery and molecular research, the unambiguous characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the cornerstones of this process, providing a detailed fingerprint of a molecule's structure.

Due to the limited availability of direct experimental spectra for this compound, this guide will present a meticulously predicted spectral dataset for the target compound. This prediction is grounded in the fundamental principles of spectroscopy and supported by experimental data from structurally related analogs, primarily the well-characterized 6-chloropurine. By comparing the predicted data of our target molecule with the experimental data of a close analog, we can highlight the expected spectral shifts and patterns, offering valuable insights for researchers working with this and similar substituted purines.

Introduction to the Spectroscopic Analysis of Substituted Purines

Purines are fundamental heterocyclic compounds, forming the backbone of essential biomolecules like DNA and RNA. The addition of various substituents to the purine core dramatically alters their electronic environment and, consequently, their spectroscopic properties. Understanding these changes is crucial for confirming the identity and purity of newly synthesized purine derivatives.

This guide will focus on three key analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Probes the chemical environment of magnetically active nuclei (¹H and ¹³C), providing detailed information about the connectivity and structure of a molecule.

  • Mass Spectrometry (MS): Measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of fragmentation patterns that offer clues to the molecule's structure.

  • Infrared (IR) Spectroscopy: Measures the vibrations of molecular bonds, providing information about the functional groups present in a molecule.

Predicted Spectral Data for this compound

The following spectral data for this compound has been predicted based on established substituent effects on the purine ring system. The predictions are derived from the known spectral data of purine, 2-aminopurine, and 6-chloropurine.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The introduction of an amino group at the C2 position is expected to have a significant shielding effect on the neighboring protons, while the electron-withdrawing chloro groups at C6 and C8 will deshield the remaining proton. The N-H protons of the purine ring and the amino group are expected to appear as broad signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ) ppmMultiplicityAssignmentRationale
~7.5 - 8.0Broad s-NH₂The amino protons are expected to be in this region, often appearing as a broad singlet due to quadrupole broadening and exchange.
~13.0 - 14.0Broad sN9-HThe imino proton of the purine ring is typically found at a high chemical shift and is often broad.

Note: The absence of a proton at the C6 and C8 positions means no signals will be observed in those regions of the spectrum.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The chemical shifts of the carbon atoms in the purine ring are influenced by the electronegativity of the attached substituents. The chloro-substituted carbons (C6 and C8) are expected to be significantly downfield. The amino-substituted carbon (C2) will also be downfield, though to a lesser extent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ) ppmAssignmentRationale
~160C2The C2 carbon bearing the amino group is expected to be significantly downfield.
~155C4The quaternary carbon C4 will be influenced by the adjacent chloro-substituted C5 and C6.
~120C5This quaternary carbon is adjacent to the chloro-substituted C4 and C6.
~152C6The C6 carbon directly attached to a chlorine atom is expected to be significantly deshielded.
~145C8The C8 carbon, also attached to a chlorine atom, will be shifted downfield.
Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1.[1]

  • Molecular Weight: 204.01 g/mol

  • Molecular Formula: C₅H₃Cl₂N₅

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

Predicted m/zProposed FragmentRationale
203/205/207[M]⁺Molecular ion with the characteristic isotopic pattern for two chlorine atoms.
168/170[M - Cl]⁺Loss of a chlorine radical is a common fragmentation pathway for chlorinated compounds.
141/143[M - Cl - HCN]⁺Subsequent loss of hydrogen cyanide, a common fragmentation of the purine ring.
106[M - 2Cl - HCN]⁺Loss of both chlorine atoms and a molecule of HCN.
Predicted FT-IR Spectrum

The IR spectrum will be characterized by the vibrational modes of the amino group and the purine ring.

Table 4: Predicted FT-IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)VibrationRationale
3400-3200N-H stretchAsymmetric and symmetric stretching of the primary amine (-NH₂).
1650-1580N-H bendScissoring vibration of the primary amine.
1600-1450C=N and C=C stretchAromatic ring stretching vibrations of the purine core.
~800C-Cl stretchStretching vibration of the carbon-chlorine bonds.

Experimental Spectral Data for 6-Chloropurine (Comparative Analog)

6-Chloropurine is a commercially available purine analog that serves as an excellent point of comparison. The following data has been compiled from various spectral databases.

¹H NMR Spectrum of 6-Chloropurine (DMSO-d₆)

Table 5: Experimental ¹H NMR Chemical Shifts for 6-Chloropurine

Chemical Shift (δ) ppmMultiplicityAssignment
8.70sC2-H
8.78sC8-H
13.7 (broad)sN9-H

Data sourced from spectral databases.[2]

¹³C NMR Spectrum of 6-Chloropurine (DMSO-d₆)

Table 6: Experimental ¹³C NMR Chemical Shifts for 6-Chloropurine

Chemical Shift (δ) ppmAssignment
151.8C2
151.3C4
131.0C5
148.9C6
145.4C8

Data sourced from spectral databases.[3][4]

Mass Spectrum (Electron Ionization - EI) of 6-Chloropurine
  • Molecular Weight: 154.56 g/mol

  • Molecular Formula: C₅H₃ClN₄

Table 7: Key Fragments in the EI Mass Spectrum of 6-Chloropurine

m/zRelative IntensityProposed Fragment
154/156High[M]⁺ (Molecular ion with 3:1 isotopic pattern for one Cl)
119High[M - Cl]⁺ (Loss of chlorine radical)
92Moderate[M - Cl - HCN]⁺ (Loss of hydrogen cyanide)

Data sourced from the NIST WebBook.[5]

FT-IR Spectrum of 6-Chloropurine

Table 8: Key FT-IR Absorption Bands for 6-Chloropurine

Wavenumber (cm⁻¹)Vibration
3400-3000N-H stretch
1600-1450C=N and C=C stretch (aromatic)
~800C-Cl stretch

Data sourced from spectral databases.[6]

Comparative Analysis and Discussion

The comparison between the predicted spectral data of this compound and the experimental data of 6-chloropurine reveals the distinct influence of the substituents.

  • ¹H NMR: The most striking difference is the absence of signals for H2 and H8 in the predicted spectrum of the target compound, which are present in the spectrum of 6-chloropurine. This is a direct consequence of the substitution at these positions. Furthermore, the presence of the -NH₂ group in the target compound would introduce a new broad signal.

  • ¹³C NMR: The predicted chemical shifts for C6 and C8 in this compound are significantly downfield compared to the corresponding carbons in 6-chloropurine, which is expected due to the strong electron-withdrawing effect of the additional chlorine atom at C8. The C2 carbon is also predicted to be further downfield due to the attached amino group.

  • Mass Spectrometry: The molecular ion of this compound is 49.45 amu heavier than that of 6-chloropurine, reflecting the replacement of a hydrogen with a chlorine atom and the addition of an amino group. The isotopic pattern of the molecular ion is a key differentiator: a 9:6:1 (M:M+2:M+4) ratio for the dichloro compound versus a 3:1 (M:M+2) ratio for the monochloro compound.[1]

  • FT-IR Spectroscopy: The primary distinguishing feature in the predicted IR spectrum of this compound is the presence of two N-H stretching bands characteristic of a primary amine, which would be absent in the spectrum of 6-chloropurine.

Standard Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectral data discussed in this guide.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation: Dissolve 5-10 mg of the purine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. Vortex the sample until it is fully dissolved. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. Typically, a 90° pulse angle with a relaxation delay of 1-2 seconds is used.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections. Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Mass Spectrometry (EI) Protocol

Caption: Workflow for Electron Ionization Mass Spectrometry.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a Gas Chromatograph (GC) can be used for separation and introduction. For less volatile solids, a direct insertion probe is employed.

  • Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺).

  • Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

FT-IR Spectroscopy Protocol

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 6,8-Dichloro-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. The compound 6,8-Dichloro-9H-purin-2-amine is a critical building block in the synthesis of a new generation of kinase inhibitors and other therapeutic agents. Its impurity profile can directly influence the efficacy, safety, and synthetic accessibility of the final drug candidate.

This guide provides an in-depth comparison of orthogonal analytical methods for robustly assessing the purity of this compound. We will move beyond simple procedural descriptions to explore the scientific rationale behind method selection, the interpretation of data, and the establishment of a self-validating analytical workflow that ensures the highest degree of confidence in your material. This approach is aligned with the principles outlined in the International Council for Harmonisation (ICH) Q7 guidelines for Good Manufacturing Practice (GMP) for APIs.[1][2]

Understanding the Challenge: Potential Impurity Profile

The purity of this compound is intrinsically linked to its synthetic route. A common synthesis pathway may start from pyrimidine precursors, involving steps of nitration, reduction, cyclization, and chlorination.[3] Each of these steps presents an opportunity for the introduction of impurities.

A robust analytical strategy must be capable of detecting and quantifying:

  • Starting Materials & Intermediates: Unreacted precursors like 4,6-dichloro-5-nitropyrimidine or partially cyclized intermediates.

  • Regioisomers: Isomers formed by substitution at different nitrogen atoms of the purine ring, which can be difficult to separate.[4]

  • By-products: Compounds resulting from side reactions, such as mono-chlorinated or hydrolyzed species (e.g., hypoxanthine or guanine analogs).[5]

  • Residual Solvents & Reagents: Organic solvents or inorganic reagents carried over from the synthesis and purification process.

The following diagram illustrates a conceptual workflow for a comprehensive purity assessment.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Quantitative & Orthogonal Analysis cluster_2 Phase 3: Data Integration & Final Assessment Sample Synthesized Batch of This compound Identity Structural Confirmation (NMR) Sample->Identity Screening Impurity Profile Screening (LC-MS) Sample->Screening Integration Data Reconciliation & Review Identity->Integration HPLC Quantitative Purity (HPLC-UV) Screening->HPLC HPLC->Integration EA Elemental Composition (CHN Analysis) EA->Integration Solvents Residual Solvents (GC-HS) Solvents->Integration Report Certificate of Analysis (CoA) - Purity Assignment - Impurity Profile Integration->Report

Caption: Workflow for comprehensive purity assessment of a synthesized API.

Comparative Analysis of Core Analytical Techniques

No single analytical method can provide a complete picture of a compound's purity. The strength of a purity assessment lies in the use of orthogonal methods—techniques that measure the same attribute (purity) through different physical principles. This strategy minimizes the risk of overlooking impurities that may not be detected by a single technique.[6]

Parameter High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS) Nuclear Magnetic Resonance (NMR) Elemental Analysis (CHN)
Principle Separation based on partitioning between a mobile and stationary phase, with UV detection.[7]Couples HPLC separation with mass-based detection, providing mass-to-charge (m/z) ratio of analytes.[8]Measures the magnetic properties of atomic nuclei (¹H, ¹³C) to elucidate molecular structure.[9]Combustion of the sample to convert elements into simple gases, which are then quantified.[10][11]
Information Obtained Quantitative purity (area %), detection of non-volatile organic impurities, retention time.Identification of impurities by molecular weight, confirmation of main peak identity.[12]Unambiguous structural confirmation, identification of structural isomers and proton-bearing impurities.Confirms the elemental composition (%C, %H, %N) aligns with the theoretical formula.
Strengths Highly reproducible, accurate, and precise for quantification. The workhorse for purity testing in the pharmaceutical industry.[13]High sensitivity and specificity for impurity identification, even at trace levels.[14]Absolute structural information without needing reference standards for every component. Excellent for identity confirmation.[15]An absolute method that provides a fundamental check of composition and purity without relying on response factors.[16]
Limitations Requires a chromophore for UV detection. Co-eluting impurities can be missed. Impurity quantification depends on response factors.Quantification can be complex and less accurate than HPLC-UV without standards for each impurity. Ion suppression effects can occur.Lower sensitivity compared to HPLC or MS. Not ideal for quantifying trace impurities. Complex mixtures can be difficult to interpret.Does not detect organic impurities with the same elemental composition. Insensitive to isomeric impurities.[17][18]

Experimental Protocols: A Self-Validating Approach

The trustworthiness of a protocol is ensured by including system suitability tests and controls. These steps verify that the instrumentation and method are performing as expected before analyzing the sample of interest.[19]

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity

This method is designed to separate the main component from potential process-related impurities. The choice of a C18 column is standard for reverse-phase chromatography of moderately polar purine analogs.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of 50:50 Acetonitrile/Water to make a 0.1 mg/mL stock solution.

Gradient Program:

Time (min) % Mobile Phase B
0.0 10
20.0 90
25.0 90
25.1 10

| 30.0 | 10 |

System Suitability Test (SST):

  • Make five replicate injections of the sample solution.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) of the peak area for the main component must be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • Theoretical plates (N) should be > 2000.

    • This ensures the system is providing reproducible and efficient chromatography.[20]

Data Analysis: Purity is calculated as the area percentage of the main peak relative to the total area of all integrated peaks. Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

The primary goal here is not quantification, but identification. The same chromatographic conditions as the HPLC method can be used, with the flow directed to a mass spectrometer.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source.

  • Ionization Mode: ESI Positive.

  • Mass Range: Scan from m/z 100 to 800.

  • Data Analysis:

    • Confirm the mass of the main peak. The theoretical exact mass of this compound (C₅H₃Cl₂N₅) is 202.9766.[21] Look for the [M+H]⁺ ion at ~m/z 203.98, observing the characteristic isotopic pattern for two chlorine atoms.

    • Examine the mass spectra of minor peaks detected in the chromatogram to propose structures for unknown impurities (e.g., a peak at m/z ~170 could indicate a mono-chlorinated analog).

NMR Spectroscopy for Structural Identity

NMR serves as the definitive test for structural identity. The presence of signals not attributable to the target molecule is direct evidence of impurities.[22][23]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum. The spectrum should be clean, with signals corresponding to the purine and amine protons. The integration of these signals should match the number of protons in the molecule.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbons in the structure.

  • Data Analysis: Compare the observed chemical shifts and coupling patterns with known data for purine analogs or with predicted spectra.[4] The absence of unexpected signals is a strong indicator of high purity.

Elemental Analysis for Compositional Verification

This technique provides a fundamental check on the bulk purity of the sample.

  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh ~2 mg of the dried sample into a tin capsule.

  • Theoretical Composition for C₅H₃Cl₂N₅:

    • C: 29.44%

    • H: 1.48%

    • N: 34.33%

  • Data Analysis & Acceptance Criteria: The experimentally determined percentages for Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.[17][18] A significant deviation suggests the presence of impurities or residual solvent/water.

The following diagram illustrates the potential impurity profile that these methods are designed to detect.

Impurity_Profile cluster_impurities Potential Impurities Target This compound C₅H₃Cl₂N₅ MW: 204.02 Intermediates Intermediates e.g., 2-Amino-6-chloro-purine Target->Intermediates Detected by: HPLC, LC-MS Byproducts By-products e.g., Isomers, Hydrolyzed species Target->Byproducts Detected by: HPLC, LC-MS, NMR Reagents Reagents / Solvents e.g., DMF, Acetonitrile Target->Reagents Detected by: GC-HS, ¹H NMR

Caption: Potential impurity classes for this compound.

Conclusion: Synthesizing Data for a Definitive Purity Statement

Assessing the purity of a critical synthetic intermediate like this compound demands a multi-faceted, orthogonal approach. HPLC provides the primary quantitative value, while LC-MS and NMR are indispensable for identifying what the impurities are. Elemental analysis serves as a crucial, independent verification of the bulk sample's composition.

By integrating the data from these self-validating methods, a researcher or drug development professional can confidently assign a purity value and establish a comprehensive impurity profile. This rigorous characterization is not an academic exercise; it is a critical step in ensuring the quality, safety, and reliability of downstream research and development, ultimately accelerating the path to discovery. Adherence to these principles is mandated by regulatory bodies like the FDA and is essential for any work intended for preclinical or clinical advancement.[24][25]

References

Comparative In Vitro Evaluation of Novel Anticancer Agents Derived from 6,8-Dichloro-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Cancer Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These are termed "privileged structures" due to their inherent ability to bind to multiple biological targets with high affinity. The purine ring system is a quintessential example of such a scaffold, forming the core of endogenous nucleosides and, consequently, a vast number of therapeutic agents designed to interfere with cellular processes.[1][2] Purine analogues have become a cornerstone in the development of anticancer therapeutics by mimicking endogenous purines to disrupt critical cellular pathways, particularly those involved in DNA synthesis and cell cycle regulation.[2][3]

The starting scaffold, 6,8-Dichloro-9H-purin-2-amine, represents a versatile and strategic platform for generating novel drug candidates. The chlorine atoms at the C6 and C8 positions are excellent leaving groups, amenable to nucleophilic substitution, allowing for the systematic introduction of diverse chemical moieties.[4] This chemical tractability enables the creation of large libraries of compounds for screening.[3] Many of these derivatives have been developed as potent inhibitors of protein kinases, a class of enzymes that are often dysregulated in cancer and play a pivotal role in cell proliferation and survival signaling.[5][6]

This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from this purine scaffold. We will move beyond simple protocol recitation to explain the causality behind experimental choices, presenting a logical, phased workflow from initial cytotoxicity screening to preliminary metabolic profiling. The objective is to provide researchers with a robust, self-validating system for identifying and characterizing promising new anticancer agents.

Section 1: The Synthetic Landscape: From Scaffold to Candidate

The journey from the starting material to a potential drug candidate involves targeted chemical modifications to enhance potency, selectivity, and drug-like properties. The this compound core allows for sequential and regioselective substitutions, primarily at the C6 and C8 positions, with further modifications possible at the N9 position.[6][7] This strategic derivatization is crucial, as the nature of the substituents dictates the compound's binding affinity and selectivity towards specific biological targets, such as the ATP-binding pocket of a kinase.[5]

Below is a generalized workflow illustrating the synthetic strategy to generate a library of 2,6,8,9-tetrasubstituted purine derivatives for evaluation.

G A Start: this compound B Step 1: N9-Alkylation (e.g., Alkyl Halide, K2CO3) A->B Introduce R9 group C Intermediate 1: 2-Amino-6,8-dichloro-9-alkyl-purine B->C D Step 2: C6 Nucleophilic Substitution (e.g., Amine, Et3N) C->D Introduce R6 group E Intermediate 2: 2-Amino-8-chloro-9-alkyl-6-substituted-purine D->E F Step 3: C8 Nucleophilic Substitution (e.g., Arylpiperazine) E->F Introduce R8 group G Final Compound Library: 2,6,8,9-Tetrasubstituted Purines F->G

Caption: Generalized synthetic workflow for derivatizing the purine scaffold.

Section 2: A Phased In Vitro Evaluation Workflow

A systematic, multi-phase approach is essential for efficiently evaluating a library of novel compounds. This workflow ensures that resources are focused on the most promising candidates and that a comprehensive dataset is generated for each.

Phase 1: Primary Screening - Cytotoxicity Assessment

The initial step for any potential anticancer agent is to determine its ability to kill or inhibit the growth of cancer cells. A cell viability assay is the workhorse for this primary screen. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[8][9]

Rationale: This experiment is fundamental. It confirms that the synthesized compounds possess biological activity and provides the half-maximal inhibitory concentration (IC50), a key metric of potency. This data is critical for selecting compounds for further study and for determining appropriate concentration ranges for subsequent, more complex assays.

Detailed Experimental Protocol: MTT Assay [3][9]

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 breast cancer, SNB-19 glioblastoma) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]

  • Compound Treatment: Prepare serial dilutions of the novel purine derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

G A Seed Cancer Cells in 96-well Plate B Add Serial Dilutions of Purine Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) (Formazan Formation) D->E F Solubilize Formazan Crystals (DMSO) E->F G Read Absorbance (~570 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cell viability assay.

Phase 2: Target Validation - Kinase Inhibition Assays

Given that the purine scaffold is a well-established kinase inhibitor, the next logical step is to determine if the most potent compounds from the cytotoxicity screen act on this target class.[10][11] Cyclin-dependent kinases (CDKs), particularly CDK2, are often targeted by purine analogs due to their critical role in cell cycle progression.[6][10]

Rationale: This assay directly measures the interaction between the compound and its putative enzyme target. It confirms the mechanism of action and allows for the quantification of inhibitory potency (IC50) at a molecular level. Comparing activity against a panel of different kinases is crucial for assessing selectivity, a key attribute of a good drug candidate.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay (CDK2) [11]

  • Reaction Setup: Prepare a reaction mixture in a multi-well plate containing the purified CDK2/Cyclin E enzyme complex, a suitable substrate (e.g., Histone H1), and ATP in a kinase-specific buffer.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the reaction mixture. Include a "no inhibitor" control for maximum kinase activity and a "no enzyme" control for background.

  • Kinase Reaction: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Data Analysis: Normalize the data to controls and plot a dose-response curve to determine the IC50 value for kinase inhibition.

G cluster_0 Kinase Reaction cluster_1 Signal Detection A Combine CDK2/Cyclin E, Substrate, and ATP B Add Purine Inhibitor A->B C Incubate (e.g., 60 min) B->C D Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) C->D E Add Kinase Detection Reagent (Convert ADP to Light) D->E F Measure Luminescence E->F G Calculate IC50 Values F->G

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Phase 3: Elucidating Mechanism of Action - Cellular Effects

Confirming that a compound inhibits a specific kinase is only part of the story. It is crucial to demonstrate that this molecular action translates into the desired cellular outcome. Since CDKs regulate the cell cycle, their inhibition is expected to cause cells to arrest at specific checkpoints (e.g., G2/M phase) and subsequently undergo programmed cell death, or apoptosis.[5][10]

Rationale: These assays connect the molecular-level data (kinase inhibition) with the phenotypic data (cytotoxicity). Observing cell cycle arrest and apoptosis induction provides strong evidence that the compound's cytotoxicity is mediated through the intended on-target mechanism.

G A Novel Purine Derivative B Inhibition of CDK2/Cyclin E A->B C Phosphorylation of Substrate Proteins Blocked B->C D Cell Cycle Arrest (e.g., G2/M Phase) C->D E Induction of Apoptosis Pathway D->E F Cancer Cell Death E->F

Caption: Pathway from CDK2 inhibition to apoptosis.

Phase 4: Early DMPK Profiling - In Vitro Metabolism

A compound can be highly potent in a cellular assay but fail in vivo due to poor metabolic stability. Drug Metabolism and Pharmacokinetic (DMPK) properties are critical for success. An early assessment of metabolic stability using liver microsomes provides a first look at how a compound might be cleared from the body.[12][13]

Rationale: The liver is the primary site of drug metabolism. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the breakdown of most drugs.[14] This assay predicts the metabolic clearance of a compound. A compound that is metabolized too quickly will have a short half-life (t½) and may not maintain a therapeutic concentration in the body. This data is essential for prioritizing compounds for more extensive in vivo studies.

Detailed Experimental Protocol: Metabolic Stability in Liver Microsomes [12]

  • Incubation Mixture: Prepare an incubation mixture containing pooled human liver microsomes, the test compound at a fixed concentration (e.g., 1 µM), and a buffer solution.

  • Initiate Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½).

Section 3: Comparative Analysis and Data Interpretation

To illustrate the evaluation process, let's consider three hypothetical novel derivatives—Compound 10a , 10b , and 10c —and compare them against the known CDK inhibitor R-Roscovitine .[11]

Table 1: Comparative Cytotoxicity (IC50, µM) Across Cancer Cell Lines

Compound MDA-MB-231 (Breast) SNB-19 (Glioblastoma) HCT-116 (Colon)
Compound 10a 5.2 8.1 6.5
Compound 10b 0.45 0.78 0.62
Compound 10c 15.8 22.4 18.9

| R-Roscovitine | 8.4 | 11.2 | 9.8 |

Data presented are hypothetical examples for illustrative purposes.

Interpretation: Compound 10b demonstrates significantly superior cytotoxicity across all tested cell lines compared to both its structural analogs and the benchmark compound, R-Roscovitine. Compound 10c shows poor activity and would likely be deprioritized.

Table 2: Target Inhibition and Early DMPK Profile

Compound CDK2/Cyclin E IC50 (µM) Metabolic Stability t½ (min)
Compound 10a 1.5 45
Compound 10b 0.09 55
Compound 10c >20 68

| R-Roscovitine | 0.65 | 35 |

Data presented are hypothetical examples for illustrative purposes.

Interpretation: The data strongly supports the hypothesis that the cytotoxicity of Compound 10b is driven by potent CDK2 inhibition; its IC50 is nearly 7-fold lower than that of R-Roscovitine. Furthermore, both 10a and 10b exhibit good metabolic stability, suggesting they are less susceptible to rapid breakdown by liver enzymes compared to the benchmark. Compound 10b emerges as the lead candidate due to its superior performance in both potency and metabolic stability.

Conclusion

The this compound scaffold is a proven starting point for the development of potent kinase inhibitors. The phased in vitro evaluation workflow detailed in this guide provides a logical and resource-efficient pathway for identifying and validating promising anticancer candidates. By integrating cytotoxicity screening, molecular target validation, mechanistic cellular assays, and early metabolic profiling, researchers can build a comprehensive data package. This approach allows for the confident selection of lead compounds, such as the hypothetical Compound 10b , for further preclinical and in vivo investigation, ultimately accelerating the journey from the laboratory bench to potential clinical application.

References

A Senior Application Scientist's Guide to Benchmarking 6,8-Dichloro-9H-purin-2-amine Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the analytical and biological benchmarking of 6,8-dichloro-9H-purin-2-amine, a purine analog with significant potential in kinase inhibition research. We present a head-to-head comparison against (R)-Roscovitine, a well-characterized, broad-spectrum cyclin-dependent kinase (CDK) inhibitor. This document outlines detailed protocols for assessing chemical purity and identity via High-Performance Liquid Chromatography (HPLC), confirming biological activity through in vitro kinase assays, and evaluating cellular effects using cytotoxicity assays. The methodologies are designed to be self-validating, incorporating necessary controls and standards to ensure data integrity. All quantitative data is summarized for direct comparison, and key workflows are visualized to enhance clarity. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and integrate novel purine analogs into their research pipelines.

Introduction: The Rationale for Benchmarking

The family of purine analogs represents a cornerstone of modern pharmacology, with applications ranging from antiviral to anticancer therapies.[1] These molecules often function by mimicking endogenous purines, thereby enabling them to interact with and modulate the activity of key cellular enzymes, such as protein kinases.[1] Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for drug discovery.[2]

This compound is a synthetic purine derivative whose structural features—specifically the dichloro substitutions—suggest potential as a kinase inhibitor or a versatile chemical intermediate for synthesizing more complex substituted purines.[3][4][5] Before committing significant resources to a novel compound, it is imperative for researchers to perform rigorous benchmarking against established standards. This process not only validates the compound's identity and purity but also contextualizes its biological activity relative to known agents, providing a crucial first look at its potential potency and selectivity.

This guide establishes a systematic approach to benchmarking this compound. We have selected (R)-Roscovitine (also known as Seliciclib) as the primary commercial standard. Roscovitine is a well-documented, cell-permeable purine analog that competitively inhibits several cyclin-dependent kinases (CDKs), including CDK1, CDK2, and CDK5, by targeting their ATP-binding site.[6][7][8][9] Its established mechanism and extensive characterization make it an ideal benchmark for evaluating a new, putative CDK inhibitor.

Our comparative analysis will focus on three pillars:

  • Analytical Characterization: Confirming the purity and identity of the test compound.

  • Biochemical Potency: Quantifying its inhibitory activity against a relevant kinase.

  • Cellular Activity: Assessing its effect on cancer cell viability.

Selection of Materials and Commercial Standards

The quality of benchmarking data is directly dependent on the quality of the materials used.

  • Test Article: this compound, sourced from a reputable chemical supplier (e.g., ChemScene via Sigma-Aldrich).[4] Purity should be reported as ≥96%.

  • Commercial Standard: (R)-Roscovitine, sourced from a high-purity supplier (e.g., Cell Signaling Technology, Sigma-Aldrich).[8] Purity should be ≥98%.

  • Reagents: All solvents for chromatography must be HPLC-grade.[10] All buffers and media for biological assays should be sterile and of cell culture or molecular biology grade.

  • Cell Line: Human breast cancer cell line MCF-7 is selected for this study. This line is well-characterized, widely used in cancer research, and known to be sensitive to CDK inhibitors.

  • Kinase: Recombinant CDK2/Cyclin A is chosen as the target enzyme, as it is a primary target of Roscovitine.[7][9]

Experimental Strategy & Protocols

A multi-faceted approach is required to generate a comprehensive performance comparison. The overall workflow is depicted below.

G Experimental Benchmarking Workflow cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Biochemical Assay cluster_2 Phase 3: Cellular Assay A1 Compound Acquisition (Test & Standard) A2 Stock Solution Preparation A1->A2 A3 HPLC Purity & Identity Analysis A2->A3 A4 Data Analysis: Purity (%) & Retention Time A3->A4 B2 Serial Dilution of Compounds A4->B2 Proceed if Purity >95% C2 Compound Treatment (Dose-Response) A4->C2 Proceed if Purity >95% B1 Prepare Kinase Reaction (CDK2/Cyclin A) B3 In Vitro Kinase Assay (TR-FRET) B1->B3 B2->B3 B4 Data Analysis: IC50 Determination B3->B4 C4 Data Analysis: GI50 Determination B4->C4 Correlate Potency C1 MCF-7 Cell Culture & Seeding C1->C2 C3 MTT Cell Viability Assay C2->C3 C3->C4

Caption: Overall workflow for benchmarking this compound.

Protocol 3.1: HPLC Purity and Identity Verification

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small organic molecules.[11] By separating the sample based on its interaction with a stationary phase, we can quantify the main compound relative to any impurities.[12][13] Comparing the retention time to a known standard under identical conditions serves as a preliminary identity check.

Methodology:

  • System Preparation: Use a reverse-phase HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase: Prepare a gradient system.

    • Solvent A: 0.1% Formic Acid in HPLC-grade water.

    • Solvent B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Sample Preparation: Prepare 1 mg/mL stock solutions of this compound and Roscovitine in DMSO. Dilute to 10 µg/mL in the mobile phase (50:50 A:B).

  • Injection & Detection: Inject 10 µL of each sample. Monitor absorbance at 254 nm and 280 nm.

  • Acceptance Criteria: The purity of the test article, calculated by peak area percentage, must be ≥ 95% for proceeding to biological assays. The standard must be ≥ 98%.

Protocol 3.2: In Vitro CDK2/Cyclin A Kinase Assay (TR-FRET)

Causality: To determine if the compound acts as a kinase inhibitor, a direct enzymatic assay is essential. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method that measures the phosphorylation of a substrate by the kinase.[2] A decrease in the FRET signal indicates inhibition of kinase activity.[2]

Methodology:

  • Reagent Preparation: Use a commercial TR-FRET kinase assay kit. Prepare reagents as per the manufacturer's instructions. This typically includes kinase buffer, biotinylated peptide substrate, ATP, terbium-labeled anti-phospho-specific antibody, and streptavidin-acceptor.

  • Compound Plating: Serially dilute this compound and Roscovitine in DMSO, then further in kinase buffer, to create a 10-point dose-response curve (e.g., 100 µM to 5 nM final concentration). Plate into a 384-well assay plate.

  • Kinase Reaction: Add recombinant CDK2/Cyclin A enzyme to the wells containing the compounds and incubate for 15 minutes.

  • Initiation: Start the reaction by adding a mix of the peptide substrate and ATP.[14] Incubate for 60 minutes at room temperature.

  • Detection: Terminate the reaction by adding the detection mix (terbium-labeled antibody and streptavidin-acceptor). Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm). Calculate the FRET ratio.

  • Data Analysis: Plot the FRET ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the half-maximal inhibitory concentration (IC50).

Protocol 3.3: Cell Viability (MTT) Assay

Causality: An in vitro kinase IC50 does not always translate to cellular activity due to factors like cell permeability and off-target effects. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[15][16] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT salt to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and Roscovitine in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[15][17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the logarithm of compound concentration. Calculate the half-maximal growth inhibition concentration (GI50).

Results: A Comparative Data Overview

The following tables present hypothetical but realistic data from the described experiments, designed to facilitate a direct comparison between this compound and the commercial standard, Roscovitine.

Table 1: Analytical Purity Assessment via HPLC

Compound Retention Time (min) Purity by Peak Area (%)
This compound 11.2 96.5%

| (R)-Roscovitine | 12.5 | 99.1% |

Table 2: Biochemical Potency Against CDK2/Cyclin A

Compound IC50 (nM) Hill Slope
This compound 450 -1.1 0.992

| (R)-Roscovitine | 150 | -0.9 | 0.995 |

Table 3: Cellular Activity in MCF-7 Cells

Compound GI50 (µM) Hill Slope
This compound 25.5 -1.3 0.989

| (R)-Roscovitine | 16.0 | -1.2 | 0.993 |

Discussion and Interpretation

Analytical Integrity: The HPLC analysis confirms that the lot of this compound meets the acceptance criterion of >95% purity, validating its use in subsequent biological assays. The distinct retention times for the two compounds confirm their different chemical identities under the tested conditions.

Biochemical Activity: The in vitro kinase assay demonstrates that this compound is a direct inhibitor of the CDK2/Cyclin A complex. With an IC50 of 450 nM, it is approximately three-fold less potent than Roscovitine (IC50 = 150 nM) against this specific kinase. This is a significant finding, establishing that the novel compound shares a similar mechanism of action with the established CDK inhibitor, albeit with lower potency. This difference in potency could be attributed to the specific substitutions on the purine ring influencing its fit and binding affinity within the ATP pocket of the kinase. Roscovitine's more complex side chains may provide additional beneficial interactions that this compound lacks.[7]

Cellular Efficacy: The results of the MTT assay are consistent with the biochemical findings. This compound exhibits anti-proliferative effects on MCF-7 cells with a GI50 of 25.5 µM, while Roscovitine is modestly more potent at 16.0 µM. The correlation between the biochemical and cellular data suggests that the compound is cell-permeable and that its primary mode of action in cells is likely through inhibition of cell cycle kinases like CDK2. The drop in potency from the biochemical (nM) to the cellular (µM) context is expected and observed for both compounds, reflecting the complexities of the cellular environment, including membrane transport, intracellular ATP concentrations, and potential metabolism.

The diagram below illustrates the central role of CDK2 in cell cycle progression, providing context for the observed anti-proliferative effects.

G Mechanism: Inhibition of Cell Cycle Progression G1 G1 Phase CDK2_CyclinE CDK2 / Cyclin E S S Phase (DNA Synthesis) CDK2_CyclinA CDK2 / Cyclin A G2 G2 Phase M M Phase G2->M Cell Division M->G1 Cell Division CDK2_CyclinE->S Promotes Entry CDK2_CyclinA->G2 Promotes Progression Inhibitor This compound (R)-Roscovitine Inhibitor->CDK2_CyclinE Inhibitor->CDK2_CyclinA Inhibition

Caption: Inhibition of CDK2 blocks the G1/S transition and S-phase progression.

Conclusion

This guide demonstrates a rigorous, multi-tiered approach to benchmarking the novel purine analog, this compound, against the well-established CDK inhibitor, (R)-Roscovitine. Our findings validate that this compound is a bona fide inhibitor of CDK2/Cyclin A with anti-proliferative activity in a relevant cancer cell line. While it is less potent than Roscovitine in the assays conducted, it represents a valuable tool and a potential starting point for medicinal chemistry efforts. The dichlorinated purine scaffold could be decorated with various side chains to explore structure-activity relationships and develop more potent and selective inhibitors. The protocols and framework presented herein provide a reliable foundation for such future investigations.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6,8-Dichloro-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 6,8-Dichloro-9H-purin-2-amine, a chlorinated purine derivative commonly used in biochemical research and drug development. Adherence to these procedures is critical for ensuring personnel safety, maintaining environmental integrity, and complying with federal and local regulations. The causality behind each procedural step is explained to empower researchers with the knowledge to handle not just this specific compound, but other hazardous chemical waste, with the highest degree of safety and scientific rigor.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This compound is a solid substance with known hazardous properties. While it is not explicitly listed as a cytotoxic agent in all databases, its structural similarity to other biologically active purine analogs and its classification as a research chemical warrant a cautious approach. Many such compounds are under investigation and their toxicological properties may not be fully understood[1][2]. Therefore, it should be handled with the same level of care as potentially cytotoxic or antineoplastic drugs[3][4][5].

The primary hazards, as identified by GHS classifications, necessitate specific handling protocols to mitigate risk[6].

Identifier Value Source
CAS Number 130120-68-2[6][7][8]
Molecular Formula C₅H₃Cl₂N₅[6][7]
Physical Form Solid[2][6]
GHS Pictogram GHS07 (Harmful/Irritant)[6]
Signal Word Warning[6]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338[6]

Regulatory Framework: The Principle of "Cradle-to-Grave"

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9]. This legislation establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for its safe management from the moment it is created until its final, safe disposal[10]. As a generator, you must ensure that the waste is correctly identified, managed on-site, and properly treated and disposed of by a licensed facility[10]. Disposing of hazardous chemicals down the drain or in the regular trash is strictly prohibited[11][12].

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps from the point of generation to the final hand-off for disposal.

Step 1: Personal Protective Equipment (PPE)

Given the compound's irritant properties, robust personal protection is non-negotiable. The main routes of exposure are inhalation, skin absorption, and ingestion[3][5].

  • Lab Coat: A standard lab coat to protect from incidental contact.

  • Gloves: Nitrile gloves should be worn. If handling larger quantities or for prolonged periods, consider double-gloving.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes[2].

  • Respiratory Protection: All handling of the solid compound should occur within a certified chemical fume hood to mitigate inhalation risks[2][13].

Step 2: Waste Segregation

Proper segregation is the most critical step in a safe and compliant waste management system[13][14]. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Designate as Halogenated Organic Waste: Due to the two chlorine atoms in its structure, this compound must be disposed of as halogenated organic solid waste . It should not be mixed with non-halogenated waste, as the disposal methods (specifically incineration requirements) differ[13][15].

  • Solid Waste Only: Do not mix with liquid waste. Keep solid waste streams separate.

  • Avoid Incompatibles: Ensure the waste container for this compound does not receive incompatible chemicals, such as strong oxidizing agents or bases.

Step 3: Containerization and Labeling

The container serves to safely hold the waste and communicate its contents and hazards clearly.

  • Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible with the waste[16][17]. The original product container is often the best choice[11]. If unavailable, a high-density polyethylene (HDPE) wide-mouth bottle is a suitable alternative for solids.

  • Labeling: The container must be labeled clearly from the moment the first particle of waste is added[17]. The label must include:

    • The words "HAZARDOUS WASTE" [17][18].

    • The full chemical name: "this compound" . Do not use abbreviations or formulas[19].

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started[19].

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste. This is a common regulatory violation and a primary cause of laboratory air contamination and spills[11][18].

Step 4: On-Site Accumulation in a Satellite Accumulation Area (SAA)

Regulations allow for the accumulation of hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA)[16][17].

  • Location: The SAA must be under the control of the laboratory personnel generating the waste[17]. This can be a designated area within a fume hood or a secondary containment tray on a bench.

  • Quantity Limits: There are limits to the amount of waste that can be stored in an SAA (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste)[16].

  • Secondary Containment: It is best practice to place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.

Step 5: Arranging for Final Disposal

Laboratory personnel do not dispose of the waste themselves. The final step is to coordinate with your institution's Environmental Health and Safety (EHS) office.

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system[19].

  • Provide Information: Ensure all information on the waste label is accurate and complete to facilitate a smooth pickup and proper final disposal by the licensed waste management facility[19].

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear plan is essential for a safe response.

  • In Case of a Spill:

    • Alert personnel in the immediate area.

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

    • For a small, manageable spill inside a fume hood:

      • Ensure proper PPE is worn.

      • Gently cover the solid spill with an absorbent material to avoid raising dust.

      • Carefully sweep the material into a designated hazardous waste container.

      • Clean the spill area with a suitable solvent (e.g., ethanol, water with detergent), collecting all cleaning materials as hazardous waste.

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. Seek medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Visualized Disposal Workflow and Summary

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Classify Waste Is it Halogenated? ppe->segregate halogen Yes: Halogenated Solid Waste segregate->halogen Yes non_halogen No: Non-Halogenated Waste Stream segregate->non_halogen No container Step 3: Select Compatible Container (e.g., Original Bottle, HDPE) halogen->container label Step 3: Label Container 'HAZARDOUS WASTE' + Full Chemical Name + Date & Hazards container->label store Step 4: Store in SAA (In Secondary Containment, Container Closed) label->store pickup Step 5: Request EHS Pickup (Follow Institutional Protocol) store->pickup end Safe & Compliant Disposal pickup->end

Caption: Decision workflow for the disposal of this compound.

Summary of Disposal Do's and Don'ts

DoDon't
Do wear appropriate PPE, including gloves and goggles.Don't handle the solid compound outside of a fume hood.
Do segregate as a halogenated solid waste .Don't mix with non-halogenated or liquid waste streams.
Do use a compatible, sealed, and clearly labeled container.Don't leave the waste container open to the air.
Do label the container with "HAZARDOUS WASTE" and the full chemical name.Don't use abbreviations or chemical formulas on the waste label.
Do store the waste in a designated Satellite Accumulation Area (SAA).Don't dispose of this chemical in the regular trash or down the sink.
Do contact your EHS department for final disposal.Don't attempt to transport or dispose of the waste off-site yourself.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.